Morindin
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3/t11-,13-,19+,21-,22+,23-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLAQGRQOILFBG-UHCLWRNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209193 | |
| Record name | Morindin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60450-21-7 | |
| Record name | Morindin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060450217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morindin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORINDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56N4L816F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Morindin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morindin, a glycoside found predominantly in the roots of Morinda species, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and analysis, as well as for the evaluation of its key biological effects, are presented. Furthermore, this document elucidates the molecular mechanisms underlying this compound's therapeutic potential through detailed signaling pathway diagrams, offering a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is an anthraquinone (B42736) glycoside. Its structure consists of the aglycone morindone (B1201549) linked to a primeverose sugar moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | [1] |
| Molecular Formula | C₂₆H₂₈O₁₄ | [1][2] |
| Molecular Weight | 564.5 g/mol | [1][3][4][5] |
| CAS Number | 60450-21-7 | [1][6] |
| Appearance | Yellow powder/needles | [4][6] |
| Melting Point | 169-171 °C | [6] |
| Solubility | Soluble in methanol (B129727), DMSO, pyridine, acetone. Slightly soluble in water, ethanol (B145695), and glacial acetic acid. Practically insoluble in ether, chloroform, benzene, and petroleum ether. | [4][5][6] |
| UV Absorption Max (in Ethanol) | 230, 261, 448 nm | [6] |
Biological Activities
This compound and its aglycone, morindone, have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.
Table 2: Summary of Biological Activities of this compound and Related Compounds
| Activity | Compound | Cell Line/Model | Assay | IC₅₀/Result | Reference |
| Anticancer | Morindone | HCT116 (Colon Cancer) | MTT | 10.70 ± 0.04 µM | [7][8] |
| Anticancer | Morindone | LS174T (Colon Cancer) | MTT | 20.45 ± 0.03 µM | [7][8] |
| Anticancer | Morindone | HT29 (Colon Cancer) | MTT | 19.20 ± 0.05 µM | [7][8] |
| Antioxidant | Morinda citrifolia leaf extract | - | DPPH Scavenging | IC₅₀ = 5.00 ± 0.31 µg/mL | [9] |
| Anti-inflammatory | Morinda citrifolia leaf extract | RAW 264.7 Macrophages | Nitric Oxide Inhibition | 74% inhibition at 750 µg/mL | [10] |
| Neuroprotective | Morinda citrifolia extract | PTZ-induced kindled mice | Behavioral & Biochemical | Diminished kindling scores | [11][12] |
Experimental Protocols
Extraction and Purification of this compound from Plant Material
This protocol describes a general method for the extraction and purification of this compound from the roots of Morinda species.
Materials:
-
Dried and powdered root bark of Morinda species
-
95% Ethanol
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Methanol
-
Water
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the powdered plant material in 95% ethanol at a 1:5 (w/v) ratio at 50°C for 24 hours with continuous stirring.[6]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.[6]
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol.[6]
-
Collect the n-butanol fraction, which is enriched with polar glycosides like this compound, and concentrate it to dryness.[6]
-
Column Chromatography: Subject the dried n-butanol fraction to silica gel column chromatography. Elute with a solvent system such as ethyl acetate-methanol-water.[6]
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.[6]
-
Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.2% phosphoric acid in water.[7]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 277 nm.[7]
-
Column Temperature: 30 °C.[7]
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extracted and purified sample in methanol. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[1]
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent.[14]
-
Incubate at room temperature for 15 minutes and measure the absorbance at 540 nm using a microplate reader.[14]
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][15][16]
Materials:
-
Cancer cell line (e.g., HCT116)
-
Appropriate cell culture medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 48 or 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are attributed to its modulation of various cellular signaling pathways.
Anti-inflammatory Action via NF-κB Pathway Inhibition
This compound and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
Morin, a related flavonoid, has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation and apoptosis.[4][18]
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Antioxidant Effect via Nrf2-ARE Pathway Activation
Morin has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a key regulator of cellular antioxidant defenses.[8][19]
Caption: Activation of the Nrf2-ARE antioxidant pathway by this compound.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a spectrum of beneficial biological properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research and development. Future studies should focus on the clinical validation of its therapeutic effects and the optimization of its delivery for enhanced bioavailability, paving the way for its potential application in the pharmaceutical and nutraceutical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morin, a Flavonoid from Moraceae, Induces Apoptosis by Induction of BAD Protein in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Determination of Five Active Components in Morinda officinalis from Different Habitats by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scienceasia.org [scienceasia.org]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. mdpi.com [mdpi.com]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. japsonline.com [japsonline.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Suppression of Lipopolysaccharide-Induced Neuroinflammation by Morin via MAPK, PI3K/Akt, and PKA/HO-1 Signaling Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Morin Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Morindin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Anthraquinone (B42736) Glycoside Morindin, its Physicochemical Properties, and Biological Significance
Abstract
This compound, a naturally occurring anthraquinone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Predominantly isolated from plants of the Morinda genus, notably Morinda tinctoria and Morinda citrifolia (Noni), this compound is a subject of ongoing research. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, established experimental methodologies, and its relationship with key biological signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Core Physicochemical Properties of this compound
This compound is characterized as a glycoside of the anthraquinone morindone. There have been historical discrepancies in the reported molecular formula and weight of this compound. For clarity, this guide presents the data from comprehensive chemical databases, while also noting other reported values.
| Property | Value | Citation(s) |
| CAS Number | 60450-21-7 | [1][2] |
| Molecular Formula | C₂₆H₂₈O₁₄ | [1][3] |
| Molecular Weight | 564.5 g/mol | [1][3] |
| Alternate Formula | C₂₇H₃₀O₁₄ | [2][4] |
| Alternate Mol. Weight | 578.52 g/mol | [2][4] |
| Appearance | Yellow needles | [2] |
| Melting Point | 169-171 °C | [2] |
| Solubility | Soluble in dioxane, pyridine, acetone, and methanol. Slightly soluble in ethanol (B145695) and glacial acetic acid. Practically insoluble in ether, chloroform, and benzene. | [2] |
Experimental Protocols
The following protocols are examples of methodologies relevant to the extraction, isolation, and biological evaluation of this compound and related compounds from Morinda species.
Extraction of Anthraquinones from Morinda citrifolia
This section describes a subcritical water extraction (SWE) method, which is an environmentally friendly technique for extracting bioactive compounds.
Objective: To extract phenolic compounds, including anthraquinones, from Morinda citrifolia fruits.
Methodology:
-
Sample Preparation: Freeze-dried Morinda citrifolia fruit powder is mixed with sea sand.
-
Extraction Cell: The mixture is loaded into a stainless steel extraction cell.
-
Extraction Process: The extraction is performed using a custom-made semicontinuous subcritical water extractor.
-
Operating Conditions: The temperature and flow rate are optimized to maximize the yield of specific compounds. For instance, scopoletin (B1681571) and alizarin (B75676) yields increase with temperatures from 100 to 140 °C.[5]
-
Analysis: The extracted compounds are quantified using High-Performance Liquid Chromatography (HPLC).[5]
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify this compound and other phenolic compounds in an extract.
Methodology:
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., XTerra® C18, 250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient of 0.5% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[5]
-
Gradient Program: The proportion of Solvent B is typically increased over time to elute compounds with increasing hydrophobicity. A sample gradient could be: start with 20% B, hold for 15 minutes, increase to 70% B over 5 minutes, and then return to 20% B over 10 minutes.[5]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[5]
-
Detection: A Diode-Array Detector (DAD) can be used for the identification and quantification of scopoletin and other compounds.[6]
In Vivo Anti-inflammatory Activity Assessment
This protocol describes the carrageenan-induced paw edema model in mice, a classic method to evaluate anti-inflammatory effects.
Objective: To assess the anti-inflammatory properties of a compound or extract in vivo.
Methodology:
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Grouping: Animals are divided into control, positive control (e.g., Diclofenac sodium 10 mg/kg), and treatment groups receiving various doses of the test substance (e.g., 100, 200, and 300 mg/kg orally).
-
Procedure: a. The respective treatments are administered orally. b. After 60 minutes, inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. c. Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Signaling Pathways Associated with Morinda citrifolia Constituents
While research specifically on this compound's modulation of signaling pathways is still emerging, studies on extracts of Morinda citrifolia and its other bioactive components have identified several key pathways. It is important to note that the following pathways may not be directly and solely modulated by this compound itself but by the synergistic action of compounds within the extract.
Wnt/β-Catenin Signaling Pathway
Extracts from the leaves of Morinda citrifolia have been shown to promote osteogenic differentiation.[7] This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, which is crucial for bone formation and regeneration.[7]
References
- 1. This compound | C26H28O14 | CID 151621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. An experimental design approach for the optimization of scopoletin extraction from Morinda citrifolia L. using accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morinda citrifolia Leaf Extract Enhances Osteogenic Differentiation Through Activation of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Morindin solubility in different solvents
An In-depth Technical Guide to the Solubility of Morindin
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to clinical application. This compound, a natural anthraquinone (B42736) glycoside, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and formulation development.
Qualitative Solubility Profile
This compound exhibits a varied solubility profile depending on the nature of the solvent. Generally, it is more soluble in polar organic solvents and shows limited solubility in nonpolar organic solvents and water.
High Solubility:
Slight Solubility:
Practical Insolubility:
It is noteworthy that while this compound is soluble in cold water, it forms a water-insoluble form, β-morindin, upon boiling[1].
Quantitative Solubility Data
| Solvent System | Temperature (°C) | Solubility | Reference |
| Data Not Available | - | - | - |
For comparison, the related compound morin (B1676745) hydrate (B1144303) has a reported aqueous solubility of 28.7 µg/mL in water.[4]
Experimental Protocols
The determination of a compound's solubility is a fundamental experimental procedure. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent system.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with tight-fitting caps
-
Orbital shaker or other constant agitation equipment
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for this compound, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is achieved.[5]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.[5]
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, which is typically 24-48 hours.[5]
-
Phase Separation: After equilibration, allow the vials to stand for the excess solid to settle. Centrifugation can be used to effectively separate the solid from the liquid phase.[5]
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the measurement instrument.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for the shake-flask method of solubility determination.
Caption: Workflow for determining this compound solubility via the shake-flask method.
Factors Influencing this compound Solubility
The solubility of this compound is not static and is influenced by several physicochemical factors. The following diagram illustrates these relationships.
Caption: Key physicochemical factors that influence the solubility of this compound.
References
- 1. This compound [drugfuture.com]
- 2. This compound | CAS:60450-21-7 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | CAS:60450-21-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Morindin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current scientific understanding of morindin, an anthraquinone (B42736) glycoside found in several Morinda species, including Morinda tinctoria and Morinda citrifolia (noni).[1] This guide focuses on two critical physicochemical parameters for drug development: melting point and stability. Detailed experimental protocols and relevant biological pathway contexts are provided to support further research and development efforts.
Melting Point of this compound
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. For a pure compound, the melting range is typically narrow. Impurities tend to depress and broaden the melting point range.[2][3]
Quantitative Data
The reported melting point for this compound is presented in the table below. The value was determined for this compound crystallized as yellow needles from glacial acetic acid.[4]
| Parameter | Value (°C) | Method of Crystallization | Source |
| Melting Point Range | 169 - 171 | Glacial Acetic Acid | [4] |
Standard Experimental Protocol: Capillary Melting Point Determination
The melting point of a purified solid organic compound like this compound is most commonly determined using a heated metal block apparatus (e.g., Mel-Temp) or a Thiele tube with an oil bath.[2] The underlying principle involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[5]
Methodology:
-
Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat transfer.[5] A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) to a height of approximately 3 mm.[6] The sample is packed tightly at the bottom of the tube by tapping or dropping it through a long glass tube.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus. A thermometer is positioned to accurately measure the temperature of the block.[2]
-
Approximate Determination: An initial, rapid heating is performed to determine the approximate melting point. This provides a target range for a more accurate measurement.[2][3]
-
Accurate Determination: A new sample is prepared and the apparatus is allowed to cool below the approximate melting point. The sample is then heated slowly, ensuring the temperature increases at a rate of no more than 2°C per minute as it approaches the expected melting point.[6]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the range.[2] This process should be repeated to ensure consistency.[2]
Experimental Workflow Visualization
Caption: Workflow for determining the melting point of this compound.
Stability of this compound
Stability testing is crucial for determining the re-test period or shelf life of a drug substance by evaluating how its quality is affected by environmental factors like temperature, humidity, and light.[7] While specific experimental stability data for this compound is not extensively available in the public domain, a standard approach using forced degradation studies can be outlined.
General Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is a process that exposes a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[8] This is essential for developing stability-indicating analytical methods.[8]
Methodology:
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, dioxane).[4]
-
Stress Conditions: The this compound solution is subjected to several stress conditions in parallel. A control sample is kept under normal conditions for comparison.
-
Acid Hydrolysis: Treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Treated with a base (e.g., 0.1 N NaOH) at room or elevated temperature.
-
Oxidation: Treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: The solid sample or a solution is heated in an oven (e.g., 70°C) or refluxed.[9]
-
Photostability: The solution is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted to a suitable concentration.
-
Analytical Method: The samples are analyzed using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. This method should be able to separate the intact this compound from any degradation products.
-
Data Evaluation: The percentage of this compound remaining and the formation of degradation products are quantified to assess the stability under each condition.
Typical Parameters for a Forced Degradation Study
The following table summarizes the conditions and objectives of a typical forced degradation study applicable to a natural product like this compound.
| Stress Condition | Typical Reagents and Conditions | Primary Objective |
| Acid Hydrolysis | 0.1 N - 1 N HCl, Room Temp to 80°C | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 N - 1 N NaOH, Room Temp to 80°C | To assess susceptibility to degradation in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂, Room Temperature | To determine sensitivity to oxidative stress. |
| Thermal Stress | Solid or Solution heated at 40°C - 80°C | To evaluate the effect of high temperature on chemical stability. |
| Photolytic Stress | Exposure to UV and/or visible light (ICH Q1B guidelines) | To determine light sensitivity and potential for photodegradation. |
Biological Context: Relevant Signaling Pathways
While specific studies detailing the direct action of isolated this compound on major signaling pathways are limited, research on extracts from Morinda species and structurally related natural products provides a valuable context for investigation. Flavonoids and other compounds from Morinda have been shown to modulate key pathways involved in inflammation and cell proliferation, such as the MAPK and PI3K/Akt pathways.[4] The PI3K/Akt/mTOR pathway, in particular, is a central regulator of the cell cycle and is a frequent target for anticancer drug development.[2][5]
Generalized PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates a generalized view of the PI3K/Akt/mTOR signaling cascade. This pathway is a common target for natural product-based drug discovery and represents a plausible area for investigating the mechanism of action for compounds like this compound.
Caption: Generalized PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. updatepublishing.com [updatepublishing.com]
- 4. Suppression of Lipopolysaccharide-Induced Neuroinflammation by Morin via MAPK, PI3K/Akt, and PKA/HO-1 Signaling Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. This compound | C26H28O14 | CID 151621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of Morindin
This technical guide provides a comprehensive overview of the spectroscopic data for morindin, a naturally occurring anthraquinone (B42736) glycoside. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. This document compiles quantitative data into structured tables, outlines detailed experimental protocols, and includes visual workflows to facilitate a deeper understanding of the analytical processes involved in the characterization of this compound.
Spectroscopic Data of this compound
The following sections present the key spectroscopic data for this compound, which is crucial for its identification and structural elucidation.
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.35 | d | 8.5 |
| H-5 | 7.73 | d | 7.8 |
| H-8 | 7.78 | d | 7.8 |
| H-2 | 8.14 | d | 8.5 |
| 1-OH | 13.01 | s | - |
| 7-OCH₃ | 4.03 | s | - |
| 6-OCH₂- | 4.64 | s | - |
| 3-OCH₃ | 3.51 | s | - |
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 162.4 |
| C-2 | 158.9 |
| C-3 | 164.2 |
| C-4 | 107.1 |
| C-4a | 136.0 |
| C-5 | 116.5 |
| C-6 | 162.2 |
| C-7 | 157.3 |
| C-8 | 121.1 |
| C-8a | 132.2 |
| C-9 | 181.91 |
| C-10 | 187.78 |
| C-10a | 104.5 |
| 7-OCH₃ | 62.36 |
| 6-CH₂OH | 68.56 |
| 3-OCH₃ | 58.89 |
Note: The presented NMR data is a composite from various sources and may have been obtained under different experimental conditions. For definitive structural assignment, it is recommended to acquire spectra on a purified sample.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its chemical structure.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H stretching (phenolic) |
| ~2925 | C-H stretching (aliphatic) |
| ~1670 | C=O stretching (unchelated quinone) |
| ~1630 | C=O stretching (chelated quinone) |
| ~1590, ~1450 | C=C stretching (aromatic) |
| ~1210 | C-O stretching (ether) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like this compound. The UV-Vis spectrum of morin (B1676745), the aglycone of this compound, is well-characterized and provides a good reference.
Table 4: UV-Vis Spectral Data of Morin (in Methanol)
| λmax (nm) | Electronic Transition |
| ~261 | Band II (A ring system) |
| ~378 | Band I (B-ring cinnamoyl system) |
Note: The absorption maxima can shift depending on the solvent and pH. For instance, in an aqueous solution at pH 4.5, the Band I of morin appears around 355 nm[1].
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
For ¹³C NMR, a larger number of scans is typically required. A spectral width of 200-240 ppm and a relaxation delay of 2-5 seconds are common.
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., methanol, ethanol).[2]
-
Dilute the stock solution to a concentration that gives an absorbance reading in the range of 0.2-1.0 AU (typically in the µM range).
Instrumentation and Data Acquisition:
-
Use a double-beam UV-Vis spectrophotometer.[2]
-
Scan the sample over a wavelength range of approximately 200-600 nm.
-
Use the same solvent as a blank to zero the instrument before measuring the sample's absorbance.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the extraction, purification, and spectroscopic characterization of this compound.
Caption: Detailed workflow for NMR-based structural elucidation of this compound.
References
The Biosynthesis of Morindin in Morinda citrifolia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morindin, a primeveroside of morindone (B1201549), is a significant bioactive anthraquinone (B42736) glycoside found in the medicinal plant Morinda citrifolia (Noni). This technical guide provides a comprehensive overview of the known biosynthetic pathway of this compound, from primary metabolic precursors to the formation of the anthraquinone core and its subsequent glycosylation. This document details the key enzymatic steps, intermediate compounds, and regulatory aspects of the pathway. It is designed to serve as a resource for researchers engaged in the study of plant secondary metabolism, natural product chemistry, and the development of novel therapeutic agents.
Introduction
Morinda citrifolia, a member of the Rubiaceae family, has a long history of use in traditional medicine, with various parts of the plant, particularly the roots and fruits, being utilized for their therapeutic properties.[1][2] These properties are largely attributed to a rich diversity of phytochemicals, including the anthraquinones.[3][4] this compound is one of the most prominent anthraquinones in M. citrifolia and is a glycoside of the aglycone morindone.[1][5] Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production and for the synthesis of related novel compounds with potential pharmacological applications.
The biosynthesis of the anthraquinone skeleton in higher plants is a complex process that involves the convergence of two major metabolic pathways: the shikimate pathway and the malonate pathway.[6] This guide will elucidate the known steps leading to the formation of this compound in M. citrifolia.
The Core Anthraquinone Biosynthetic Pathway
The biosynthesis of the this compound precursor, morindone, originates from primary metabolism, utilizing intermediates from the shikimate pathway to form one of the aromatic rings and the acetate-malonate pathway for the other.
The Shikimate Pathway and the Formation of o-Succinylbenzoic Acid (OSB)
The initial steps of anthraquinone biosynthesis are rooted in the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids.[7] The key steps are as follows:
-
Chorismate Formation: The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate and proceeds through a series of enzymatic reactions to yield chorismate.[7]
-
Conversion to Isochorismate: Chorismate is then isomerized to isochorismate by the enzyme isochorismate synthase (ICS) . This is a critical regulatory point in the pathway, channeling precursors towards anthraquinone biosynthesis.[8]
-
Formation of o-Succinylbenzoic Acid (OSB): Isochorismate is subsequently condensed with α-ketoglutarate and coenzyme A in a reaction catalyzed by o-succinylbenzoate synthase (OSBS) to form OSB. This step is pivotal in establishing the initial aromatic ring system of the anthraquinone core.[6]
Cyclization and Formation of the Anthraquinone Skeleton
-
Activation of OSB: OSB is activated by the attachment of coenzyme A, a reaction catalyzed by OSB-CoA ligase , to form OSB-CoA.[6]
-
Intramolecular Cyclization: OSB-CoA undergoes an intramolecular cyclization to yield 1,4-dihydroxy-2-naphthoic acid (DHNA), which is a key intermediate in the formation of the tricyclic anthraquinone structure.[6]
-
Further Modifications: DHNA is then subject to a series of modifications, including prenylation, hydroxylation, and methylation, to produce a diverse array of anthraquinones. The precise sequence of these modifications leading to morindone is not fully elucidated but involves the formation of a 1,2,5-trihydroxy-6-methylanthraquinone structure.
Glycosylation of Morindone to this compound
The final step in the biosynthesis of this compound is the glycosylation of the morindone aglycone. This compound is specifically a primeveroside of morindone, meaning it is attached to a disaccharide, primeverose (composed of glucose and xylose). This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . While the presence of various anthraquinone glycosides in M. citrifolia strongly implies the activity of UGTs, the specific enzyme responsible for the primeverosylation of morindone has not yet been fully characterized.[9][10]
Visualization of the Biosynthesis Pathway and Experimental Workflows
Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway of this compound in Morinda citrifolia.
General Workflow for Elucidation of a Biosynthetic Pathway
Caption: Logical workflow for the elucidation of a biosynthetic pathway.
Experimental Workflow for Extraction and Isolation
Caption: General workflow for extraction and isolation of secondary metabolites.
Quantitative Data
| Compound Class | Plant Part | Concentration Range (mg/g dry weight) |
| Anthraquinones | Roots | Variable, dependent on specific compound |
| Morindone | Roots | Isolated amounts reported, e.g., 15mg from 3.0 kg of root.[11] |
Note: Concentrations can vary significantly based on plant age, growing conditions, and extraction methods.
Experimental Protocols
The elucidation of a biosynthetic pathway relies on a combination of phytochemical, biochemical, and molecular biology techniques. Below are generalized protocols for key experiments.
Extraction and Isolation of Anthraquinones
This protocol outlines a general procedure for the extraction and fractionation of compounds from M. citrifolia plant material.
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots) at room temperature and grind it into a fine powder.
-
Extraction: Perform a maceration or Soxhlet extraction of the powdered material with a suitable solvent such as methanol (B129727) for 24-72 hours.[11]
-
Concentration: Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Isolation: Subject the fraction rich in anthraquinones (typically the less polar fractions) to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Purification: Further purify the isolated fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds like morindone.[11]
-
Structure Elucidation: Characterize the structure of the pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Enzyme Assay for Isochorismate Synthase (ICS)
Enzyme assays are crucial for identifying and characterizing the enzymes involved in the biosynthetic pathway.
-
Enzyme Preparation: Prepare a crude protein extract from M. citrifolia cell cultures or plant tissues.
-
Reaction Mixture: Set up a reaction mixture containing the crude enzyme extract, the substrate (chorismate), and necessary co-factors (e.g., Mg²⁺) in a suitable buffer (e.g., Tris-HCl, pH 7.5).[8]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific period.[8]
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Analysis: Analyze the reaction products by HPLC to detect and quantify the formation of isochorismate.
-
Controls: Run appropriate controls, including a reaction without the enzyme extract and a reaction without the substrate.
Gene Expression Analysis by RT-qPCR
Studying the expression of genes encoding biosynthetic enzymes can provide insights into the regulation of the pathway.
-
RNA Extraction: Extract total RNA from different plant tissues or cell cultures.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.[6]
-
Primer Design: Design specific primers for the target genes (e.g., isochorismate synthase, OSB-CoA ligase) and a reference gene.[6]
-
qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, specific primers, and a fluorescent dye (e.g., SYBR Green).[6]
-
Data Analysis: Analyze the qPCR data to determine the relative expression levels of the target genes in different samples.[6]
UDP-Glycosyltransferase (UGT) Assay
This generalized protocol can be adapted to test for the glycosylation of morindone.
-
Enzyme Source: A protein extract from M. citrifolia tissues expected to have high UGT activity.
-
Reaction Mixture: Combine the enzyme source, the aglycone acceptor (morindone), and the sugar donor (UDP-primeverose, or UDP-glucose and UDP-xylose if the primeverose is assembled on the aglycone) in a suitable buffer with any necessary co-factors (e.g., Mg²⁺ or Mn²⁺).[12]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C).[12]
-
Termination: Stop the reaction, for example, by heating or adding a solvent.[12]
-
Analysis: Analyze the formation of this compound using HPLC or LC-MS. A more sensitive approach involves using a radiolabeled UDP-sugar and detecting the radiolabeled product.[12] Alternatively, a commercial assay like the UDP-Glo™ Glycosyltransferase Assay can be used to detect the release of UDP.[13][14]
Conclusion and Future Perspectives
The biosynthesis of this compound in Morinda citrifolia is a complex process that begins with primary metabolism and proceeds through the specialized anthraquinone pathway. While the core pathway leading to the anthraquinone skeleton is relatively well-understood, further research is needed to fully characterize the later-stage modification enzymes, particularly the specific UDP-glycosyltransferase(s) responsible for the conversion of morindone to this compound. Advances in genomics, proteomics, and metabolomics will be instrumental in identifying and characterizing these enzymes and elucidating the regulatory networks that control the flux through this important biosynthetic pathway. A complete understanding of this compound biosynthesis will open up new avenues for the biotechnological production of this and other valuable medicinal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isochorismate synthase - Wikipedia [en.wikipedia.org]
- 9. Anthraquinone glycosylation and hydrolysis in Morinda citrifolia cell suspensions: regulation and function. | Semantic Scholar [semanticscholar.org]
- 10. New anthraquinone glycosides from the roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
The Discovery and Enduring Legacy of Morindin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morindin, a naturally occurring anthraquinone (B42736) glycoside, has a rich history deeply rooted in traditional medicine, predating its formal scientific discovery by centuries. Isolated primarily from the Indian mulberry (Morinda citrifolia) and related species, this compound has transitioned from a key component of folk remedies to a subject of modern scientific investigation. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, it delves into the molecular mechanisms of its bioactivity by visualizing key signaling pathways it is known to modulate. Quantitative data are presented in a structured format to facilitate comparative analysis, aiming to equip researchers and drug development professionals with a thorough understanding of this promising phytochemical.
Discovery and Historical Background
The story of this compound is intrinsically linked to the long history of Morinda citrifolia, commonly known as Noni. For millennia, this plant has been a cornerstone of traditional medicine in numerous cultures, particularly in Southeast Asia and Polynesia.
Traditional and Historical Use of Morinda citrifolia
Historical records and ethnobotanical studies reveal that various parts of the Morinda citrifolia plant, including the fruit, leaves, bark, and roots, were utilized to treat a wide array of ailments. In traditional Ayurvedic medicine, the plant was revered as a sacred "ashyuka," a Sanskrit term implying longevity, and was used as a balancing agent for overall health.[1] Polynesian voyagers considered it a vital "canoe plant," ensuring its propagation across the Pacific islands as they settled new lands.[2] It served as both a food source, especially during times of famine, and a medicinal preparation for conditions ranging from infections and inflammation to pain and digestive issues.[1][2] The use of Noni was also documented by Captain James Cook during his explorations of the South Pacific in the late 1700s.[1]
The Scientific Discovery of this compound
The transition from traditional use to scientific inquiry began in the late 19th century. The first formal elucidation of the structure and formula of this compound was achieved in 1887 by Thomas Edward Thorpe and T. H. Greenall.[3] Their work identified this compound as an anthraquinone glycoside.[3] Subsequent research established that upon chemical or enzymatic hydrolysis, this compound yields its aglycone, Morindone, a bright red compound.[3] This discovery paved the way for further phytochemical investigations into the constituents of Morinda species and laid the groundwork for understanding the chemical basis of their traditional medicinal properties.
Quantitative Data
A compilation of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and formulation in research and development settings.
| Property | Value | Source |
| Chemical Identifiers | ||
| CAS Number | 60450-21-7 | [4] |
| PubChem CID | 151621 | [4] |
| Molecular Properties | ||
| Molecular Formula | C₂₆H₂₈O₁₄ | [4] |
| Molecular Weight | 564.5 g/mol | [4] |
| Physical Properties | ||
| Appearance | Yellow powder/needles | |
| Melting Point | 169-171 °C | |
| Optical Rotation | [α]D²⁰ -90.0° (c = 0.054 in dioxane) | |
| Solubility | ||
| Soluble in | Dioxane, pyridine, acetone, methanol | |
| Slightly soluble in | Ethanol (B145695), glacial acetic acid, water | |
| Practically insoluble in | Ether, chloroform, benzene, petroleum ether | |
| Spectroscopic Data | ||
| UV-Vis Absorption Max (in ethanol) | 230, 261, 448 nm (log ε 4.15, 3.93, 3.57) |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from its natural sources.
Extraction and Isolation of this compound
Two primary approaches for the extraction and isolation of this compound are presented: a classical method and a modern, more efficient technique.
This method relies on conventional solvent extraction and column chromatography.
-
Plant Material Preparation: Air-dry fresh plant material (e.g., roots, bark) at 40-50°C to a constant weight. Grind the dried material into a coarse powder.
-
Initial Solvent Extraction: Macerate the powdered material in 95% ethanol at a 1:5 (w/v) ratio at 50°C for 24 hours with continuous stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and perform successive partitioning with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction will be enriched with this compound.
-
Column Chromatography: Subject the concentrated n-butanol fraction to column chromatography on silica (B1680970) gel. Elute with a gradient of chloroform-methanol to separate the fractions.
-
Final Purification: Further purify the this compound-containing fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
This modern technique utilizes ultrasonic energy to enhance extraction efficiency.
-
Plant Material Preparation: Prepare the plant material as described in the classical method.
-
Ultrasonic Extraction: Mix the powdered plant material with a suitable solvent (e.g., ethanol) at a solid-to-solvent ratio of 1:20 (g/mL). Submerge the mixture in an ultrasonic bath or use a probe sonicator. Apply ultrasound at a frequency of 20-40 kHz and a power of 100-200 W for 30-90 minutes, maintaining the temperature between 40-60°C.
-
Post-Extraction Processing: After sonication, filter and concentrate the extract as described in the classical method.
-
Purification: Proceed with liquid-liquid partitioning and chromatographic purification as outlined in the classical method.
Characterization of this compound
A combination of spectroscopic techniques is employed for the structural elucidation and confirmation of this compound.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the isolated compound using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing 0.1% formic acid. Detection is typically performed using a photodiode array (PDA) detector at the absorption maxima of this compound.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of this compound using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or direct infusion Electrospray Ionization (ESI)-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to elucidate the detailed chemical structure of this compound. 2D NMR techniques such as COSY, HSQC, and HMBC are used to confirm the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify the characteristic functional groups present in the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Signaling Pathways and Experimental Workflows
Recent research has begun to uncover the molecular mechanisms underlying the bioactivities of Morinda citrifolia extracts and their constituents, including compounds structurally related to this compound. The following diagrams illustrate some of the key signaling pathways that are reportedly modulated.
Conclusion
This compound stands as a compelling example of a natural product with a profound historical legacy in traditional medicine, now being validated and explored through modern scientific methodologies. This guide has provided a comprehensive overview of its discovery, physicochemical properties, and detailed protocols for its study. The elucidation of its influence on key cellular signaling pathways, such as Nrf2/ARE and Wnt/β-catenin, opens promising avenues for future research and development. For scientists and professionals in drug discovery, this compound represents a valuable lead compound with the potential for development into novel therapeutic agents for a range of diseases. Further investigation into its bioavailability, safety profile, and efficacy in preclinical and clinical studies is warranted to fully realize its therapeutic potential.
References
A Technical Guide to the Natural Sources, Distribution, and Extraction of Morindin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindin, an anthraquinone (B42736) glycoside, is a bioactive compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative data of this compound. It further details experimental protocols for its extraction and purification and explores its interaction with key cellular signaling pathways.
Natural Sources and Distribution of this compound
This compound is primarily found in various species of the Morinda genus, which belongs to the Rubiaceae family. The most notable sources of this compound are Morinda tinctoria (Indian mulberry) and Morinda citrifolia (noni).[1] The distribution of this compound is not uniform throughout the plant, with the highest concentrations typically found in the root bark.
The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the age of the plant. For instance, the root bark of Morinda citrifolia has been reported to contain this compound in concentrations ranging from 0.25% to 0.55% in fresh bark.[2] Another species, Morinda angustifolia, has been found to yield approximately 1.5% of a crude pigment extract from its dried root powder, of which morindone (B1201549) (the aglycone of this compound) is a major component.[3]
Table 1: Quantitative Data on this compound and Related Anthraquinones in Morinda Species
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Morinda citrifolia | Fresh Root Bark | This compound | 0.25 - 0.55% | [2] |
| Morinda angustifolia | Dried Root Powder | Anthraquinone Pigments (Morindone as a major component) | ~1.5% of dried root powder | [3] |
| Morinda officinalis | Root | Rubiadin-1-methyl ether | 0.013% | [4] |
Biosynthesis of this compound
The biosynthesis of this compound, as an anthraquinone, follows the general pathway for this class of compounds in Morinda species. This pathway involves precursors from both the shikimate and the acetate-malonate pathways. The core structure is formed through a series of enzymatic reactions, including the key step of condensation of isochorismate with α-ketoglutarate to form o-succinylbenzoic acid (OSB). Subsequent cyclization and modifications, such as hydroxylation, methylation, and glycosylation, lead to the formation of a diverse array of anthraquinones, including this compound.[5]
Core biosynthetic pathway of anthraquinones in Morinda species.
Experimental Protocols
Extraction and Isolation of this compound from Morinda Root Bark
This protocol outlines a general procedure for the extraction and isolation of this compound from the root bark of Morinda species, adapted from methods described for the extraction of anthraquinones from these plants.[2]
Materials:
-
Dried and powdered root bark of Morinda sp.
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform (B151607), methanol, ethyl acetate, water)
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction:
-
Macerate the powdered root bark in methanol at room temperature with occasional stirring for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is enriched with glycosides like this compound, is collected and concentrated to dryness.
-
-
Column Chromatography:
-
Subject the dried n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Further Purification:
-
Pool the this compound-rich fractions and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
-
General workflow for the extraction and isolation of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts and commercial products. The following is a general HPLC method that can be optimized for specific applications.[6][7]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and increase over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Anthraquinones typically show absorbance in the UV region. A wavelength of around 254 nm or 280 nm can be used for detection.
-
Injection Volume: 10-20 µL.
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]
Signaling Pathways Modulated by Morinda Species Constituents
While specific studies on the direct effects of isolated this compound on major signaling pathways are limited, research on extracts from Morinda species and related compounds provides insights into their potential mechanisms of action. Extracts from Morinda have been shown to modulate inflammatory and antioxidant pathways.
For instance, iridoid glycosides from Morinda officinalis have been demonstrated to exert anti-inflammatory effects by inactivating the MAPK and NF-κB signaling pathways.[1] Similarly, extracts from Morinda umbellata have been shown to inhibit lipopolysaccharide-induced proinflammatory cytokines by downregulating NF-κB activation.[8] Given that this compound is a significant constituent of some Morinda species, it is plausible that it contributes to these observed biological activities.
Potential anti-inflammatory signaling pathways modulated by Morinda constituents.
Conclusion
This compound, a characteristic anthraquinone glycoside of the Morinda genus, is a promising natural compound with potential therapeutic applications. This guide has provided an in-depth overview of its natural sources, distribution, and methods for its extraction and quantification. Further research is warranted to fully elucidate the specific pharmacological mechanisms of pure this compound and to optimize its extraction and production for potential drug development. The provided protocols and data serve as a valuable resource for researchers and scientists in this endeavor.
References
- 1. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Morin suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Morinda umbellata active fraction inhibits lipopolysaccharide induced proinflammatory cytokines by downregulating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Morindone
Morindone (B1201549), the aglycone of morindin, is a naturally occurring anthraquinone (B42736) pigment that has garnered significant scientific interest for its diverse biological activities, particularly its potential as a multi-target therapeutic agent.[1] Extracted primarily from the root bark of plants in the Morinda genus, such as Morinda citrifolia (Noni), this compound is characterized by a 1,2,5-trihydroxy-6-methylanthraquinone structure.[1] Historically used as a natural dye, recent research has illuminated its potent anti-proliferative, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides a comprehensive overview of the core chemical properties of morindone, tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
Morindone presents as orange-red needle-like crystals.[4] Its fundamental chemical and physical characteristics are summarized below, providing a quantitative foundation for its application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | 1,2,5-trihydroxy-6-methylanthracene-9,10-dione | [5][6][7] |
| Molecular Formula | C₁₅H₁₀O₅ | [5][6][7] |
| Molecular Weight | 270.24 g/mol | [5][6][7] |
| Exact Mass | 270.05282342 Da | [1][6][7] |
| Melting Point | 248-250 °C / 264-275 °C | [1][4][8] |
| Appearance | Red needle-like crystals | [1][9] |
| CAS Number | 478-29-5 | [5][6] |
| InChI Key | BATFHSIVMJJJAF-UHFFFAOYSA-N | [5][7][10] |
Solubility and Stability
The solubility profile of morindone is critical for its handling, formulation, and biological activity studies.
-
Solubility: Morindone is insoluble in water.[4] It demonstrates solubility in various organic solvents, including methanol, ethanol, ether, benzene, and glacial acetic acid.[4]
-
Storage and Stability: For long-term storage, morindone should be kept in a dry, dark environment at -20°C, where it can be stable for over two years.[7] For short-term storage (days to weeks), a temperature of 0-4°C is suitable.[7] Stock solutions, prepared on the day of use, can be stored in aliquots in tightly sealed vials at -20°C for up to one month.[11] The compound is stable enough for shipment at ambient temperatures.[7]
Spectral Data
Spectroscopic data are essential for the structural elucidation and identification of morindone.
-
UV-Vis Spectroscopy: In ethanol, morindone exhibits maximum absorption (λmax) at 422 nm and 269 nm.[8]
-
Infrared (IR) Spectroscopy: Key IR peaks (νmax) are observed at 2919, 2854, 1597, 1273, and 1072 cm⁻¹.[8]
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) typically shows a molecular ion peak [M⁺] at m/z 270.[1][8] High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectra are consistent with the established structure of 1,2,5-trihydroxy-6-methylanthraquinone.[2][8]
Reactivity and Chemical Transformations
The anthraquinone scaffold of morindone imparts a specific reactivity profile, allowing for various chemical modifications.
-
Reduction: Like other anthraquinones, morindone can be reduced to form anthrone (B1665570) derivatives using common reducing agents such as sodium borohydride (B1222165) or tin and hydrochloric acid.[1] This process often involves the formation of unstable semiquinone radicals.[1]
-
Oxidation: Morindone can undergo oxidation to form different derivatives.[1] However, strong oxidizing agents like potassium permanganate (B83412) or nitric acid can lead to significant degradation and breakdown of the molecule.[1]
-
Derivatization: The reactive structure of morindone is suitable for transformations to develop derivatives and analogs.[1] Modifications such as altering hydroxyl or methyl groups can modulate its physical properties, enhance stability, or improve biological activities and pharmacokinetic profiles.[1]
Experimental Protocols
Isolation and Purification from Natural Sources
The primary method for obtaining morindone is through extraction from the root bark of Morinda species.
Caption: Workflow for Morindone Isolation and Purification.
-
Extraction: The dried and powdered root bark of Morinda citrifolia is subjected to solvent extraction, typically using methanol, to yield a crude extract.[5][12]
-
Fractionation: The crude extract is then fractionated. A common method is solvent-solvent partitioning, for instance, between dichloromethane (B109758) and water, to separate compounds based on polarity.[12]
-
Purification: The morindone-containing fraction is further purified using column chromatography with a stationary phase like silica (B1680970) gel.[12] A gradient of solvents is used to elute the compounds.
-
Final Steps: Fractions are collected and analyzed (e.g., by Thin Layer Chromatography). Those containing pure morindone are combined, and the solvent is evaporated. The final purification is often achieved through crystallization, yielding orange-red needles.[1]
Characterization Techniques
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus to assess purity.[13] A sharp melting range typically indicates a high degree of purity.
-
Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the characterization and purity confirmation of anthraquinones like morindone.[1]
-
Spectroscopy: A combination of UV-Vis, IR, Mass Spectrometry (EI-MS, HRMS), and NMR (¹H and ¹³C) is used to confirm the identity and structure of the isolated compound, comparing the obtained data with literature values.[8]
Biological Activity and Signaling Pathways
Morindone exhibits significant antiproliferative effects against various cancer cell lines, particularly colorectal cancer (CRC).[2][5] Its mechanism of action involves the modulation of key oncogenic signaling pathways. In-silico and in-vitro studies have shown that morindone has a strong binding affinity for multiple protein targets implicated in CRC, including β-catenin, MDM2-p53, and KRAS.[2][3][7]
Caption: Morindone's Inhibition of Key Cancer Signaling Pathways.
By inhibiting these targets, morindone can downregulate the gene expression of frequently mutated TP53 and KRAS.[1][7][11] This action leads to cell cycle arrest at the G1 phase and the induction of apoptosis, as evidenced by morphological changes like cell shrinkage and membrane blebbing.[1] Furthermore, morindone has been shown to intercalate with DNA without exhibiting toxicity, suggesting potential applications in disrupting cancer cell DNA replication.[5][14]
Structure-Activity Relationship (SAR)
The biological potency of morindone is closely tied to its chemical structure. The nature and position of substituent groups on the anthraquinone scaffold are key determinants of its cytotoxic activity.
Caption: Morindone Structure-Activity Relationship.
Studies comparing morindone with its derivatives indicate that the presence and positioning of hydroxyl groups are critical for its interaction with biological targets and its overall cytotoxic potency.[15][16] Specifically, the two chelated hydroxyl groups are thought to increase the interaction with cancer cells.[15] The methyl group at the C-6 position is also a feature associated with its activity.[16] This understanding of SAR provides a strong rationale for the design and synthesis of novel morindone derivatives with improved efficacy and selectivity for drug development.[16]
References
- 1. Morindone|Anthraquinone|For Research Use [benchchem.com]
- 2. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 3. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morindone - CAMEO [cameo.mfa.org]
- 5. Buy Morindone | 478-29-5 [smolecule.com]
- 6. Morindone | C15H10O5 | CID 442756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Morindone - Wikipedia [en.wikipedia.org]
- 10. morindone [stenutz.eu]
- 11. Morindone|478-29-5|COA [dcchemicals.com]
- 12. This compound | 60450-21-7 | Benchchem [benchchem.com]
- 13. repository.arizona.edu [repository.arizona.edu]
- 14. Morindone, an anthraquinone, intercalates DNA sans toxicity: a spectroscopic and molecular modeling perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]
- 16. benchchem.com [benchchem.com]
The Phytochemical Landscape of Morinda citrifolia: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Morinda citrifolia L., commonly known as noni, has a long history of use in traditional medicine across Polynesian cultures. In recent decades, it has garnered significant scientific interest due to its diverse and potent phytochemical profile. This technical guide provides an in-depth overview of the key bioactive compounds found in M. citrifolia, detailed experimental protocols for their analysis, and a review of their influence on critical cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Core Phytochemical Profile: A Quantitative Overview
The therapeutic potential of Morinda citrifolia is attributed to a complex mixture of phytochemicals, with iridoids, anthraquinones, flavonoids, and phenolic acids being among the most significant. The concentration of these compounds varies considerably depending on the part of the plant, its geographical origin, and the processing methods employed.[1][2]
Iridoids: The Predominant Bioactive Compounds
Iridoids are a class of monoterpenoids that are abundant in M. citrifolia, particularly in the fruit. Deacetylasperulosidic acid (DAA) and asperulosidic acid (AA) are the most prominent iridoids identified.[3][4]
| Plant Part | Deacetylasperulosidic Acid (DAA) (mg/g of methanolic extract) | Asperulosidic Acid (AA) (mg/g of methanolic extract) | Total Iridoids (DAA + AA) (mg/g of methanolic extract) |
| Dried Fruit | 13.8–42.9 | 0.7–8.9 | 14.5–51.8 |
| Fruit Juice | > Seed | < Fruit Juice | > Seed |
| Seed | > Flower | > Root | > Flower |
| Flower | > Leaf | > Flower | > Leaf |
| Leaf | > Root | > Leaf | > Root |
| Root | Lowest | > Seed | Lowest |
| Data compiled from a study by Deng et al. (2010). The concentrations are presented in descending order of predominance for DAA and AA.[2][3] |
The iridoid content of noni fruit is also significantly influenced by its geographical origin, as demonstrated in the table below.
| Geographical Origin | Deacetylasperulosidic Acid (DAA) (mg/g of methanolic extract) | Asperulosidic Acid (AA) (mg/g of methanolic extract) | Total Iridoids (DAA + AA) (mg/g of methanolic extract) |
| French Polynesia | 42.9 | 8.9 | 51.8 |
| Dominican Republic | 13.8 | 0.7 | 14.5 |
| Data represents the highest and lowest reported values from a multi-location study.[3] |
Anthraquinones: Key Bioactives in the Roots
The roots of M. citrifolia are a rich source of anthraquinones, a class of aromatic compounds with documented cytotoxic and anti-inflammatory properties.[3][5] Damnacanthal (B136030) is one of the most studied anthraquinones from this plant.[6] While traditionally used, it's important to note that certain anthraquinones, such as alizarin (B75676) and lucidin, have raised safety concerns, and their presence in consumer products is carefully regulated.[7][8]
| Compound | Plant Part | Method of Analysis | Reported Concentration |
| Damnacanthal | Roots | HPLC | Not explicitly quantified in the provided search results. |
| Alizarin | Roots, Leaves | HPLC-MS | Not detected in fruit-derived products.[9][10][11] |
| Lucidin | Roots, Leaves | HPLC-MS | Not detected in fruit-derived products.[7][8] |
| Rubiadin | Roots, Leaves | HPLC-MS | Not detected in fruit-derived products.[7][8] |
Flavonoids and Phenolic Compounds: A Diverse Antioxidant Pool
Morinda citrifolia contains a wide array of flavonoids and phenolic acids, which contribute significantly to its antioxidant capacity.[12][13] Rutin is often the most abundant flavonoid, particularly in the fruit peel and pulp.[13]
| Compound | Plant Part | Concentration (µ g/100 g) |
| Flavonoids | ||
| Rutin | Peel | 4060 |
| Pulp | 1290 | |
| Kaempferol | Peel, Pulp, Seed | Quantified |
| Quercetin-3-glucoside | Peel, Pulp, Seed | Quantified |
| Isorhamnetin | Peel | Quantified |
| Kaempferide | Peel, Pulp, Seed | Quantified |
| Naringenin | Peel, Pulp, Seed | Quantified |
| Pinocembrin | Peel | Quantified |
| Biochanin A | Peel, Pulp, Seed | Quantified |
| Eriodictyol | Peel, Pulp, Seed | Quantified |
| Phenolic Acids | ||
| Caffeic Acid | Seed | 496 |
| Vanillin | Seed | 36 |
| Vanillic Acid | Seed | 21 |
| Ferulic Acid | Peel, Pulp, Seed | Quantified |
| Artepillin C | Peel, Pulp, Seed | Quantified |
| Data compiled from a study by de Oliveira et al. (2022).[12][13] |
The total phenolic and flavonoid content varies depending on the extraction solvent and the part of the fruit analyzed.
| Fruit Part/Powder | Extraction Solvent | Total Phenolics (µg GAE/g) | Total Flavonoids (µg QE/g) |
| Lyophilized Pulp Powder | Aqueous | 7486.38 | 385.57 |
| Lyophilized Pulp Powder | 70% Ethanol | 4906.23 | 263.76 |
| Seed | 80% Acetone (B3395972) | 1539.15 | 156.94 |
| Peel | 80% Acetone | 1341.65 | 105.11 |
| Fresh Pulp | 70% Ethanol | 1019.19 | 23.11 |
| Data compiled from a study by de Oliveira et al. (2022).[12][13] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of phytochemicals from Morinda citrifolia.
Extraction of Iridoids from M. citrifolia Fruit
This protocol is adapted from methodologies described for the HPLC analysis of iridoids.[4]
Materials:
-
Fresh or freeze-dried M. citrifolia fruit
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Volumetric flasks
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
For fresh fruit juice: Dilute 1 g of juice with 5 mL of a 1:1 (v/v) methanol-water solution.
-
For dried fruit powder: Macerate 1 g of powder with 10 mL of methanol.
-
-
Extraction: Vigorously mix the sample and solvent. For the dried powder, sonication for 15-30 minutes can enhance extraction efficiency.
-
Clarification: Centrifuge the extract at 3000 rpm for 10 minutes to pellet solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for HPLC-PDA analysis.
Ultrasound-Assisted Extraction of Anthraquinones from M. citrifolia Roots
This protocol is based on studies optimizing the extraction of anthraquinones from noni roots.[3]
Materials:
-
Dried and powdered M. citrifolia roots
-
Acetone (or other suitable solvent like ethanol, methanol)
-
Ultrasonic bath
-
Shaker
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Sample and Solvent: Combine 10 g of powdered root material with 100 mL of acetone in a flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 45°C).
-
Maceration: After sonication, place the flask on a shaker for 24 hours at room temperature.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude anthraquinone (B42736) extract.
-
Further Processing: The crude extract can be further purified using techniques like column chromatography.
Quantification of Phytochemicals by High-Performance Liquid Chromatography (HPLC)
This generalized HPLC protocol is suitable for the analysis of iridoids and other phenolic compounds from M. citrifolia extracts.[4][10][14]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would be:
-
0-5 min: 5% B
-
5-25 min: Linear gradient to 30% B
-
25-30 min: Linear gradient to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
Quantification:
-
Prepare standard solutions of known concentrations for each analyte of interest (e.g., DAA, AA, rutin, damnacanthal).
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared M. citrifolia extracts and determine the peak areas of the target compounds.
-
Calculate the concentration of each compound in the extract using the calibration curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is a standard method for evaluating the in vitro antioxidant activity of M. citrifolia extracts.[1][15][16][17]
Materials:
-
DPPH reagent
-
Methanol or ethanol
-
M. citrifolia extract
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Sample and Control Preparation: Prepare a series of dilutions of the M. citrifolia extract and the positive control (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample or control dilution to the wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the extract concentration.
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol is used to assess the cytotoxic effects of M. citrifolia compounds, such as damnacanthal, on cancer cell lines.[18][19][20][21]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
M. citrifolia compound (e.g., damnacanthal) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the cells treated with the compound, and Abs_control is the absorbance of the untreated cells.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Modulation of Cellular Signaling Pathways
Several phytochemicals from Morinda citrifolia have been shown to modulate key signaling pathways involved in inflammation and cancer. The following sections detail the effects on the NF-κB and p53 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Damnacanthal, an anthraquinone from M. citrifolia roots, has been shown to inhibit the NF-κB signaling pathway.[6][7][22]
Caption: Damnacanthal inhibits the LPS-induced NF-κB signaling pathway.
Activation of the p53 Signaling Pathway
The p53 tumor suppressor protein plays a crucial role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Damnacanthal has been demonstrated to activate the p53 signaling pathway, leading to apoptosis in cancer cells.[22][23][24][25]
Caption: Damnacanthal induces apoptosis via the p53 signaling pathway.
Conclusion
Morinda citrifolia presents a rich and varied phytochemical profile with significant potential for therapeutic applications. This guide provides a foundational resource for researchers, offering quantitative data on key bioactive compounds, detailed experimental protocols for their study, and an overview of their impact on critical cellular signaling pathways. The continued investigation into the synergistic effects of these compounds and their mechanisms of action will be crucial in unlocking the full therapeutic potential of this remarkable plant. It is imperative that future research employs standardized and validated methodologies, such as those outlined here, to ensure the generation of reproducible and comparable data, thereby accelerating the translation of traditional knowledge into evidence-based therapeutic strategies.
References
- 1. micronesica.org [micronesica.org]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gforss.org [gforss.org]
- 5. researchgate.net [researchgate.net]
- 6. Damnacanthal-induced anti-inflammation is associated with inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. [PDF] Identification of TLC markers and quantification by HPLC-MS of various constituents in noni fruit powder and commercial noni-derived products. | Semantic Scholar [semanticscholar.org]
- 10. gforss.org [gforss.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. Antitumorigenic effect of damnacanthal on melanoma cell viability through p53 and NF-κB/caspase-3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. The p53 Pathway - Creative BioMart [creativebiomart.net]
- 25. researchgate.net [researchgate.net]
Morindin Bioavailability and Pharmacokinetics: An In-depth Technical Guide
Disclaimer: Direct and comprehensive pharmacokinetic and bioavailability data for morindin are scarce in publicly available scientific literature. This compound is a glycoside of morindone (B1201549). Much of the available research focuses on its aglycone, morin (B1676745), or on extracts from plants of the Morinda genus, such as Morinda citrifolia (Noni). This guide provides a detailed overview of the pharmacokinetics of the structurally related flavonoid, morin, to infer a likely profile for this compound, alongside relevant data from Morinda species extracts. This information is intended to guide researchers, scientists, and drug development professionals in future investigations.
Introduction to this compound and Morin
This compound is an anthraquinone (B42736) glycoside found in plants like Morinda citrifolia. Its chemical structure consists of a morindone backbone linked to a sugar molecule. Morin, a flavonoid, is structurally different but is often studied for its similar antioxidant and anti-inflammatory properties. Due to the limited data on this compound, this guide will heavily reference studies on morin as a surrogate to provide insights into potential absorption, distribution, metabolism, and excretion (ADME) characteristics.
Bioavailability and Pharmacokinetics of Morin
The oral bioavailability of morin has been reported to be extremely low. Studies in rats have shown an absolute oral bioavailability as low as 0.45%.[1][2] This poor bioavailability is attributed to two main factors: low aqueous solubility and extensive first-pass metabolism in the intestine.[1][2]
Factors Limiting Oral Bioavailability of Morin
-
Poor Solubility: Morin's low solubility in water hinders its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]
-
Low Membrane Permeability: The physicochemical properties of morin result in poor permeation across the intestinal epithelium.[1][2]
-
Intestinal First-Pass Metabolism: Following absorption into the intestinal cells, morin undergoes significant metabolism, reducing the amount of unchanged drug that reaches systemic circulation.[1][2] Studies in dual-vein cannulated rats demonstrated a bioavailability of 92.92% when administered intraportally, bypassing the intestine, compared to 5.28% when administered intraduodenally, highlighting the substantial role of intestinal metabolism.[1]
-
P-glycoprotein (P-gp) Efflux: Morin is a substrate of the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, further limiting its net absorption.[3][4]
Pharmacokinetic Parameters of Morin
Pharmacokinetic studies in rats have provided quantitative data on the disposition of morin. These parameters can vary depending on the formulation and the physiological state of the animal model.
Table 1: Pharmacokinetic Parameters of Morin in Rats After Oral Administration
| Animal Model | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Normal Sprague-Dawley Rats | Mori Cortex total flavonoid extract | Not specified | 127.8 ± 56.0 | Not specified | 501.3 ± 115.5 | Not specified | [5][6] |
| Diabetic Sprague-Dawley Rats | Mori Cortex total flavonoid extract | Not specified | 218.6 ± 33.5 | Not specified | 717.3 ± 117.4 | Not specified | [5][6] |
| Rats | Morin Suspension | 6 mg/kg | Not specified | Not specified | Not specified | 35.9% (when co-administered with morin 15 mg/kg) | [4] |
| Rats | Mixed Micelle Formulation | Not specified | Not specified | Not specified | Not specified | 11.2% | [3] |
| Rats | Morin Suspension | Not specified | Not specified | Not specified | Not specified | 0.4% | [3] |
| Rats | Morin-phospholipid complex loaded self-emulsifying drug delivery system (MPC-SENDDS) | Not specified | Not specified | Not specified | Not specified | Compromised enhancement | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
In Vivo Pharmacokinetic Study of Morin in Rats
-
Drug Administration: Oral administration of Mori Cortex total flavonoid extract.[5][6]
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-administration.
-
Sample Preparation: Plasma is separated by centrifugation. Protein precipitation is a common method for sample clean-up, often using agents like methanol (B129727) or trichloroacetic acid.
-
Analytical Method: Quantification of morin in plasma is typically performed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[5][6]
-
Column: A reverse-phase column, such as a Hypersil GOLD C18, is commonly used.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often containing 0.1% formic acid to improve peak shape) is employed.[5]
-
Detection: Mass spectrometry is used for sensitive and selective detection of the analyte and an internal standard.[5]
-
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, are cultured on permeable supports.
-
Permeability Assessment: Morin solution is added to the apical (AP) side, and the amount of morin that permeates to the basolateral (BL) side is measured over time to determine the apparent permeability coefficient (Papp). The experiment can also be performed in the reverse direction (BL to AP) to assess efflux.
-
Analysis: The concentration of morin in the receiver compartment is quantified by HPLC or LC-MS/MS.[3]
Signaling Pathways
While direct evidence for this compound's effect on signaling pathways is limited, studies on morin and Morinda citrifolia extracts provide insights into potentially relevant pathways.
-
P-glycoprotein (P-gp) Inhibition: Morin has been shown to inhibit the P-gp efflux pump. This is a crucial mechanism for potential drug-drug interactions and for strategies to enhance the bioavailability of P-gp substrates.[3][4][7]
-
CYP3A4 Inhibition: Morin can inhibit the activity of Cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism in the liver and intestine.[4][7][8] This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP3A4.[7][8]
Visualizations
Experimental Workflow
References
- 1. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced oral bioavailability of morin administered in mixed micelle formulation with PluronicF127 and Tween80 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of morin on the pharmacokinetics of etoposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Enhanced Nimodipine Bioavailability After Oral Administration of Nimodipine with Morin, a Flavonoid, in Rabbits -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 8. Effects of morin on the pharmacokinetics of nicardipine after oral and intravenous administration of nicardipine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Digital Microscope: An In-Silico Exploration of Morindin's Bioactive Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Morindin, a prominent anthraquinone (B42736) glycoside isolated from the roots of Morinda citrifolia (Noni), has a long history in traditional medicine. Modern scientific inquiry, increasingly driven by computational approaches, is beginning to systematically unravel the molecular mechanisms underpinning its therapeutic effects. This technical guide provides an in-depth overview of the in silico prediction of this compound's bioactivity, focusing on its anticancer, anti-inflammatory, and antidiabetic potential. By leveraging computational tools, researchers can accelerate the drug discovery process, offering a cost-effective and efficient means to hypothesize mechanisms of action and predict pharmacokinetic profiles before embarking on extensive laboratory validation. This document serves as a comprehensive resource, summarizing putative molecular targets, detailing methodologies for computational experiments, and visualizing the complex biological pathways this compound is predicted to modulate.
Predicted Bioactivities and Molecular Targets: A Quantitative Overview
In silico studies, particularly molecular docking, have been instrumental in identifying potential protein targets for this compound and predicting the strength of these interactions. The binding affinity, often expressed as binding energy (kcal/mol) or IC50 values from related in vitro studies, provides a quantitative measure of how effectively this compound may inhibit or activate a specific protein.
Anticancer Activity
Computational studies suggest that this compound's anticancer effects are multifaceted, targeting key proteins in critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1] Molecular docking simulations have shown that this compound can favorably bind to several important targets in colorectal cancer.[2][3]
| Target Protein | Cancer Type | Predicted Binding Affinity (kcal/mol) | In Vitro IC50 (µM) | Cell Line | Reference |
| β-catenin | Colorectal Cancer | -7.5 | - | - | [2] |
| MDM2-p53 | Colorectal Cancer | -8.2 | - | - | [2] |
| KRAS | Colorectal Cancer | -7.9 | - | - | [2] |
| MAPK6 | General | - | - | - | [4][5] |
| - | Colorectal Cancer | - | 10.70 ± 0.04 | HCT116 | [2][3] |
| - | Colorectal Cancer | - | 20.45 ± 0.03 | LS174T | [2][3] |
| - | Colorectal Cancer | - | 19.20 ± 0.05 | HT29 | [2][3] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. In silico analyses indicate that this compound and structurally related compounds may interact with central proteins in inflammatory cascades, most notably the NF-κB pathway.[6] Molecular docking studies have also identified Tumor Necrosis Factor-alpha (TNF-α) as a potential target.[7]
| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) | Reference |
| TNF-α | -9.21 (Morindone-6-O-β-gentiobioside) | SPD-304 | -8.71 | [7] |
Antidiabetic Activity
The management of blood glucose levels is a cornerstone of diabetes treatment. Computational studies have explored the potential of compounds from Morinda citrifolia to interact with key enzymes and receptors involved in glucose metabolism, such as PPARγ and α-amylase.[8][9][10]
| Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) | Reference |
| PPARγ | -8.1 to -8.5 (various flavonoids from Noni) | Rosiglitazone | -8.9 | [8] |
| PPARγ | -10.70 (Kaempferol) | - | - | [9] |
| PPARγ | -9.81 (Scopoletin) | - | - | [9] |
| α-amylase | -8.58 (Ursolic acid) | Acarbose | -8.59 | [10] |
Pharmacokinetic Profile: ADMET Predictions
The therapeutic potential of a compound is not solely determined by its bioactivity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction provides early insights into the druglikeness of a compound.
| Parameter | Predicted Value/Property | Method | Reference |
| Absorption | Good Bioavailability | SwissADME, pkCSM | [7] |
| Distribution | Varies by derivative | ADMET predictor | [11] |
| Metabolism | Predicted to be metabolized by CYPs | pkCSM | [7] |
| Excretion | Details not specified | - | - |
| Toxicity | Low and Safe (Oral) | pkCSM | [7] |
| Druglikeness | Favorable | SwissADME | [7] |
Signaling Pathways and Predictive Workflows
Visualizing the complex interplay of molecular interactions is crucial for understanding the mechanism of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways this compound is predicted to modulate and a typical workflow for in silico bioactivity prediction.
Signaling Pathways
Predicted signaling pathways targeted by this compound.
Experimental and Predictive Workflows
A typical workflow for in silico prediction of bioactivity.
Experimental Protocols: A Methodological Overview
While specific parameters may vary between studies, the following sections outline the general methodologies employed in the in silico analysis of this compound's bioactivity.
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of this compound to a specific protein target.
Methodology:
-
Software: Commonly used software includes AutoDock, AutoDock Vina, and Schrödinger Suite.[7]
-
Ligand Preparation:
-
The 3D structure of this compound is typically retrieved from databases like PubChem.
-
The structure is optimized using computational chemistry software to find the lowest energy conformation. This often involves assigning partial charges and adding hydrogens.[7]
-
-
Protein Preparation:
-
The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Polar hydrogens and Gasteiger or AMBER charges are added to the protein structure.[7]
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket where the natural ligand or substrate binds.[7]
-
-
Docking Simulation:
-
The docking algorithm, often a Lamarckian Genetic Algorithm in AutoDock, is run to explore various conformations of this compound within the defined grid box.
-
The simulation generates multiple possible binding poses, each with a corresponding predicted binding energy.
-
-
Analysis:
-
The results are analyzed to identify the pose with the lowest binding energy, which is considered the most stable and likely binding mode.
-
The interactions between this compound and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.[7]
-
ADMET Prediction
Objective: To computationally estimate the pharmacokinetic and toxicity properties of this compound to assess its druglikeness.
Methodology:
-
Web Servers: A variety of online web servers are available for ADMET prediction, with SwissADME and pkCSM being frequently used.[7]
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string or the 2D/3D structure of this compound is submitted to the server.
-
Prediction: The servers employ a range of computational models, often based on quantitative structure-activity relationships (QSAR), to predict various parameters, including:
-
Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.
-
Distribution: Plasma protein binding, volume of distribution.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hepatotoxicity, oral toxicity.
-
Druglikeness: Compliance with rules such as Lipinski's Rule of Five.
-
-
Analysis: The output from the server provides a comprehensive profile of the compound's predicted ADMET properties, which is then evaluated to identify potential liabilities or favorable characteristics for drug development.
Conclusion
The application of in silico methodologies has significantly advanced our understanding of this compound's pharmacological potential. Computational studies strongly suggest that this compound is a promising bioactive compound with potential applications in cancer, inflammation, and diabetes management. The predicted interactions with key molecular targets like β-catenin, MDM2, NF-κB, and PPARγ provide a solid foundation for its mechanism of action. Furthermore, preliminary ADMET predictions indicate a favorable pharmacokinetic profile.
While these computational predictions are a powerful tool for hypothesis generation, it is imperative that they are followed by rigorous in vitro and in vivo experimental validation. The synergistic use of computational and experimental approaches will be crucial in fully elucidating the therapeutic efficacy of this compound and paving the way for its potential development as a novel therapeutic agent. This guide provides a foundational framework for researchers to build upon, encouraging further exploration into the multifaceted bioactivities of this intriguing natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 4. Docking simulation and ADMET prediction based investigation on the phytochemical constituents of Noni (Morinda citrifolia) fruit as a potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docking simulation and ADMET prediction based investigation on the phytochemical constituents of Noni (Morinda citrifolia) fruit as a potential anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. j-innovative.org [j-innovative.org]
- 10. Molecular docking and molecular dynamics studies of bioactive compounds contained in noni fruit (Morinda citrifolia L.) against human pancreatic α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Morindin's Interaction with Cellular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindin, a glycoside found in plants of the Morinda genus, and its aglycone morindone (B1201549), are compounds of significant interest in pharmacology due to their diverse biological activities. This technical guide provides an in-depth overview of the molecular interactions of this compound and morindone with various cellular targets. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
The biological effects of this compound and morindone are multifaceted, encompassing anti-cancer, anti-inflammatory, neuroprotective, and antioxidant properties. These effects are attributed to their ability to modulate critical cellular signaling pathways, including the Wnt/β-catenin, Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This guide will delve into the specifics of these interactions, providing a comprehensive understanding of their mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of morindone. This data is crucial for comparing its potency across different cellular contexts and against other compounds.
Table 1: Anticancer Activity of Morindone (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 10.70 ± 0.04 | [1] |
| LS174T | Colorectal Adenocarcinoma | 20.45 ± 0.03 | [1] |
| HT29 | Colorectal Adenocarcinoma | 19.20 ± 0.05 | [1] |
Note: The half-maximal inhibitory concentration (IC50) represents the concentration of morindone required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher cytotoxic potency.
Table 2: In-silico Binding Affinities of Morindone with Cancer-Related Proteins
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |
| β-catenin | 1JDH | -5.9 | [1] |
| MDM2-p53 | 4HG7 | -7.1 | [1] |
| KRAS | 5OCT | -8.5 | [1] |
Note: Binding affinity, determined through molecular docking studies, predicts the strength of the interaction between morindone and its protein targets. A more negative value suggests a stronger binding interaction.
Table 3: Anti-inflammatory Activity of Morindone and Morinda Extracts
| Compound/Extract | Assay | Target | IC50 | Reference |
| Morinda citrifolia leaf extract | COX-2 Inhibition | COX-2 | 112.1 µg/ml | |
| Morindone | In-silico analysis | COX-2 selectivity | R(COX2/COX1) = 0.19 |
Note: These data indicate the potential of morindone and related extracts to inhibit key enzymes in the inflammatory cascade.
Signaling Pathways and Mechanisms of Action
Morindone exerts its biological effects by modulating several key intracellular signaling pathways. The following sections detail these interactions and are accompanied by diagrams generated using the Graphviz DOT language to visually represent the complex relationships.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. In-silico studies suggest that morindone can interact with β-catenin, a key component of this pathway. By binding to β-catenin, morindone may disrupt its accumulation in the cytoplasm and subsequent translocation to the nucleus, thereby inhibiting the transcription of Wnt target genes that promote cancer cell growth.[1]
Caption: Wnt/β-catenin signaling pathway and potential interaction with morindone.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. The modulation of this pathway is a key mechanism for the anticancer and anti-inflammatory effects of many natural compounds. While direct quantitative data on morindone's effect on MAPK signaling is limited, its known biological activities suggest a potential role in modulating this pathway.
Caption: Overview of the MAPK signaling pathways and potential modulation by morindone.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. The anti-inflammatory effects of morindone are likely mediated, at least in part, through the inhibition of this pathway.
Caption: The NF-κB signaling pathway and its potential inhibition by morindone.
Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. The antioxidant properties of morindone may be mediated through the activation of this protective pathway.
Caption: The Nrf2 antioxidant pathway and its potential activation by morindone.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of morindone's interaction with cellular targets.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of morindone on cancer cell lines and to calculate IC50 values.
-
Cell Seeding:
-
Seed human colorectal cancer cell lines (e.g., HCT116, LS174T, HT29) and a normal colon cell line (e.g., CCD841 CoN) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of morindone in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of morindone in culture medium to achieve the desired final concentrations.
-
Replace the existing medium in the wells with the medium containing different concentrations of morindone. Include a vehicle control (medium with DMSO at the same concentration as the highest morindone concentration) and an untreated control.
-
Incubate the cells for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the morindone concentration and use a non-linear regression analysis to determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for MAPK Pathway
This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway upon treatment with morindone.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., cancer cell lines or immune cells) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of morindone for a specified time. Include untreated and vehicle controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Caption: General workflow for Western blot analysis.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of morindone on the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or a relevant cell line) in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with different concentrations of morindone for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include appropriate controls (unstimulated, stimulated without morindone).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Determine the inhibitory effect of morindone by comparing the NF-κB activity in morindone-treated cells to that in stimulated cells without the compound.
-
Caption: Workflow for the NF-κB luciferase reporter assay.
Conclusion
This compound and its aglycone morindone demonstrate significant potential as therapeutic agents due to their interactions with a variety of cellular targets. The data and methodologies presented in this guide highlight their ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress. The provided quantitative data serves as a valuable benchmark for future research and drug development endeavors. The detailed experimental protocols offer a practical resource for scientists seeking to investigate the biological activities of these and other natural compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and morindone, including in-vivo studies and the exploration of a broader range of cellular targets and quantitative pharmacological parameters.
References
Morindin's Crucial Role in Plant Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Morindin, an anthraquinone (B42736) glycoside found predominantly in plants of the Morinda genus, particularly Morinda citrifolia (Noni), stands as a significant secondary metabolite with a range of observed biological activities. This technical guide provides an in-depth exploration of this compound's role within the intricate network of plant secondary metabolism. It details the biosynthetic pathway leading to its formation, the regulatory mechanisms governing its production, and its potential pharmacological implications. This document summarizes quantitative data on anthraquinone content in Morinda species, outlines detailed experimental protocols for its study, and presents key signaling pathways and workflows in a clear, visual format to facilitate advanced research and drug development.
Introduction to this compound and its Significance
This compound (C₂₆H₂₈O₁₄) is an anthraquinone glycoside.[1] Upon hydrolysis, it yields the aglycone morindone, a red dye.[2][3] As a secondary metabolite, this compound is not directly involved in the primary functions of plant growth and development but plays a crucial role in the plant's interaction with its environment, including defense mechanisms. The study of this compound and related anthraquinones is of significant interest to researchers due to their potential therapeutic properties, including anti-inflammatory and antioxidant effects.[4][5][6]
It is important to distinguish this compound from morindacin, which is a separate iridoid compound also found in Morinda citrifolia.[7] This guide will focus exclusively on the anthraquinone glycoside, this compound.
Biosynthesis of this compound: An Overview
The biosynthesis of this compound is a complex process that is part of the broader anthraquinone biosynthetic pathway in plants. This pathway involves contributions from both the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway.[8][9]
The core of the anthraquinone structure is derived from two main precursors: chorismate, which is produced via the shikimate pathway, and isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), which are products of the MEP pathway.[9]
The key steps in the biosynthesis of the anthraquinone core are as follows:
-
Shikimate Pathway : This pathway provides chorismate, a crucial branch-point metabolite.[4][10]
-
Isochorismate Formation : The enzyme isochorismate synthase (ICS) converts chorismate to isochorismate. This is a key regulatory step in the anthraquinone pathway.[4][10]
-
Formation of o-Succinylbenzoic Acid (OSB) : Isochorismate is then converted to o-succinylbenzoic acid.
-
Activation and Cyclization : OSB is activated by OSB-CoA ligase to form OSB-CoA, which then undergoes cyclization to form the naphthalene (B1677914) ring system.[8]
-
Prenylation and Further Modifications : The naphthalene intermediate is then prenylated using DMAPP from the MEP pathway, followed by a series of hydroxylation, methylation, and finally glycosylation steps to yield this compound.[8]
Regulation of this compound Production
The production of this compound, as with other secondary metabolites, is tightly regulated by a variety of internal and external factors. Understanding these regulatory mechanisms is key to optimizing its production in plant cell cultures.
Key Regulatory Enzymes
-
Isochorismate Synthase (ICS) : This enzyme is a major control point in the anthraquinone biosynthetic pathway. The activity of ICS is often correlated with the rate of anthraquinone accumulation.[4][10] Auxins such as 2,4-D have been shown to inhibit ICS activity, thereby reducing anthraquinone production.[10]
Elicitation
Elicitors are compounds that can induce or enhance the production of secondary metabolites in plant cell cultures. Several elicitors have been shown to affect anthraquinone production in Morinda species.
-
Jasmonic Acid (JA) and Methyl Jasmonate (MeJA) : These signaling molecules are known to be involved in plant defense responses and can induce the biosynthesis of various secondary metabolites. In Morinda elliptica cell cultures, the addition of jasmonic acid has been shown to significantly induce anthraquinone production.
-
Pectin (B1162225) : In adventitious root cultures of Morinda citrifolia, pectin has been found to be an effective elicitor, leading to a significant increase in total anthraquinone accumulation.
Quantitative Data on Anthraquinone Content
While quantitative data specifically for this compound is limited in the available literature, with some studies not detecting it at all, data for total anthraquinones in Morinda species provide valuable insights into the distribution and potential yields.[11][12]
| Plant Part | Total Anthraquinone Content (mg/g dry weight) | Reference |
| Roots | 103.2 ± 4.8 | [13] |
| Stem | 45.3 ± 6.3 | [13] |
| Bark | 6.90 ± 0.3 | [13] |
| Leaf | 1.20 ± 0.6 | [13] |
Table 1: Total Anthraquinone Content in Different Parts of Morinda sp.
| Extraction Method | Solvent | Total Anthraquinone Yield (mg/g dried material) | Reference |
| Soxhlet | 50% (v/v) Methanol (B129727) | 14.6 ± 1.0 | [13] |
| Maceration (Room Temp) | 80% (v/v) Acetone (B3395972) | 38.9 ± 1.6 | [13] |
| Maceration (Room Temp) | 50% (v/v) Ethanol | 27.0 ± 6.9 | [13] |
| Pressurized Steamer (100°C) | 80% (v/v) Ethanol | 95.3 ± 0.6 | [13] |
| Ultrasound-Assisted Extraction | Acetone | Higher than other solvents | [14] |
Table 2: Comparison of Extraction Methods for Total Anthraquinones from Morinda sp. Roots
Experimental Protocols
Extraction and Isolation of this compound
The following is a general protocol for the extraction and isolation of this compound and other anthraquinone glycosides from Morinda root material.
Protocol Details:
-
Preparation of Plant Material: Air-dry fresh Morinda roots at room temperature or in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Maceration: Soak the powdered root material in 80% (v/v) acetone or an appropriate solvent at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours with occasional stirring.
-
Soxhlet Extraction: Place the powdered root material in a thimble and extract with 50% (v/v) methanol for 6-8 hours.
-
Ultrasound-Assisted Extraction (UAE): Suspend the powdered root material in a suitable solvent (e.g., acetone) and sonicate in an ultrasonic bath for 30-60 minutes.[14]
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification by Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a silica (B1680970) gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate (B1210297) and then methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and further purify using Sephadex LH-20 column chromatography if necessary.[15]
-
Quantification of this compound by HPLC
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol and create a series of dilutions to generate a calibration curve.
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Isochorismate Synthase (ICS) Activity Assay
This assay measures the conversion of chorismate to isochorismate.
Protocol:
-
Enzyme Extraction: Homogenize fresh plant material (e.g., Morinda cell culture) in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.
-
Reaction Mixture: In a microcentrifuge tube, combine the crude enzyme extract with a reaction buffer containing chorismate and MgCl₂.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Quantification: The product, isochorismate, can be quantified by converting it to salicylic (B10762653) acid and measuring the fluorescence, or by direct analysis using HPLC.
Potential Pharmacological Roles and Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on related anthraquinones and other compounds from Morinda species suggests potential mechanisms of action.
Anti-inflammatory Effects and the NF-κB Pathway
Chronic inflammation is implicated in a wide range of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some studies on extracts from Morinda species have demonstrated anti-inflammatory effects through the inhibition of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[8][14][16] While not directly demonstrated for this compound, it is plausible that as an anthraquinone glycoside, it may contribute to these anti-inflammatory properties.
Antioxidant Effects and the Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. While direct evidence for this compound is lacking, other anthraquinone glycosides have been shown to exert protective effects through the activation of the Nrf2-mediated antioxidant response. This suggests a potential mechanism by which this compound could contribute to the antioxidant properties of Morinda extracts.
Conclusion and Future Directions
This compound is a key secondary metabolite in Morinda species, with its biosynthesis being a highly regulated process. While research has elucidated the general pathway and some regulatory factors, further investigation is needed to fully understand the specific enzymatic steps and genetic regulation of this compound production. The limited quantitative data on this compound itself highlights a significant gap in the current literature. Future research should focus on developing and validating specific analytical methods for this compound quantification to enable more precise studies on its distribution, the effects of various extraction and elicitation strategies on its yield, and its specific contribution to the pharmacological activities of Morinda extracts. Furthermore, in-depth studies are required to confirm the direct effects of this compound on key signaling pathways such as NF-κB and Nrf2 to elucidate its mechanisms of action and solidify its potential for drug development.
References
- 1. Morin (3,5,7,2',4'-Pentahydroxyflavone) abolishes nuclear factor-kappaB activation induced by various carcinogens and inflammatory stimuli, leading to suppression of nuclear factor-kappaB-regulated gene expression and up-regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morin modulates the oxidative stress-induced NF-kappaB pathway through its anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential | MDPI [mdpi.com]
- 6. Noni (Morinda citrifolia) and Neurodegeneration: Exploring its Role in Oxidative Stress, Neuroinflammation, and Cell Survival Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monotropein isolated from the roots of Morinda officinalis ameliorates proinflammatory mediators in RAW 264.7 macrophages and dextran sulfate sodium (DSS)-induced colitis via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anthraquinone Content in Noni (Morinda citrifolia L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. Morinda umbellata active fraction inhibits lipopolysaccharide induced proinflammatory cytokines by downregulating NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morinda umbellata active fraction inhibits lipopolysaccharide induced proinflammatory cytokines by downregulating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anthraquinone and naphthopyrone glycosides from Cassia obtusifolia seeds mediate hepatoprotection via Nrf2-mediated HO-1 activation and MAPK modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Morindin from Morinda citrifolia (Noni) Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morinda citrifolia L., commonly known as noni, has a long history of use in traditional medicine. The roots of the plant are a significant source of various bioactive compounds, including the anthraquinone (B42736) glycoside, morindin.[1][2] this compound and other anthraquinones from noni roots are of interest to the pharmaceutical industry due to their potential therapeutic properties, which include antioxidant and cytotoxic activities.[1][3] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Morinda citrifolia roots, along with relevant quantitative data and workflow visualizations.
Data Presentation
Table 1: Comparison of Extraction Methods for Phytochemicals from Morinda citrifolia
| Extraction Method | Plant Part | Solvent | Key Findings | Reference |
| Soxhlet Assisted Extraction | Root, Stem, Leaves | Ethanol | Highest total phenolic content and FRAP activity in all plant parts. | [1] |
| Microwave Assisted Extraction (MAE) | Root, Stem, Leaves | Ethanol | High DPPH and ABTS activity. | [1] |
| Ultrasound-Assisted Extraction (UAE) | Root, Stem, Leaves | Ethanol | Effective for extracting bioactive compounds. | [1] |
| Maceration | Leaves | 96% Ethanol | Yielded 10.89% of extract containing alkaloids, flavonoids, tannins, terpenoids, and saponins. | [4] |
| Solvent Extraction | Fruit | Methanol (B129727), Ethanol, Hexane (B92381) | Methanol in Soxhlet extraction provided the highest yield. | [5] |
Table 2: Phytochemical Composition of Morinda citrifolia Roots
| Compound Class | Specific Compounds Identified | Reference |
| Anthraquinones | This compound, Damnacanthal, Nordamnacanthal, Morindone, 2-ethoxy-1-hydroxyanthraquinone, 1-hydroxy-2-methylanthraquinone, 2-formyl-1-hydroxyanthraquinone, Morindone-6-methyl-ether | [2][3][6][7] |
| Phenols | Present | [8] |
| Coumarins | Present | [8] |
| Cardiac Glycosides | Present | [8] |
| Steroids | Present | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Morinda citrifolia Roots
This protocol is based on general methods for the extraction of anthraquinones from Morinda citrifolia roots.
1. Materials and Equipment:
-
Dried and powdered roots of Morinda citrifolia.
-
Methanol (HPLC grade)
-
Ethanol (95% or absolute)
-
Soxhlet apparatus or Ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glassware (beakers, flasks, etc.)
2. Extraction Procedure:
Option A: Soxhlet Extraction [1]
-
Weigh 20 g of dried, powdered Morinda citrifolia root and place it in a cellulose (B213188) thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of methanol.
-
Assemble the Soxhlet apparatus and heat the solvent.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, allow the apparatus to cool.
-
Concentrate the methanolic extract using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.
Option B: Ultrasound-Assisted Extraction (UAE) [1]
-
Weigh 10 g of dried, powdered Morinda citrifolia root and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of a methanol-ethanol (1:1, v/v) mixture to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonication was performed for 1 hour in an ultrasonic cleaning bath.[1]
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue for another 30 minutes to ensure maximum recovery.
-
Combine the filtrates and concentrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines a general procedure for the purification of anthraquinones from a crude plant extract.
1. Materials and Equipment:
-
Crude this compound extract
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for visualization
-
Fraction collector (optional)
-
Rotary evaporator
2. Purification Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the glass column.
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase solvent (e.g., hexane).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate.
-
Monitor the separation of compounds by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate using a suitable solvent system and visualize the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound).
-
Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is an adaptation of HPLC methods used for the quantification of other bioactive compounds in Morinda citrifolia.
1. Materials and Equipment:
-
Purified this compound or a standardized extract
-
This compound analytical standard
-
HPLC system with a PDA or UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC grade methanol, acetonitrile (B52724), and water
-
Formic acid or phosphoric acid
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more specific wavelength for this compound if known)
-
Injection Volume: 10 µL
3. Quantification Procedure:
-
Prepare a stock solution of the this compound analytical standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the sample solution by dissolving a known amount of the purified this compound or extract in methanol and filtering it through a 0.45 µm syringe filter.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Representative MAPK signaling pathway activated by morin.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A new anthraquinone from Morinda citrifolia roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psasir.upm.edu.my [psasir.upm.edu.my]
- 8. researchgate.net [researchgate.net]
High-Yield Isolation and Purification of Morindin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morindin, a prominent anthraquinone (B42736) glycoside found in the roots of Morinda species, has garnered significant interest for its potential therapeutic properties. This document provides a detailed protocol for the high-yield isolation and purification of this compound, primarily from the roots of Morinda citrifolia or Morinda officinalis. The presented methodology integrates an optimized ultrasound-assisted extraction (UAE) followed by a multi-step purification process involving macroporous resin and column chromatography. This protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, enabling the efficient procurement of high-purity this compound for further investigation.
Introduction
This compound (6-O-β-D-glucopyranosyl-1,5-dihydroxy-2-methylanthraquinone) is a bioactive compound that belongs to the anthraquinone class of natural products. It is most notably found in the roots of plants from the Morinda genus, such as Morinda citrifolia (Noni) and Morinda officinalis. Preclinical studies suggest that this compound and other compounds from Morinda species possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. The therapeutic potential of this compound underscores the need for efficient and scalable methods for its isolation and purification to facilitate further research and development.
This application note details a high-yield protocol that combines the efficiency of modern extraction techniques with robust chromatographic purification methods to obtain this compound of high purity.
Comparison of Extraction Methods
Several methods have been employed for the extraction of bioactive compounds from Morinda citrifolia. The choice of extraction technique significantly impacts the yield and purity of the target compound. A summary of common extraction methods and their relative efficiencies for obtaining phenolic compounds, including anthraquinones, is presented in Table 1. Ultrasound-assisted extraction (UAE) is highlighted as a highly efficient method.[1][2][3]
| Extraction Method | Relative Yield of Phenolic Compounds | Key Advantages |
| Ultrasound-Assisted Extraction (UAE) | High | Reduced extraction time, lower solvent consumption, increased efficiency.[3] |
| Soxhlet Extraction | High | Thorough extraction, but can be time-consuming and use large solvent volumes.[4][5] |
| Microwave-Assisted Extraction (MAE) | Moderate to High | Rapid extraction, but requires specialized equipment.[4] |
| Maceration | Lower | Simple and requires minimal equipment, but is time-consuming and less efficient.[1][6] |
Experimental Protocols
This protocol is divided into three main stages: 1) Preparation of Plant Material, 2) Ultrasound-Assisted Extraction, and 3) Multi-Step Purification.
Materials and Reagents
-
Dried roots of Morinda citrifolia or Morinda officinalis
-
Ethanol (B145695) (95% and other dilutions)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297)
-
n-Hexane
-
n-Butanol
-
Deionized water
-
Silica (B1680970) gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
Whatman No. 1 filter paper
Equipment
-
Grinder or mill
-
Ultrasonic bath or probe sonicator
-
Rotary evaporator
-
Glass chromatography columns
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer (optional)
Protocol 1: High-Yield Extraction of Crude this compound
-
Plant Material Preparation : Grind the dried roots of Morinda species into a coarse powder (approximately 40-60 mesh).
-
Ultrasound-Assisted Extraction :
-
Mix the powdered root material with 70% ethanol at a solid-to-solvent ratio of 1:20 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Perform sonication at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 60°C.[1]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue for a second time to maximize yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Multi-Step Purification of this compound
-
Liquid-Liquid Partitioning :
-
Suspend the crude extract in deionized water.
-
Perform successive partitioning with n-hexane and ethyl acetate to remove non-polar and moderately polar impurities. Discard the n-hexane and ethyl acetate fractions.
-
Extract the remaining aqueous layer with n-butanol. The butanolic fraction will be enriched with this compound.
-
Concentrate the n-butanol fraction to dryness under reduced pressure.
-
-
Macroporous Resin Chromatography :
-
Dissolve the dried n-butanol fraction in a minimal amount of 50% ethanol.
-
Load the solution onto a pre-equilibrated macroporous resin column (D101 or similar).[7]
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. Fractions containing this compound typically elute in the 50-70% ethanol range.
-
Combine the this compound-rich fractions and concentrate to dryness.
-
-
Silica Gel Column Chromatography :
-
Redissolve the enriched fraction in a minimal amount of methanol.
-
Adsorb the sample onto a small amount of silica gel and dry.
-
Load the dried sample onto a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate and methanol).
-
Elute the column and collect fractions.
-
Monitor the fractions for pure this compound.
-
-
Final Purification (Optional) :
-
For obtaining highly pure this compound, further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent, followed by preparative HPLC if necessary.
-
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the isolation and purification of this compound is depicted below.
Caption: High-yield this compound isolation and purification workflow.
Relevant Signaling Pathway
While the direct signaling pathway of this compound is still under extensive investigation, other bioactive compounds from Morinda citrifolia have been shown to modulate key cellular signaling pathways. For instance, Scopoletin, another compound found in Morinda, has been demonstrated to augment the DJ-1/Nrf2/ARE signaling pathway, which is crucial for cellular antioxidant responses and neuroprotection.[9][10] This pathway is presented as a relevant example of the molecular mechanisms that may be influenced by compounds from this plant genus.
Caption: The DJ-1/Nrf2/ARE antioxidant signaling pathway.
Concluding Remarks
The protocol outlined in this application note provides a comprehensive and efficient methodology for the high-yield isolation and purification of this compound. By leveraging ultrasound-assisted extraction and a multi-step chromatographic purification strategy, researchers can obtain high-purity this compound suitable for a wide range of in vitro and in vivo studies. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and a relevant biological context for the isolated compound. This protocol is intended to serve as a valuable starting point for researchers, and further optimization may be performed based on the specific plant material and available laboratory equipment.
References
- 1. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Morindin
Application Notes & Protocols: TLC and HPTLC Analysis of Morindin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Morindin is an anthraquinone (B42736) glycoside, a significant bioactive compound found primarily in the root bark of plants from the Morinda genus, such as Morinda tinctoria and Morinda citrifolia (Noni).[1][2][3] Upon hydrolysis, this compound yields morindone, the active dyeing agent and a molecule of interest for various pharmacological studies. Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful, rapid, and cost-effective methods for the qualitative and quantitative analysis of this compound in plant extracts. These techniques are essential for the quality control of raw herbal materials, standardization of extracts, and in guiding fractionation for drug discovery.
This document provides detailed protocols for the extraction and subsequent TLC/HPTLC analysis of this compound from plant materials.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried and powdered root bark or fruit of Morinda spp.
-
Standards: this compound reference standard (if available) or a well-characterized this compound-rich extract.
-
Solvents (Analytical or HPLC Grade): Methanol, Ethanol (B145695), Chloroform, Ethyl Acetate, Formic Acid, n-Hexane.
-
Acids and Bases: Hydrochloric Acid (HCl), Potassium Hydroxide (KOH).
-
Stationary Phase: Pre-coated TLC or HPTLC plates (e.g., Silica (B1680970) gel 60 F₂₅₄, 20x10 cm).
-
Equipment: Grinder, Ultrasonic bath or shaker, Water bath, Rotary evaporator, TLC developing chamber, UV visualization chamber (254 nm and 366 nm), TLC sprayer, Hot plate or oven, Densitometer/TLC scanner (for HPTLC).
Preparation of Standard Solution
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. Use sonication if necessary to ensure complete dissolution.
-
Working Solutions: Prepare a series of working standard solutions (e.g., 10, 50, 100, 200, 500 µg/mL) by diluting the stock solution with methanol. These are used to create a calibration curve for quantitative analysis.[4]
Sample Preparation: Extraction of this compound
This protocol is adapted for the extraction of anthraquinone glycosides.[5]
-
Maceration/Sonication: Accurately weigh 2 g of the dried, powdered plant material into a conical flask.
-
Solvent Addition: Add 20 mL of 50% ethanol (ethanol:water, 1:1 v/v).
-
Extraction: Tightly cap the flask and place it in a boiling water bath for 15 minutes. Alternatively, sonicate for 30 minutes at 40-50°C.
-
Filtration: Cool the mixture and filter it through Whatman No. 1 filter paper.
-
Concentration: Collect the filtrate and concentrate it to approximately 2-5 mL using a rotary evaporator or by gentle heating on a water bath. This concentrated extract is now ready for TLC/HPTLC analysis.
Chromatographic Development (TLC/HPTLC)
-
Plate Preparation: Mark the baseline with a soft pencil 1.5 cm from the bottom edge of the TLC/HPTLC plate.
-
Application: Apply 5-10 µL of the sample extract and standard solutions as 8 mm bands on the baseline, keeping a distance of at least 1 cm between bands.
-
Mobile Phase Preparation: Prepare the mobile phase. A highly recommended system for anthraquinone glycosides is Ethyl Acetate : Methanol : Water (100:17:13 v/v/v) .[5]
-
Development: Pour the mobile phase into the TLC chamber to a height of about 0.5 cm. Saturate the chamber with solvent vapors by placing a filter paper soaked in the mobile phase inside and closing the lid for at least 20 minutes.
-
Run: Place the plate in the developing chamber and allow the mobile phase to ascend up to 8 cm from the baseline.
-
Drying: Remove the plate from the chamber and dry it completely using a hot air dryer or in an oven at 60°C for 5-10 minutes.
Detection and Visualization
-
UV Detection: Examine the dried plate under UV light at both short wavelength (254 nm) and long wavelength (366 nm). Mark any visible spots with a pencil.
-
Derivatization for Anthraquinones:
-
Prepare a 10% alcoholic KOH spraying reagent (10 g of KOH in 100 mL of methanol).
-
Heat the plate at 110°C for 5-10 minutes to intensify the spot colors.[9]
-
Observe the plate under visible light. Anthraquinone glycosides typically produce yellow, orange, red, or violet spots.
-
Densitometric Analysis (for HPTLC Quantification)
-
Scanning: Scan the derivatized plate using a TLC scanner in absorbance mode. The scanning wavelength should be determined by recording the in-situ spectrum of the this compound standard spot (typically in the visible range, e.g., 450-550 nm, after derivatization).
-
Calibration Curve: Plot the peak area of the standard spots against their corresponding concentrations to generate a linear regression curve.
-
Quantification: Determine the amount of this compound in the plant extract by interpolating the peak area of the sample spot onto the calibration curve.
Data Presentation
Quantitative data should be structured for clarity. The tables below summarize the chromatographic conditions and the parameters required for a validated quantitative HPTLC method.
Table 1: Recommended TLC/HPTLC Conditions for this compound Analysis
| Parameter | Description | Reference |
| Stationary Phase | Pre-coated HPTLC plates with silica gel 60 F₂₅₄ | [7][10] |
| Mobile Phase | Ethyl Acetate : Methanol : Water (100:17:13 v/v/v) | [5] |
| Application Volume | 5 µL | [11] |
| Development Mode | Ascending development in a saturated twin-trough chamber | [12] |
| Migration Distance | 8 cm | |
| Detection (Pre-derivatization) | UV absorbance at 254 nm and 366 nm | [7] |
| Derivatization Reagent | 10% Alcoholic Potassium Hydroxide (KOH) solution, followed by heating | [5][9] |
| Detection (Post-derivatization) | Visible light and Densitometric scanning (e.g., 520 nm) | |
| Expected Rf Value | To be determined (Dependent on exact conditions, but anthraquinone glycosides are moderately polar) |
Table 2: Example Validation Parameters for Quantitative HPTLC Analysis of this compound (Note: These are representative values for a typical validated method.)
| Parameter | Specification | Example Value |
| Linearity Range | Concentration range over which the response is proportional. | 100 - 700 ng/spot |
| Correlation Coefficient (r²) | A measure of the goodness of fit of the regression line. | > 0.995 |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | ~25 ng/spot |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with accuracy. | ~80 ng/spot |
| Precision (%RSD) | Repeatability and intermediate precision of the method. | < 2% |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 98 - 102% |
| Robustness | Insensitivity to small, deliberate changes in method parameters. | Robust |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the TLC/HPTLC analysis of this compound in plant extracts.
Chemical Relationship Diagram
Caption: Relationship between this compound, its aglycone, and TLC analysis.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Quality control standardization of Indonesian noni fruit (Morinda citrifolia) extract and evaluation of their angiotensin-converting enzyme inhibitory activity [pharmacia.pensoft.net]
- 5. Solved Experiment (5+6) Detection of Anthraquinone Glvcoside | Chegg.com [chegg.com]
- 6. Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Phytochemical and thin layer chromatography analyses of Morinda citrifolia L . of Tboung Khmum Province , Cambodia | Semantic Scholar [semanticscholar.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Chromatographic Analysis of the Flavonoids from Robinia Pseudoacacia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Application Note: Identification of Morindin Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindin, a glycoside of the anthraquinone (B42736) morindone (B1201549), is a bioactive compound found in plants of the Morinda genus, notably in the roots of Morinda citrifolia (Noni) and Morinda officinalis. These plants have a long history of use in traditional medicine, and their extracts are investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding the metabolism of this compound is crucial for elucidating its mechanism of action, assessing its bioavailability, and identifying potentially active or toxic metabolites. This application note provides a detailed protocol for the identification of this compound metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the sensitive and selective detection of metabolites.[1][2]
While direct studies on this compound metabolism are limited, the metabolic fate of this compound can be hypothesized based on the known biotransformation of other anthraquinones and glycosides.[3][4] The primary metabolic pathways are expected to involve deglycosylation to the aglycone, morindone, followed by Phase I and Phase II metabolic reactions.
Putative Metabolic Pathway of this compound
The metabolism of this compound is likely to proceed through two main stages. Initially, enzymatic hydrolysis in the gastrointestinal tract or liver may cleave the glycosidic bond, releasing the aglycone, morindone. Subsequently, morindone is expected to undergo Phase I reactions, such as hydroxylation, and Phase II conjugation reactions, including glucuronidation and sulfation, to facilitate its excretion.[3][4]
Figure 1: Putative metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for the effective extraction of metabolites from complex biological matrices such as plasma, urine, or feces.
a) Protein Precipitation (for Plasma/Serum Samples)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) (for Urine Samples)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 1 mL of urine onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
LC-MS/MS Analysis
The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization will be required based on the specific instrumentation used.
a) Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Full Scan and Data-Dependent MS/MS |
| Mass Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Collision Gas | Argon |
For metabolite identification, a full scan is used to detect potential metabolites, followed by data-dependent MS/MS to obtain fragmentation patterns for structural elucidation.
Experimental Workflow
The overall workflow for this compound metabolite identification involves several key stages, from sample collection to data analysis and structural elucidation.
Figure 2: Experimental workflow for this compound metabolite identification.
Data Presentation
Quantitative data for this compound and its putative metabolites should be summarized in a clear, tabular format. The following table provides a template for presenting such data. Note that the values provided are hypothetical and for illustrative purposes only.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) (m/z) | Concentration in Plasma (ng/mL) |
| This compound | 8.5 | 581.15 | 271.06, 241.05 | 150.2 ± 12.5 |
| Morindone | 10.2 | 269.05 | 241.05, 213.04 | 45.8 ± 5.1 |
| Morindone Glucuronide | 7.1 | 445.08 | 269.05 | 210.5 ± 22.3 |
| Hydroxylated Morindone | 9.8 | 285.04 | 257.03, 229.02 | 15.3 ± 2.8 |
| Hydroxylated Morindone Sulfate | 8.9 | 365.00 | 285.04 | 35.7 ± 4.2 |
Conclusion
This application note provides a comprehensive framework for the identification of this compound metabolites using LC-MS/MS. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the hypothesized metabolic pathway and experimental workflow, offer a solid starting point for researchers in pharmacology and drug development. While the presented methodologies are based on established principles for related compounds, further optimization and validation are essential for specific applications. The successful identification and quantification of this compound metabolites will contribute to a better understanding of its pharmacological and toxicological profile.
References
- 1. Lc-ms/ms studies on the fruit extracts of morinda citrifolia l (noni) [wisdomlib.org]
- 2. LC-MS/MS STUDIES ON THE FRUIT EXTRACTS OF MORINDA | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes. Bioactivation to genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Assays for Morindin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindin, a prominent anthraquinone (B42736) glycoside isolated from the roots of Morinda citrifolia (Noni), has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. This compound's ability to neutralize free radicals suggests its potential as a natural antioxidant agent. This document provides detailed application notes and experimental protocols for evaluating the in vitro antioxidant capacity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
Principle of the Assays
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically. The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.
Data Presentation
The antioxidant capacity of this compound is typically quantified and compared to a standard antioxidant, such as ascorbic acid, Trolox, or quercetin. While specific quantitative data for isolated this compound is not extensively available in the public domain, the following tables summarize the reported antioxidant activities of Morinda citrifolia extracts, where this compound is a key constituent. These values provide a valuable reference for the potential antioxidant efficacy of this compound.
Table 1: DPPH Radical Scavenging Activity of Morinda citrifolia Extracts
| Plant Part | Extract Type | IC50 Value (µg/mL) | Reference |
| Fruit | Ethanol | 1.51 | [1] |
| Fruit | Ethyl Acetate (B1210297) | 2.57 | [1] |
| Fruit | n-Hexane | 237.31 | [1] |
| Leaves | n-Hexane | 17.34 | [1] |
| Leaves | Ethyl Acetate | 4.87 | [1] |
| Twigs | n-Hexane | 1.04 | [1] |
| Brown Stem | Supercritical Fluid CO2 | 6.87 | [2] |
IC50 (Inhibitory Concentration 50%) is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Morinda citrifolia Extracts
| Plant Part | Extract Type | FRAP Value (EC50 µg/mL) | Reference |
| Leaves | Ethyl Acetate | 162.83 | [1] |
| Twigs | Ethanol | 350.64 | [1] |
| Ripe Fruit | - | 11.26 ± 0.33 mM Fe²⁺ g⁻¹ FW | [3] |
| Unripe Fruit | - | 11.90 ± 0.20 mM Fe²⁺ g⁻¹ FW | [3] |
EC50 (Effective Concentration 50%) in the context of FRAP can refer to the concentration at which 50% of the maximum absorbance is reached. FRAP values are also commonly expressed as equivalents of a standard antioxidant (e.g., Fe²⁺ or Trolox).
Experimental Protocols
The following are detailed protocols for the DPPH and FRAP assays, which can be adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol, spectrophotometric grade)
-
Ascorbic acid (or Trolox, as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of each concentration of the this compound sample or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol.
-
For the control, add 100 µL of the DPPH solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging of the DPPH radicals is the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
Objective: To measure the ability of this compound to reduce ferric ions.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O)
-
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (for standard curve)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C in a water bath before use.[4]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a standard curve using a series of concentrations of FeSO₄·7H₂O (e.g., 100, 200, 400, 600, 800, 1000 µM) or Trolox.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of each concentration of the this compound sample or standard to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.
-
-
Incubation and Measurement:
-
Mix the contents of the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of FRAP Value:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ or Trolox standards against their concentrations.
-
Determine the FRAP value of the this compound samples from the standard curve. The results can be expressed as µM Fe(II) equivalents or Trolox equivalents per µg or µM of this compound.
-
Visualization of Experimental Workflows and Mechanisms
To aid in the conceptual understanding of the assays and the potential mechanism of action of this compound, the following diagrams are provided.
Conclusion
The DPPH and FRAP assays are robust and reproducible methods for assessing the in vitro antioxidant capacity of this compound. The provided protocols offer a standardized approach for researchers to quantify its radical scavenging and reducing power. While direct quantitative data for pure this compound is limited, studies on Morinda citrifolia extracts strongly suggest its significant antioxidant potential. Further investigation into the specific activity of isolated this compound and its precise molecular mechanisms, such as the modulation of the Keap1-Nrf2 pathway, will be crucial in elucidating its full therapeutic potential as a natural antioxidant for drug development and nutraceutical applications.
References
Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Morindin
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction Morindin is an anthraquinone (B42736) glycoside found in various parts of plants from the Morinda genus, notably Morinda citrifolia (Noni) and Morinda officinalis. Traditionally, these plants have been used in folk medicine for their purported therapeutic benefits, including the treatment of pain and inflammation. While extracts from Morinda species have demonstrated significant anti-inflammatory properties in cell culture, specific data on the activity of isolated this compound is limited in publicly available literature. These notes summarize the known anti-inflammatory effects of closely related compounds and extracts from the Morinda genus and provide a framework for investigating the specific activity of this compound.
Potential Mechanism of Action Based on studies of Morinda extracts and other related anthraquinones, it is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. The primary inflammatory cascade in many cell types, particularly macrophages like the commonly used RAW 264.7 cell line, is initiated by stimuli such as lipopolysaccharide (LPS). This activation leads to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
The expression of these mediators is largely controlled by the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and through Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, p38, JNK).[1] Furthermore, the NLRP3 inflammasome is a multi-protein complex responsible for the maturation and secretion of IL-1β and IL-18, playing a critical role in the inflammatory response.[2][3] It is plausible that this compound's anti-inflammatory activity involves the suppression of these pathways.
Key Signaling Pathways in Inflammation
Below are diagrams of key inflammatory signaling pathways that could be potential targets for this compound.
Data Presentation
The following tables summarize quantitative data on the anti-inflammatory effects of extracts from Morinda species and the related flavonoid Morin . This data is provided for comparative and illustrative purposes to guide the investigation of isolated this compound.
Table 1: Anti-inflammatory Activity of Morinda citrifolia (Noni) Extracts in LPS-stimulated RAW 264.7 Macrophages
| Extract Source | Concentration | Effect | % Inhibition | Reference |
| Leaf Extract | 750 µg/mL | TNF-α Secretion | 98% | [4] |
| Leaf Extract | 750 µg/mL | IL-1β Secretion | ~79% | [4] |
| Leaf Extract | 750 µg/mL | NO Production | 74% | [4] |
| Seed Extract | 100 µg/mL | NO Production | Significant | [5][6] |
| Seed Extract | 100 µg/mL | iNOS mRNA Expression | Significant Reduction | [5][6] |
| Seed Extract | 100 µg/mL | TNF-α mRNA Expression | Significant Reduction | [5][6] |
Table 2: Anti-inflammatory Activity of Morin in Various Cell Culture Models
| Cell Line | Stimulus | Morin Conc. | Effect | Observation | Reference |
| Bovine Mammary Epithelial | LPS | Dose-dependent | Cytokine mRNA (TNF-α, IL-6, IL-1β) | Significant Inhibition | [7] |
| Bovine Mammary Epithelial | LPS | Dose-dependent | Phosphorylation of p65, IκBα, ERK, p38, JNK | Suppression | [7] |
| BV2 Microglia | LPS | Not specified | iNOS and Pro-inflammatory Cytokines | Inhibition | [8][9] |
| BV2 Microglia | LPS | Not specified | Phosphorylation of MAPKs and Akt | Inhibition | [8][9] |
| HCT-116 Colorectal | TNF-α | Not specified | p65-NFκB Expression & Activation | Suppression | [10] |
| HCT-116 Colorectal | TNF-α | Not specified | IL-6 and IL-8 Production | Suppression | [10] |
| RAW 264.7 Macrophages | LPS | 20 µM | NO Production & iNOS Expression | Inhibition | |
| RAW 264.7 Macrophages | LPS | 20 µM | Phosphorylation of ERK, JNK, p65 | Inhibition |
Experimental Protocols
The following protocols provide detailed methodologies to assess the anti-inflammatory activity of this compound in a cell culture model. The murine macrophage cell line RAW 264.7 is recommended due to its robust response to LPS.
Cell Culture and Treatment
This protocol outlines the basic steps for maintaining RAW 264.7 cells and treating them with this compound and LPS.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile cell culture plates (96-well for viability/NO assays, 6-well for protein/RNA extraction)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain logarithmic growth.
-
Seeding: Seed cells into appropriate culture plates at a predetermined optimal density. For example, 5 x 10⁴ cells/well for a 96-well plate or 1 x 10⁶ cells/well for a 6-well plate.
-
Adherence: Incubate the plates for 24 hours to allow cells to adhere.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the this compound-containing medium and incubate for 1-2 hours. Include a vehicle control (medium with DMSO only).
-
LPS Stimulation: Add LPS directly to the wells to achieve a final concentration of 0.5-1 µg/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for the desired duration. A 24-hour incubation is standard for measuring cytokine and NO production. Shorter time points (e.g., 15-60 minutes) may be required for analyzing phosphorylation of signaling proteins.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant and store at -80°C for subsequent analysis of NO and secreted cytokines (ELISA).
-
Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer for Western blot, or a specific lysis buffer for RNA extraction). Store lysates at -80°C.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
References
- 1. Immunomodulatory Effect of Polysaccharide from Fermented Morinda citrifolia L. (Noni) on RAW 264.7 Macrophage and Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. libir.josai.ac.jp [libir.josai.ac.jp]
- 6. Morin suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Lipopolysaccharide-Induced Neuroinflammation by Morin via MAPK, PI3K/Akt, and PKA/HO-1 Signaling Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of Lipopolysaccharide-Induced Neuroinflammation by Morin via MAPK, PI3K/Akt, and PKA/HO-1 Signaling Pathway Modulation. | Semantic Scholar [semanticscholar.org]
- 9. Morin inhibits colorectal tumor growth through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Morindin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of Morindin, a natural anthraquinone, on various cancer cell lines. This document includes quantitative data on its efficacy, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways.
Data Presentation: In Vitro Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colorectal Cancer | HCT116 | 10.70 ± 0.04 | [1] |
| Colorectal Cancer | LS174T | 20.45 ± 0.03 | [1] |
| Colorectal Cancer | HT29 | 19.20 ± 0.05 | [1] |
| Stomach Cancer | SNU-1 | 2.72 (µg/ml) | [2] |
| Colon Cancer | LS-174T | 2.93 (µg/ml) | [2] |
| Leukemia | K562 | 5.99 (µg/ml) | [2] |
Experimental Protocols
Detailed methodologies for assessing the cytotoxic and apoptotic effects of this compound are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the IC50 value of this compound in cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using Trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating).
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Signaling Pathways and Molecular Mechanisms
This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Experimental Workflow for Assessing this compound's Cytotoxicity
Caption: Workflow for evaluating the cytotoxic effects of this compound on cancer cells.
Signaling Pathways Modulated by this compound
In silico and in vitro studies have shown that this compound interacts with and modulates key oncogenic signaling pathways.
Caption: this compound's modulation of Wnt/β-catenin, MDM2-p53, and KRAS signaling pathways.
Wnt/β-catenin Pathway: this compound is suggested to inhibit the Wnt/β-catenin signaling pathway. In the canonical pathway, Wnt ligands bind to Frizzled receptors, leading to the inhibition of a "destruction complex" that normally phosphorylates β-catenin, targeting it for degradation. This allows β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in proliferation. This compound may inhibit Glycogen Synthase Kinase 3β (GSK3β), a key component of the destruction complex, thereby modulating β-catenin levels and activity.[3][4][5]
MDM2-p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus acting as a negative regulator. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. Molecular docking studies have shown that this compound has a strong binding affinity for the p53-binding pocket of MDM2.[1][6] This interaction can disrupt the MDM2-p53 complex, leading to the stabilization and activation of p53, which in turn can induce apoptosis and cell cycle arrest.
KRAS Pathway: The KRAS protein is a GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are common in many cancers and lead to a constitutively active protein, which promotes uncontrolled cell growth through downstream effector pathways like the RAF-MEK-ERK cascade. In silico studies indicate that this compound exhibits a high binding affinity towards the active site of KRAS, suggesting it may act as a direct inhibitor of this key oncoprotein.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]
- 3. dovepress.com [dovepress.com]
- 4. Moringin activates Wnt canonical pathway by inhibiting GSK3β in a mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morinda citrifolia Leaf Extract Enhances Osteogenic Differentiation Through Activation of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Application Notes and Protocols for Morindin and Related Anthraquinones from Morinda sp.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindin, an anthraquinone (B42736) glycoside, and its aglycone form, morindone, are compounds of significant interest isolated from plants of the Morinda genus, notably Morinda officinalis and Morinda citrifolia. Preclinical research points towards their therapeutic potential, particularly in inflammatory conditions and osteoarthritis. These application notes provide a detailed overview of the available in vivo data, experimental protocols, and known mechanisms of action to guide the design of future preclinical studies. Due to the limited number of in vivo studies on isolated this compound, this document also includes data on the closely related anthraquinone M13, isolated from Morinda officinalis, which has been investigated in an animal model of osteoarthritis.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving an isolated anthraquinone from Morinda officinalis (M13) and extracts containing morindone.
Table 1: In Vivo Efficacy of M13 (Anthraquinone from Morinda officinalis) in an Osteoarthritis Mouse Model
| Animal Model | Compound | Dosing Regimen | Key Findings | Reference |
| Osteoarthritis (OA) in C57BL/6 mice | M13 | Not specified | Reduced Osteoarthritis Research Society International (OARSI) scores, alleviated cartilage impairment, enhanced levels of collagen II and aggrecan, and decreased cartilage-degrading proteins ADAMTS-5 and MMP13. | [1] |
Table 2: In Vivo Anti-inflammatory Effects of Morinda longissima Root Extract (Containing Morindone)
| Animal Model | Compound/Extract | Dosing Regimen | Key Findings | Reference |
| Carrageenan-induced paw edema in Swiss albino mice | 95% ethanolic extract of Morinda longissima roots | 100, 200, and 300 mg/kg body weight (oral) | Dose-dependent reduction in paw edema, with the highest activity observed at 300 mg/kg. The extract was found to be non-toxic up to 2000 mg/kg. | [2] |
Experimental Protocols
Osteoarthritis Animal Model and M13 Administration
This protocol is based on a study investigating the effects of M13, an anthraquinone from Morinda officinalis, on osteoarthritis in mice.[1]
a. Animal Model: Destabilization of the Medial Meniscus (DMM) Model
-
Species: C57BL/6 mice (male).
-
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Make a small incision on the medial side of the right knee joint.
-
Surgically transect the medial meniscotibial ligament to induce joint instability, leading to osteoarthritis.
-
Suture the incision and allow the animals to recover.
-
The contralateral (left) knee can serve as a control.
-
b. M13 Administration
-
Compound: M13, an anthraquinone isolated from Morinda officinalis.
-
Vehicle: The specific vehicle for in vivo administration was not detailed in the abstract. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and saline. For intra-articular injections, a sterile saline solution would be appropriate.
-
Route of Administration: The route of administration (e.g., oral gavage, intra-articular injection) was not specified in the available text.[1]
-
Dosage and Frequency: The exact dosage and frequency of M13 administration were not detailed.[1] These would need to be determined in dose-ranging studies.
c. Assessment of Efficacy
-
Histological Analysis:
-
At the end of the study period, euthanize the animals.
-
Dissect the knee joints and fix them in 10% formalin.
-
Decalcify the joints, embed in paraffin, and section.
-
Stain sections with Safranin O-Fast Green to visualize cartilage proteoglycan content.
-
Score the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on joint sections to detect levels of key proteins such as collagen II, aggrecan, ADAMTS-5, and MMP13.
-
-
Biochemical Analysis:
-
Analyze serum or synovial fluid for biomarkers of inflammation and cartilage degradation.
-
Carrageenan-Induced Paw Edema Model
This protocol is adapted from a study on the anti-inflammatory effects of a Morinda longissima root extract containing morindone.[2]
-
Species: Swiss albino mice (20-25 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Materials:
-
95% ethanolic extract of Morinda longissima roots (MLE).
-
Carrageenan solution (1% w/v in normal saline).
-
Positive control: Diclofenac sodium (10 mg/kg).
-
Vehicle: Normal saline.
-
Plethysmometer.
-
-
Experimental Procedure:
-
Divide the mice into experimental groups (n=6 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Diclofenac sodium (10 mg/kg).
-
Group III-V: MLE at different doses (e.g., 100, 200, and 300 mg/kg).
-
-
Administer the respective treatments orally.
-
After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
-
-
Histopathological Analysis:
-
At the end of the experiment, euthanize the animals.
-
Dissect the paw tissue and fix it in 10% formalin.
-
Process the tissues, embed in paraffin, and section for histological examination of inflammatory cell infiltration.
-
Signaling Pathways
STAT3 Signaling Pathway in Osteoarthritis
The study on M13 in an osteoarthritis mouse model identified the STAT3 signaling pathway as a key molecular target.[1] In osteoarthritis, pro-inflammatory cytokines like TNF-α can activate the STAT3 pathway, leading to the expression of genes that promote inflammation and cartilage degradation. M13 was found to mitigate osteoarthritis by inhibiting this pathway.[1]
Toxicology and Safety
Pharmacokinetics and Bioavailability
Detailed pharmacokinetic and bioavailability data for isolated this compound in animal models are currently lacking in the published literature. Studies on related anthraquinones, such as emodin (B1671224), have shown that bioavailability can be low due to extensive metabolism, and co-administration with bioenhancers like piperine (B192125) can significantly increase plasma concentrations.[5][6] Future in vivo studies with this compound should include pharmacokinetic assessments to determine key parameters like Cmax, Tmax, AUC, and half-life.
Conclusion and Future Directions
The available in vivo data, primarily from studies on the related anthraquinone M13, suggests that this compound holds promise as a therapeutic agent for osteoarthritis, likely through the inhibition of the STAT3 signaling pathway. Further research is needed to:
-
Confirm the precise chemical structure of M13 and its identity relative to this compound.
-
Conduct comprehensive in vivo studies using purified this compound to establish its efficacy in various disease models.
-
Elucidate the detailed pharmacokinetic and toxicological profiles of isolated this compound.
-
Investigate the effects of this compound on other relevant signaling pathways in a whole-organism context.
These application notes and protocols provide a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of this compound.
References
- 1. M13, an anthraquinone compound isolated from Morinda officinalis alleviates the progression of the osteoarthritis via the regulation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico and in vivo study of anti-inflammatory activity of Morinda longissima (Rubiaceae) extract and phytochemicals for treatment of inflammation-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. nuvisan.com [nuvisan.com]
- 5. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in pharmacokinetics and ex vivo antioxidant activity following intravenous and oral administrations of emodin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Morindin: A Potential Neuroprotective Agent for Parkinson's Disease - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. Emerging research has highlighted its neuroprotective properties, particularly in the context of neurodegenerative disorders such as Parkinson's disease (PD). This document provides a comprehensive overview of the application of this compound in preclinical PD models, summarizing key quantitative data and detailing experimental protocols to facilitate further research and development.
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. Current therapeutic strategies primarily focus on symptomatic relief. This compound presents a promising avenue for a disease-modifying therapy by targeting underlying pathological mechanisms, including neuroinflammation and oxidative stress.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.
Table 1: Neuroprotective Effects of Morin (B1676745) in MPTP-Induced Parkinson's Disease Mouse Model
| Parameter | Control Group | MPTP-Treated Group | MPTP + Morin-Treated Group | Reference |
| Striatal Dopamine (ng/mg tissue) | 8.07 ± 0.40 | 3.14 ± 0.34 | 5.25 ± 0.29 (at 40 mg/kg) | [1] |
| TH-Positive Neurons in Substantia Nigra (cells/section) | 158.16 ± 9.09 | 69.92 ± 13.13 | 110.94 ± 18.52 (at 40 mg/kg) | [1] |
TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons.
Table 2: Behavioral Improvement with Morin Treatment in MPTP-Induced Parkinson's Disease Mouse Model
| Test | MPTP-Treated Group | MPTP + Morin-Treated Group | Notes | Reference |
| Rotarod Test (latency to fall, seconds) | Significantly shorter | Significantly longer | Morin (20-100 mg/kg) attenuated motor deficits. | [1] |
| Bar Test (catalepsy, seconds) | Significantly longer | Significantly shorter | Morin (20-100 mg/kg) attenuated cataleptic behavior. | [1] |
| Drag Test (number of steps) | Reduced number of steps | Increased number of steps | Morin (20-100 mg/kg) improved motor coordination. | [1] |
Table 3: Anti-Inflammatory Effects of Morin in MPTP-Induced Parkinson's Disease Mouse Model
| Marker | MPTP-Treated Group | MPTP + Morin-Treated Group | Effect of Morin | Reference |
| Glial Fibrillary Acidic Protein (GFAP) | Increased expression | Reduced expression | Attenuated astrocyte activation | [2] |
| Ionized calcium-binding adapter molecule 1 (Iba-1) | Increased expression | Reduced expression | Suppressed microglial activation | [3] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
A widely used protocol to induce parkinsonism in mice involves the administration of the neurotoxin MPTP.
-
Animals: Male C57BL/6 mice are commonly used.[4]
-
MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen is 30 mg/kg of MPTP administered daily for 5 consecutive days.[4][5]
-
Safety Precautions: MPTP is a hazardous substance and requires strict safety protocols for handling and disposal.
Morin Administration
Morin can be administered through various routes, including oral gavage and inclusion in the diet.
-
Dietary Administration: A morin-containing diet can be prepared by adding morin hydrate (B1144303) to a normal diet (e.g., 1% morin hydrate).[4] Mice are typically fed this diet for a period before and during MPTP administration.[4]
-
Intraperitoneal Injection: Morin can be dissolved in a suitable vehicle (e.g., 5% ethanol (B145695) in phosphate-buffered saline with 2% Tween-20) and administered via i.p. injection at doses ranging from 20 to 100 mg/kg.[1][4]
Behavioral Testing
Motor function is assessed using standardized behavioral tests.
-
Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[4]
-
Bar Test (Catalepsy): This test measures the time it takes for a mouse to correct an externally imposed posture.
-
Drag Test: This test assesses motor coordination by measuring the number of steps taken when the mouse is gently dragged backward.
Immunohistochemistry for Neuroprotection Assessment
The extent of dopaminergic neuron loss and glial cell activation is quantified using immunohistochemistry.
-
Tissue Preparation: Mice are euthanized, and their brains are collected, fixed, and sectioned.
-
Staining: Brain sections are stained with antibodies against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons, GFAP for astrocytes, and Iba-1 for microglia.
-
Quantification: The number of TH-positive neurons in the substantia nigra and the intensity of GFAP and Iba-1 staining in the striatum and substantia nigra are quantified using microscopy and image analysis software.
Signaling Pathway and Experimental Workflow
The neuroprotective effects of morin in the context of Parkinson's disease are believed to be mediated, at least in part, through the inhibition of the extracellular signal-regulated kinase (ERK)-p65 pathway, which plays a role in neuroinflammation.[5]
Caption: Proposed mechanism of morin's neuroprotective effect in Parkinson's disease.
Caption: Experimental workflow for evaluating morin in an MPTP-induced mouse model of PD.
Conclusion
The presented data and protocols underscore the potential of this compound as a therapeutic agent for Parkinson's disease. Its ability to mitigate neuroinflammation and protect dopaminergic neurons in a well-established preclinical model provides a strong rationale for further investigation. These application notes are intended to serve as a valuable resource for researchers dedicated to advancing novel treatments for neurodegenerative diseases.
References
- 1. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Morindin-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of drug delivery systems for morindin, a bioactive flavonoid with significant therapeutic potential but limited by poor bioavailability. This document outlines key quantitative data, detailed experimental protocols, and relevant biological pathways to guide researchers in this field.
Introduction to this compound
This compound, a xanthone (B1684191) glycoside, and its aglycone form, morin (B1676745) (a flavonoid), are derived from plants of the Morinda genus, such as Morinda citrifolia (Noni).[1][2][3] These compounds have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5] However, the clinical translation of this compound is hampered by its low aqueous solubility and poor oral bioavailability.[6][7][8] To overcome these limitations, various drug delivery systems, particularly nanoparticle-based formulations, have been explored to enhance its therapeutic efficacy.[8][9][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its nanoformulations.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | 0.45% | [6][7] |
| Aqueous Solubility | Poor | [6][7][8] |
| Intestinal Permeability | Low | [6][7] |
| Pharmacokinetics in Rats (Intraduodenal) | ||
| Bioavailability | 5.28% | [6][7] |
| Pharmacokinetics in Rats (Intraportal) | ||
| Bioavailability | 92.92% | [6][7] |
Table 2: Characteristics of this compound-Loaded Nanoparticle Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Morin-loaded Chitosan (B1678972) Nanoparticles (MCNPs) | 178 ± 1.5 | 0.18 | -22.4 ± 0.31 | >50 | >50 | [9] |
| Morin-loaded PLGA Nanoparticles | ~200 | - | Almost Neutral | 82 | - | [9][10] |
| Morin-SNEDDS | < 100 | - | Neutral | - | - | [11] |
Table 3: In Vitro Efficacy of this compound and its Formulations
| Cell Line | Formulation | IC50 | Effect | Reference |
| A549 (Lung Cancer) | M. citrifolia Leaf Extract | 23.47 µg/mL | Inhibition of proliferation, apoptosis induction | [12] |
| Lewis Lung Carcinoma (LL2) | M. citrifolia Leaf Extract | 5.50 µg/mL | Inhibition of proliferation, apoptosis induction | [12] |
| MCF-7 (Breast Cancer) | M. citrifolia Fruit Extract | 0.1 mg/mL (29% inhibition) | Cytotoxicity | [13] |
| LAN-5 (Neuroblastoma) | M. citrifolia Fruit Extract | 0.1 mg/mL (36% inhibition) | Cytotoxicity | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound-based drug delivery systems.
Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the ionic gelation method for preparing this compound-loaded chitosan nanoparticles.
Materials:
-
Chitosan
-
This compound
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution with stirring until fully dissolved.
-
Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and add it to the chitosan solution under continuous stirring.
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Add the TPP solution dropwise to the this compound-chitosan mixture under constant magnetic stirring at room temperature.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove unentrapped this compound and TPP.
-
Resuspend the nanoparticles in deionized water or a suitable buffer for further analysis or lyophilize for long-term storage.
Determination of Encapsulation Efficiency and Drug Loading
The encapsulation efficiency (EE) and drug loading (DL) are critical parameters for evaluating the performance of a drug delivery system.
Encapsulation Efficiency (EE):
EE is the percentage of the initial drug that is successfully encapsulated into the nanoparticles. It can be determined by an indirect method.
Procedure (Indirect Method):
-
After centrifugation to collect the nanoparticles, carefully collect the supernatant.
-
Measure the concentration of free, unencapsulated this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength (e.g., 358 nm).[10]
-
Calculate the EE using the following formula: EE (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100
Drug Loading (DL):
DL is the percentage of the drug's weight relative to the total weight of the nanoparticles.
Procedure:
-
Accurately weigh a certain amount of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent to release the encapsulated this compound.
-
Determine the amount of this compound in the solution using an appropriate analytical technique.
-
Calculate the DL using the following formula: DL (%) = (Weight of this compound in nanoparticles / Total weight of nanoparticles) x 100
In Vitro Drug Release Study
This protocol describes how to evaluate the release profile of this compound from the nanoparticles over time.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment)
-
Dialysis membrane with an appropriate molecular weight cut-off
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (PBS).
-
Place the nanoparticle dispersion into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the release medium in a beaker placed on a magnetic stirrer at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the beaker.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.[10]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[14][15] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cell culture medium
-
Test compounds (this compound and this compound-loaded nanoparticles)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include untreated cells as a control.[14]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Calculation: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for developing this compound-based drug delivery systems.
Signaling Pathways
This compound and its derivatives have been shown to modulate several signaling pathways involved in cancer progression and inflammation.
Caption: this compound's modulation of key cancer-related signaling pathways.
Experimental Workflow
This diagram outlines the logical progression of experiments for the development and evaluation of this compound-based drug delivery systems.
Caption: Experimental workflow for this compound drug delivery system development.
References
- 1. Evaluation of antioxidant, anti-inflammatory and anti-diabetic properties of noni fruit (Morinda citrifolia L.) and its simulated gastrointestinal digesta fractions [jfabe.ut.ac.ir]
- 2. ANTI-OXIDATIVE AND ANTI-INFLAMMATORY EFFECTS OF THE MORINDA CITRIFOLIA FRUIT (NONI) | International Society for Horticultural Science [ishs.org]
- 3. researchgate.net [researchgate.net]
- 4. Morinda citrifolia Linn leaf extract possesses antioxidant activities and reduces nociceptive behavior and leukocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Encapsulation of morin in lipid core/PLGA shell nanoparticles significantly enhances its anti-inflammatory activity and oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metastasized lung cancer suppression by Morinda citrifolia (Noni) leaf compared to Erlotinib via anti-inflammatory, endogenous antioxidant responses and apoptotic gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor cell-selective antiproliferative effect of the extract from Morinda citrifolia fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. MTT (Assay protocol [protocols.io]
Application Notes and Protocols: Morindin Encapsulation in Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of morindin, a bioactive flavonoid, into various nanoparticle systems. The aim is to enhance its therapeutic efficacy by improving its biopharmaceutical properties, such as solubility and oral bioavailability.
This compound, a xanthone (B1684191) glycoside, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical application is often limited by its poor water solubility and low oral bioavailability. Nanoencapsulation offers a promising strategy to overcome these limitations. This document outlines the preparation, characterization, and evaluation of different this compound-loaded nanoparticles.
Data Presentation: Comparative Analysis of this compound Nanoparticles
The following tables summarize the key quantitative data from various studies on this compound-loaded nanoparticles, providing a clear comparison of their physicochemical properties and pharmacokinetic parameters.
Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
| Nanoparticle Type | Formulation Details | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Lipid-cored PLGA shell | ~200 | Good | Almost Neutral | 82 | - | [1][2][3] |
| Mesoporous Silica (B1680970) Nanoparticles (MSNs) | Spheroidal MSNs | 56.3 ± 6.5 | - | Negative at pH 5.2 & 7.4 | 99.1 | 28.3 | [4] |
| Nanosuspension | Morin (B1676745) Hydrate (B1144303) (MH) with stabilizers | <100 | - | - | - | - | [5] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Morin-phospholipid complex in Labrafil® M 1944 CS, Cremophor® RH 40, and Transcutol® P (3:5:3, w/w) | ~140 | - | - | - | - |
Table 2: Pharmacokinetic Parameters of this compound Nanoparticles Following Oral Administration in Rats
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC0-t (µg·h/mL) | Relative Bioavailability Increase (fold) | Reference |
| Morin Suspension | 200 mg/kg | 5.53 | 0.48 | - | - | |
| Morin-Phospholipid Complex (MPC) Suspension | 200 mg/kg | 23.74 | 0.77 | - | - | |
| MPC-SNEDDS | 200 mg/kg | 28.60 | 1.0 | - | 6.23 | |
| Morin Hydrate Nanosuspension (MHNS) | - | Increased | - | Increased | - | [5] |
| PLGA Nanoparticles | 20 mg/kg | - | - | - | 5.6 | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of lipid-cored poly(lactide-co-glycolide) (PLGA) nanoparticles encapsulating this compound using the nanoprecipitation technique.[1][2][3]
Materials:
-
This compound (MR)
-
Poly(lactide-co-glycolide) (PLGA)
-
Caprylic/capric triglyceride (e.g., CP90)
-
Span 80
-
Tween 80
-
Acetone
-
Ethanol
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Co-dissolve 25 mg of PLGA and 2.5-5 mg of this compound in 5 mL of an acetone/ethanol mixture (60:40, v/v).
-
To this solution, add 150 µL of CP90 (lipid core) and 25 mg of Span 80 (lipophilic surfactant).
-
Sonicate the organic phase in a bath sonicator for 10 minutes.
-
-
Aqueous Phase Preparation:
-
Prepare 10 mL of a 0.2% (w/v) Tween 80 solution in deionized water.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise into the aqueous phase under constant stirring at 400 rpm.
-
Continue stirring the resulting nanoparticle dispersion overnight at ambient conditions to allow for the complete evaporation of the organic solvents.
-
-
Purification:
-
(Optional) Centrifuge the nanoparticle suspension to pellet the nanoparticles, remove the supernatant, and resuspend in deionized water to remove unencapsulated this compound and excess surfactants.
-
Protocol 2: Preparation of this compound-Loaded Mesoporous Silica Nanoparticles (MSNs)
This protocol details the loading of morin hydrate (MH) into pre-synthesized mesoporous silica nanoparticles using the evaporation method.[4]
Materials:
-
Morin Hydrate (MH)
-
Mesoporous Silica Nanoparticles (MSNs) - synthesized separately
-
Ethanol
-
Rotary evaporator
Procedure:
-
Dispersion:
-
Disperse a known amount of synthesized MSNs in an ethanolic solution of morin hydrate. The ratio of MSNs to morin can be optimized based on desired loading.
-
-
Loading:
-
Subject the dispersion to rotary evaporation. The solvent is slowly removed under reduced pressure, facilitating the deposition of morin hydrate within the pores and on the surface of the MSNs.
-
-
Drying:
-
After complete evaporation of the solvent, the resulting powder (MH-MSNs) is collected.
-
Further dry the MH-MSNs under vacuum to remove any residual solvent.
-
Protocol 3: Characterization of this compound Nanoparticles
This protocol outlines the standard techniques used to characterize the physicochemical properties of the prepared this compound-loaded nanoparticles.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Technique: Indirect or Direct Quantification using UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Indirect Method (for EE):
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous medium.
-
Collect the supernatant, which contains the unencapsulated this compound.
-
Quantify the amount of this compound in the supernatant using a validated UV-Vis or HPLC method.
-
Calculate the EE using the following formula: EE (%) = [(Total this compound - this compound in Supernatant) / Total this compound] x 100
-
-
Direct Method (for DL):
-
Lyophilize a known amount of the nanoparticle suspension to obtain a dry powder.
-
Dissolve a weighed amount of the lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated this compound.
-
Quantify the amount of this compound in the solution using a validated UV-Vis or HPLC method.
-
Calculate the DL using the following formula: DL (%) = (Mass of this compound in Nanoparticles / Total Mass of Nanoparticles) x 100
-
3. Morphological Characterization:
-
Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Procedure:
-
For SEM, place a drop of the diluted nanoparticle suspension on a stub, air-dry, and then coat with a conductive material (e.g., gold).
-
For TEM, place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to dry.
-
Image the samples under the respective microscopes to observe the shape and surface morphology of the nanoparticles.
-
4. Physical State Characterization:
-
Techniques: Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
-
DSC Procedure: Analyze the thermal behavior of pure this compound, the polymer/carrier, their physical mixture, and the lyophilized this compound-loaded nanoparticles to determine the physical state of the encapsulated drug (crystalline or amorphous).
-
FTIR Procedure: Obtain the FTIR spectra of pure this compound, the polymer/carrier, their physical mixture, and the lyophilized this compound-loaded nanoparticles to identify any chemical interactions between the drug and the carrier.
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro release study for this compound-loaded nanoparticles using a dialysis method.[6]
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4 (and optionally, simulated gastric fluid, pH 1.2)
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 3.5 kDa)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or incubator
Procedure:
-
Place a known volume of the this compound-loaded nanoparticle suspension (e.g., 1-2 mL) into a dialysis bag.
-
Securely close the dialysis bag and immerse it in a vessel containing a known volume of release medium (e.g., 50-100 mL of PBS, pH 7.4).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of this compound released at each time point.
Protocol 5: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general guideline for conducting an in vivo pharmacokinetic study in rats to evaluate the oral bioavailability of this compound-loaded nanoparticles.
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted overnight with free access to water)
-
This compound suspension (control)
-
This compound-loaded nanoparticle formulation
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant like heparin or EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Divide the rats into two groups: a control group receiving the this compound suspension and a test group receiving the this compound-loaded nanoparticle formulation.
-
Administer the formulations orally via gavage at a predetermined dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
-
Plasma Preparation:
-
Centrifuge the collected blood samples to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for each group.
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve), using appropriate pharmacokinetic software.
-
Calculate the relative bioavailability of the nanoparticle formulation compared to the this compound suspension.
-
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for this compound Nanoparticle Development
Caption: General workflow for developing this compound nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Encapsulation of morin in lipid core/PLGA shell nanoparticles significantly enhances its anti-inflammatory activity and oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Morindin as a Natural Fluorescent Dye for Scientific Imaging
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | CAS:60450-21-7 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the Progress on Natural Dyes: Sources, Structural Features, Health Effects, Challenges, and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C26H28O14 | CID 151621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
Synthesis of Morindin Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindin, a glycoside of the anthraquinone (B42736) morindone (B1201549), is a natural compound found in plants of the Morinda genus, notably Morinda citrifolia (Noni). Both this compound and its aglycone, morindone, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, the native bioactivity of these compounds can often be enhanced through strategic chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives with the aim of improving their therapeutic potential. The structure-activity relationships (SAR) of these derivatives are discussed, and their effects on key signaling pathways are outlined.
Data Presentation: Bioactivity of Morindone and Its Derivatives
The following tables summarize the cytotoxic and anti-inflammatory activities of morindone and its derivatives against various cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxic Activity of Morindone and its Derivatives against Colorectal Cancer (CRC) Cell Lines
| Compound | HCT116 IC50 (µM) | LS174T IC50 (µM) | HT29 IC50 (µM) |
| Morindone | 10.70 ± 0.04 | 20.45 ± 0.03 | 19.20 ± 0.05 |
| Damnacanthal | 1.50 ± 0.06 | 3.50 ± 0.08 | 2.50 ± 0.05 |
| Nordamnacanthal | > 50 | > 50 | > 50 |
| Rubiadin | > 50 | > 50 | > 50 |
Data compiled from studies on anthraquinones isolated from Morinda citrifolia.[1][2]
Table 2: Anti-inflammatory Activity of Compounds from Morinda citrifolia
| Compound | Bioassay | IC50 (µM) |
| Compound 11 (Iridoid) | NO Production Inhibition (RAW 264.7) | 28.51 ± 1.70 |
| Compound 12 (Iridoid) | NO Production Inhibition (RAW 264.7) | 25.45 ± 4.17 |
| Compound 19 (Anthraquinone) | NO Production Inhibition (RAW 264.7) | 17.17 ± 4.13 |
| Compound 20 (Iridoid) | NO Production Inhibition (RAW 264.7) | 29.17 ± 3.71 |
| Indomethacin (Positive Control) | NO Production Inhibition (RAW 264.7) | 33.68 ± 2.19 |
Data from a study on anti-inflammatory monoterpenes from Morinda officinalis.[3][4]
Signaling Pathways Modulated by this compound Derivatives
This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Some anthraquinone derivatives have been shown to inhibit this pathway by preventing the nuclear translocation of β-catenin, thereby downregulating the expression of target genes involved in cell proliferation.
AKT/NF-κB Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Its downstream effector, NF-κB, is a transcription factor that plays a key role in inflammation and cancer. Morinda extracts have been shown to suppress the activation of this pathway, leading to decreased production of pro-inflammatory mediators and induction of apoptosis in cancer cells.
References
- 1. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory monoterpenes from morinda (Morinda officinalis How.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Morindin's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the effects of morindin, a compound found in plants of the Morinda genus, on gene expression in mammalian cells. This document outlines detailed methodologies for cell culture and this compound treatment, RNA isolation, and subsequent gene expression analysis using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), microarray, and RNA sequencing (RNA-seq).
This compound and related compounds from Morinda species have been reported to possess anti-inflammatory and anti-cancer properties.[1][2][3] These effects are often attributed to the modulation of specific signaling pathways and the altered expression of key genes. For instance, compounds from Morinda have been shown to influence the NF-κB, MAPK, and Wnt/β-catenin signaling pathways.[4][5][6] Additionally, morindone, a related anthraquinone, has been observed to downregulate the gene expression of mutated TP53 and KRAS in colorectal cancer cells.[1][7] Extracts from Morinda citrifolia have also been shown to upregulate the expression of DNA repair genes.[8]
This protocol is designed to provide a standardized framework for researchers to explore the molecular mechanisms of this compound and to identify potential therapeutic targets.
Experimental Workflow Overview
The overall experimental workflow for assessing the impact of this compound on gene expression is depicted below. The process begins with cell culture and treatment with this compound, followed by the isolation of high-quality RNA. The extracted RNA then serves as the template for various downstream gene expression analyses.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.[9][10][11]
Materials:
-
Mammalian cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies, HCT116 or HT29 colorectal cancer cells for cancer studies)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound (ensure high purity)
-
Vehicle control (e.g., DMSO or sterile PBS)
-
Multi-well plates (e.g., 6-well or 12-well plates)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into multi-well plates at a predetermined optimal density.[9][11] For a 6-well plate, a seeding density of 2-5 x 10^5 cells per well is a common starting point.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid toxicity.[12]
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations for treatment.[13]
-
-
Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of solvent as the highest this compound concentration group).
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). The optimal time should be determined based on preliminary experiments or literature.[12]
-
RNA Isolation
High-quality, intact RNA is crucial for successful gene expression analysis.[14] This protocol is based on a common TRIzol-based method.[15][16]
Materials:
-
TRIzol reagent or similar RNA isolation reagent
-
Chloroform
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Protocol:
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add 1 mL of TRIzol reagent to each well of a 6-well plate and lyse the cells by pipetting up and down.
-
-
Phase Separation:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 500 µL of isopropanol and mix by inverting the tube.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated system like the Agilent Bioanalyzer.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to validate the expression of specific target genes identified from broader screening methods or to investigate a small number of genes of interest.[17][18]
Materials:
-
Isolated RNA
-
Reverse transcriptase enzyme and buffer
-
dNTPs
-
Random primers or oligo(dT) primers
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
Protocol:
-
cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine 1 µg of total RNA with random primers or oligo(dT) primers and RNase-free water to a final volume of ~10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Perform the reverse transcription reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 70°C for 15 min).
-
-
qPCR:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[15]
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Microarray Analysis
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.[19][20][21]
Workflow:
-
RNA Quality Control: Ensure high-quality RNA with an RNA Integrity Number (RIN) > 7.0.
-
cDNA Synthesis and Labeling: Convert RNA to cDNA and label it with a fluorescent dye.
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of gene-specific probes.
-
Scanning: Scan the microarray chip to detect the fluorescent signals.
-
Data Extraction and Normalization: Extract the raw intensity data and normalize it to remove systematic variations.[22]
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.[20]
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive and quantitative analysis of the transcriptome.[23][24][25][26][27]
Workflow:
-
RNA Quality Control: Similar to microarray, high-quality RNA is essential.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for poly(A)+ mRNA.
-
Fragment the RNA.
-
Synthesize cDNA.
-
Ligate sequencing adapters.
-
-
Sequencing: Sequence the prepared library on a next-generation sequencing (NGS) platform.
-
Data Analysis:
-
Quality Control of Raw Reads: Assess the quality of the sequencing reads.[27]
-
Read Alignment: Align the sequencing reads to a reference genome.[27]
-
Quantification: Count the number of reads mapping to each gene.[27]
-
Differential Gene Expression Analysis: Identify differentially expressed genes between this compound-treated and control groups.[23]
-
Data Presentation
Quantitative data from gene expression studies should be summarized in clear and structured tables.
Table 1: RT-qPCR Analysis of Key Inflammatory Genes in RAW 264.7 Macrophages Treated with this compound for 24 hours.
| Gene | This compound (10 µM) Fold Change | This compound (50 µM) Fold Change | p-value (50 µM) |
| TNF-α | -1.5 | -3.2 | < 0.01 |
| IL-6 | -1.8 | -4.5 | < 0.01 |
| IL-1β | -1.3 | -2.8 | < 0.05 |
| COX-2 | -2.0 | -5.1 | < 0.001 |
| iNOS | -1.7 | -3.9 | < 0.01 |
| NF-κB | -1.2 | -2.5 | < 0.05 |
Data are presented as fold change relative to vehicle-treated control cells. Negative values indicate downregulation. Data are representative examples based on published literature.[4][5]
Table 2: Top 5 Upregulated and Downregulated Genes from Microarray Analysis of HCT116 Cells Treated with this compound (50 µM) for 48 hours.
| Gene Symbol | Regulation | Fold Change | Function |
| CDKN1A | Upregulated | 3.8 | Cell cycle inhibitor |
| GADD45A | Upregulated | 3.5 | DNA damage response |
| BAX | Upregulated | 3.1 | Pro-apoptotic |
| TP53I3 | Upregulated | 2.9 | p53-inducible gene |
| DDB2 | Upregulated | 2.7 | DNA damage recognition |
| CCND1 | Downregulated | -4.2 | Cell cycle progression |
| BCL2 | Downregulated | -3.9 | Anti-apoptotic |
| MYC | Downregulated | -3.5 | Oncogene |
| KRAS | Downregulated | -3.2 | Oncogene |
| BIRC5 | Downregulated | -2.8 | Survivin, anti-apoptotic |
Data are representative examples based on published literature on anti-cancer effects of related compounds.[1][7][28]
Signaling Pathway Diagrams
This compound and related compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been suggested to inhibit this pathway, leading to a decrease in the expression of pro-inflammatory cytokines.[4][29]
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Extracts from Morinda citrifolia have been shown to activate this pathway, promoting osteogenic differentiation.[6]
DJ-1/Nrf2/ARE Signaling Pathway
This pathway is a key regulator of the antioxidant response. Scopoletin, a compound found in Morinda citrifolia, has been shown to augment this pathway, protecting against oxidative stress.[30][31]
References
- 1. Morindone as a potential therapeutic compound targeting TP53 and KRAS mutations in colorectal cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Morinda umbellata active fraction inhibits lipopolysaccharide induced proinflammatory cytokines by downregulating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory monoterpenes from morinda (Morinda officinalis How.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morinda citrifolia Leaf Extract Enhances Osteogenic Differentiation Through Activation of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morindone as a potential therapeutic compound targeting TP53 and KRAS mutations in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Morinda citrifolia (Noni) on Expression of DNA Repair Genes in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture and Drug Treatment [bio-protocol.org]
- 11. content.protocols.io [content.protocols.io]
- 12. bitesizebio.com [bitesizebio.com]
- 13. youtube.com [youtube.com]
- 14. RNA Isolation for Real-Time PCR – Bio-Rad [bio-rad.com]
- 15. mcgill.ca [mcgill.ca]
- 16. RNA isolation and reverse transcription [abcam.com]
- 17. protocols.io [protocols.io]
- 18. Simple, Inexpensive RNA Isolation and One-Step RT-qPCR Methods for SARS-CoV-2 Detection and General Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An end to end workflow for differential gene expression using Affymetrix microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 21. Analysis of microarray data | Functional genomics II [ebi.ac.uk]
- 22. The Microarray Workflow: Design, Processing and Management [psb.stanford.edu]
- 23. bio-protocol.org [bio-protocol.org]
- 24. 130.239.72.131:3000 [130.239.72.131:3000]
- 25. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 27. blog.genewiz.com [blog.genewiz.com]
- 28. Metastasized lung cancer suppression by Morinda citrifolia (Noni) leaf compared to Erlotinib via anti-inflammatory, endogenous antioxidant responses and apoptotic gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Morindin Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield of Morindin extraction from plant materials, primarily from Morinda species.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction in a question-and-answer format to help you optimize your experimental workflow.
Q1: Why is my this compound yield unexpectedly low after the initial crude extraction?
A: Low yields can stem from several factors related to the plant material, solvent selection, and extraction conditions.
-
Inefficient Cell Lysis: The plant's cell walls may not be adequately disrupted to release this compound. Ensure the plant material is finely ground to increase the surface area for solvent contact. For tougher plant materials, consider ancillary techniques like sonication to aid in cell lysis.[1]
-
Improper Solvent Selection: this compound's solubility is highly dependent on the solvent used. Polar solvents are generally more effective for extracting this glycoside.
-
Compound Degradation: this compound can be sensitive to high temperatures, prolonged exposure to light, and suboptimal pH levels, all of which can lead to degradation and reduced yield.[2]
Q2: I'm observing significant loss of this compound during liquid-liquid fractionation. What are the likely causes?
A: Loss during liquid-liquid extraction is a common issue, often related to the physicochemical properties of this compound and the chosen solvent system.
-
Suboptimal pH: The pH of the aqueous phase is critical. This compound's solubility is pH-dependent, with increased solubility in basic conditions.[1] Adjusting the pH can prevent the compound from precipitating at the interface between the two liquid phases or remaining in the incorrect phase.
-
Poor Phase Separation: Incomplete separation of the organic and aqueous layers can lead to the loss of your compound. Ensure adequate time for the phases to separate and consider centrifugation to break up any emulsions.
Q3: My extracted this compound appears impure, with many contaminating compounds. How can I improve the purity?
A: The initial crude extract will inevitably contain a mixture of compounds. Downstream purification steps are essential.
-
Column Chromatography: This is a standard method for purifying compounds. For this compound, a gradient elution strategy is often effective. Start with a non-polar solvent and gradually increase the polarity to elute compounds with increasing polarity. This compound, being a polar glycoside, will elute at higher solvent polarities.
-
Optimizing Column Loading: Overloading the chromatography column can lead to poor separation and co-elution of impurities with your target compound. Ensure that the amount of crude extract loaded is appropriate for the size of your column.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A: Polar solvents are generally the most effective for this compound extraction. Studies have shown that methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 50-80% v/v), provide good yields.[3] Acetone (B3395972) has also been reported to be an efficient solvent for extracting related anthraquinones.[3]
Q2: What are the optimal temperature and time for this compound extraction?
A: The optimal temperature and time depend on the extraction method.
-
For conventional methods like maceration, longer extraction times (e.g., 24-48 hours) at room temperature are common.
-
For modern techniques like ultrasonic or microwave-assisted extraction, shorter times (e.g., 30-60 minutes) are typical.[4]
-
It is crucial to avoid excessively high temperatures (generally above 60-80°C) to prevent the degradation of this compound.[2][5]
Q3: How can I prevent the degradation of this compound during extraction and storage?
A: To minimize degradation, control the following factors:
-
Temperature: Use lower temperatures for extraction and solvent evaporation.[6]
-
Light: Protect your samples from direct light by using amber glassware or working in a dark environment.[7]
-
pH: Maintain a slightly acidic to neutral pH to ensure the stability of the glycosidic bond.[7]
-
Storage: Store the dried extract in an airtight, light-protected container at low temperatures (-20°C is recommended).[6]
Comparative Data on Extraction Techniques
The following tables summarize quantitative data from various studies on the extraction of total anthraquinones from Morinda species. The yield of total anthraquinones is often used as a metric for comparing the efficiency of different extraction methods.
| Extraction Technique | Solvent | Extraction Time | Temperature (°C) | Total Anthraquinone (B42736) Yield (mg/g dried material) | Reference |
| Soxhlet | 50% (v/v) Methanol | - | - | 14.6 ± 1.0 | [3] |
| Maceration (Room Temp) | 80% (v/v) Acetone | - | Room Temp | 38.9 ± 1.6 | [3] |
| Maceration (Room Temp) | 50% (v/v) Ethanol | - | Room Temp | 27.0 ± 6.9 | [3] |
| Pressurized Steamer | 80% (v/v) Ethanol | 5 min | 100 | 95.3 ± 0.6 | [3] |
| Subcritical Water | Water | 20 min | 140 | 0.0815 ± 0.00 | [8] |
| Microwave-Assisted | Absolute Ethanol | 1 hour | 40 | - | [2][4] |
| Ultrasound-Assisted | Absolute Ethanol | 1 hour | - | - | [4] |
Note: The yield of a specific compound like this compound may vary. The table presents total anthraquinone yield as a comparative measure.
Experimental Protocols
Here are detailed methodologies for key extraction experiments.
Protocol 1: Maceration Extraction
-
Preparation of Plant Material: Dry the roots of the Morinda species at 60°C until a constant weight is achieved. Grind the dried roots into a fine powder.[9]
-
Extraction: Soak a specific amount of the dried powder in a chosen solvent (e.g., 80% v/v acetone or 50% v/v ethanol) in a sealed container. A solid-to-liquid ratio of 1:10 to 1:30 (g/mL) is commonly used.[9][10]
-
Incubation: Keep the container at room temperature for 24-48 hours with occasional shaking.
-
Filtration: Filter the mixture to separate the extract from the plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[6]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction: Place 5 g of the powdered sample in a flask with 100 mL of absolute ethanol.[4]
-
Sonication: Submerge the flask in an ultrasonic bath and sonicate for 1 hour.[4]
-
Filtration and Concentration: Follow steps 4 and 5 from Protocol 1 to obtain the crude extract.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction: Mix 5 g of the powdered sample with 100 mL of absolute ethanol in a microwave-safe vessel.[2][4]
-
Microwave Irradiation: Perform the extraction in a microwave extractor for 1 hour at 40°C with a power of 150 W.[2][4]
-
Filtration and Concentration: Follow steps 4 and 5 from Protocol 1 to obtain the crude extract.
Visualizations
Signaling Pathways
Compounds from Morinda species have been shown to influence various signaling pathways. The following diagrams illustrate some of these pathways.
Caption: MAPK signaling pathway activated by Morin.[11]
Caption: Wnt/β-catenin signaling pathway in osteogenic differentiation.[12]
Caption: DJ-1/Nrf2/ARE signaling pathway augmented by Scopoletin.[13][14]
Experimental Workflow
Caption: General experimental workflow for this compound extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Optimization of Extraction Process, Preliminary Characterization and Safety Study of Crude Polysaccharides from Morindae Officinalis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Study of Subcritical Water Extraction of Scopoletin, Alizarin, and Rutin from Morinda citrifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Morinda citrifolia Leaf Extract Enhances Osteogenic Differentiation Through Activation of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Morindin Solubility Challenges
Welcome to the technical support center for morindin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent low aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
Cause: this compound is practically insoluble in water and neutral aqueous buffers. Direct dissolution in these solvents is often unsuccessful.
Solution: A systematic approach is recommended. Start with simple techniques before moving to more complex formulations.
Workflow for this compound Solubilization
Caption: A step-by-step workflow for dissolving this compound.
Issue 2: My this compound precipitates out of solution after diluting the DMSO stock into my aqueous medium.
Cause: This phenomenon, known as "solvent-exchange precipitation," occurs because while this compound is soluble in a high concentration of an organic solvent like DMSO, its solubility drastically decreases upon dilution into a primarily aqueous environment.[1] The final concentration of the organic solvent may be too low to keep the this compound dissolved.[1]
Solutions:
-
Optimize Dilution: Add the this compound stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.[1] This rapid mixing helps to disperse the this compound quickly and can prevent localized high concentrations that lead to precipitation.[1]
-
Lower Final Concentration: Your desired final concentration may exceed this compound's solubility limit in the final aqueous system. Try working with a lower final concentration.
-
Use Fresh Solutions: Prepare your working solutions immediately before use. Do not store dilute aqueous solutions of this compound, as they may be supersaturated and can precipitate over time.[1]
Issue 3: The chosen solubilization method appears to interfere with my biological assay.
Cause: Solubilizing agents can have their own biological effects. For example, high concentrations of DMSO can be toxic to cells, and surfactants can disrupt cell membranes.
Solutions:
-
Run Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same concentration of the solubilizing agent(s) as your experimental samples, but without this compound. This will help you to distinguish the effects of this compound from the effects of the vehicle.
-
Minimize Solubilizing Agent Concentration: Use the lowest possible concentration of the co-solvent or surfactant that effectively solubilizes the this compound.
-
Consider Alternative Methods: If interference persists, consider a different solubilization strategy. For example, cyclodextrin complexes are often more biocompatible than co-solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its low solubility in water. While exact values can vary depending on the specific conditions (e.g., temperature, pH), it is generally considered slightly soluble in water.[2]
Q2: In which organic solvents is this compound soluble?
This compound is soluble in solvents such as methanol, ethanol (B145695), DMSO, and pyridine.[3] For laboratory purposes, DMSO is a common choice for preparing concentrated stock solutions.[4][5]
Q3: How can I increase the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific experimental requirements, such as the desired concentration and the compatibility with downstream applications. Common methods include:
-
pH Adjustment: this compound's solubility is pH-dependent. Adjusting the pH of the aqueous solution can ionize the molecule, thereby increasing its solubility.
-
Co-solvents: Using a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, which can enhance the solubility of hydrophobic compounds like this compound.[4]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form an inclusion complex with a hydrophilic exterior, significantly increasing its apparent water solubility.[6][7]
-
Nanoformulations: Techniques such as creating nanosuspensions or nanoemulsions increase the surface area of the compound, which can lead to enhanced solubility and dissolution rates.[8][9]
Q4: What is the recommended method for preparing a this compound stock solution?
For most in vitro applications, preparing a concentrated stock solution in an organic solvent like DMSO is recommended.
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO [4]
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Co-solvent Addition: Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Note: When preparing working solutions, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[4]
Q5: How do I prepare a this compound-cyclodextrin inclusion complex?
Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective in enhancing the solubility of structurally similar flavonoids.[6][7] The freeze-drying method is a common technique for preparing solid inclusion complexes.
Experimental Protocol: Preparation of this compound/HP-β-CD Inclusion Complex (Freeze-Drying Method) [6][7]
-
Dissolution: Dissolve the calculated amount of HP-β-CD in distilled water with stirring to create a solution of the desired concentration.
-
Addition of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Lyophilization: Freeze the solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-HP-β-CD inclusion complex. This powder can then be dissolved in aqueous solutions for your experiments.
Q6: How can I determine the concentration of this compound in my solution?
High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound in solution.
Experimental Protocol: Quantification of this compound by HPLC [10][11][12]
-
Instrumentation: An HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) is often effective. The gradient can be optimized for your specific system, but a starting point could be a linear gradient from 100% A to 65% A over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at approximately 254 nm.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the concentration in your samples.
Q7: What signaling pathways are known to be modulated by compounds from Morinda species?
Research on Morinda citrifolia and its active components has suggested modulation of several signaling pathways. Understanding these can provide context for the biological effects observed in your experiments.
DJ-1/Nrf2/ARE Signaling Pathway
Caption: Modulation of the DJ-1/Nrf2/ARE pathway by Morinda citrifolia.[13][14]
Glutamatergic Signaling Pathway
Caption: Potential modulation of glutamatergic pathways by Morinda citrifolia metabolites.[15][16]
Data Presentation: Solubility Enhancement of this compound Analogs
The following tables summarize quantitative data on the solubility enhancement of morin (B1676745), a flavonoid structurally similar to this compound, which can serve as a valuable reference.
Table 1: Solubility of Morin Hydrate in Different Aqueous Media at 37°C
| Solvent | pH | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 32.69 ± 1.63 |
| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 |
| Double Distilled Water | 7.0 | 28.72 ± 0.97 |
| Phosphate Buffer Saline | 7.4 | 54.86 ± 2.05 |
| Tris Base Buffer | 9.0 | 505.9 ± 14.61 |
Data adapted from a study on morin hydrate, a closely related flavonoid.
Table 2: Effect of Cyclodextrins on Morin Solubility
| Cyclodextrin | Molar Ratio (Morin:CD) | Solubility Enhancement Factor |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | ~4.2-fold increase in bioavailability |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Not Specified | ~115-fold increase in water solubility |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not Specified | ~100-fold increase in water solubility |
Data adapted from studies on morin, a structurally similar flavonoid.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mttlab.eu [mttlab.eu]
- 4. benchchem.com [benchchem.com]
- 5. Morinidazole - 10mM in DMSO prefix CAS No. 92478-27-8(DMSO) | Aladdin Scientific [mgt-en248.env.aladdin-e.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of morin/hydroxypropyl-β-cyclodextrin inclusion complex: Enhancement of bioavailability, antihyperalgesic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of nimodipine-loaded nanostructured lipid systems for enhanced solubility and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docta.ucm.es [docta.ucm.es]
- 11. docta.ucm.es [docta.ucm.es]
- 12. mdpi.com [mdpi.com]
- 13. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Morindin Stability and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Morindin during storage and experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your this compound samples and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder has changed color. Is it still usable?
A change in the color of your solid this compound, such as yellowing or browning, can be a visual indicator of degradation. It is recommended to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity of the sample before use. For critical experiments, it is always best to use a fresh, unadulterated batch of the compound.
Q2: I'm seeing variable results in my cell-based assays with this compound. What could be the cause?
Inconsistent results can stem from the degradation of this compound in your experimental solutions. This compound, like many flavonoids, can be unstable in solution, especially under certain conditions. Ensure you are preparing fresh solutions for each experiment from a properly stored solid stock. Also, consider the pH of your culture medium and buffers, as non-neutral pH can accelerate degradation.
Q3: Can I prepare a stock solution of this compound in advance?
For optimal results, it is highly recommended to prepare this compound solutions fresh on the day of use. If you must prepare a stock solution in advance, dissolve it in a suitable solvent like DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C for no longer than two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[1]
Q4: What are the primary factors that cause this compound degradation?
Based on studies of structurally related compounds like Morin hydrate (B1144303) and other anthraquinones, the primary factors contributing to degradation are:
-
pH: Alkaline conditions (pH > 7) significantly accelerate degradation. This compound is most stable in acidic to neutral conditions (pH 1.2-7.4).[2]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[2]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[2][3]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Q5: What are the ideal storage conditions for solid this compound?
To ensure maximum stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and desiccated at -20°C.[4]
Summary of Stability Data for a Related Flavonoid (Morin Hydrate)
Table 1: Effect of pH and Storage Conditions on Morin Hydrate Degradation (after 96 hours) [5]
| pH | Storage Condition | % Degradation |
| 1.2 | Room Temperature, Light | 30.41% |
| 1.2 | Room Temperature, Dark | 10.73% |
| 1.2 | Freeze Temperature, Light | 46.02% |
| 1.2 | Freeze Temperature, Dark | 69.46% |
| 5.0 | Room Temperature, Light | 42.75% |
| 5.0 | Room Temperature, Dark | 12.12% |
| 5.0 | Freeze Temperature, Light | 82.91% |
| 5.0 | Freeze Temperature, Dark | 10.46% |
| 7.0 | Room Temperature, Light | 26.74% |
| 7.0 | Room Temperature, Dark | 10.36% |
| 7.0 | Freeze Temperature, Light | 80.48% |
| 7.0 | Freeze Temperature, Dark | 15.28% |
| 7.4 | Room Temperature, Light | 48.26% |
| 7.4 | Room Temperature, Dark | 13.18% |
| 7.4 | Freeze Temperature, Light | 77.68% |
| 7.4 | Freeze Temperature, Dark | 9.22% |
| 9.0 | Room Temperature, Light | ~94% |
| 9.0 | Room Temperature, Dark | ~93.2% |
| 9.0 | Freeze Temperature, Light | ~93.4% |
| 9.0 | Freeze Temperature, Dark | ~33.4% |
Table 2: General Recommendations for Preventing this compound Degradation
| Condition | Recommendation | Rationale |
| Storage (Solid) | Store at -20°C in a desiccator, protected from light, in a tightly sealed container.[4] | Minimizes thermal degradation and hydrolysis from moisture. |
| Storage (Solution) | Prepare fresh daily. If necessary, store aliquots at -20°C for up to two weeks.[1] | Minimizes degradation in solution. |
| pH | Use buffers in the acidic to neutral range (pH < 7.4). Avoid alkaline conditions. | This compound is more stable at lower pH.[2] |
| Light | Protect solutions from light by using amber vials or covering containers with foil. | Prevents photodegradation.[2] |
| Temperature | Keep solutions cool and avoid unnecessary exposure to high temperatures. | Reduces the rate of thermal degradation.[2] |
Experimental Protocols
Forced Degradation Study Protocol (General Guidance)
This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound. It is based on ICH guidelines and common practices for small molecules.[1][6]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a vial and place it in an oven at an elevated temperature (e.g., 80°C).
-
Expose a solution of this compound to the same temperature.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze samples at various time points. A control sample should be protected from light.
-
-
HPLC Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column is often suitable for flavonoids. The mobile phase could consist of a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile. Detection should be at the λmax of this compound.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
Antioxidant Activity Assay: DPPH Radical Scavenging
This protocol describes a common method for assessing the antioxidant capacity of a compound.[2][7][8][9]
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Create a series of dilutions of this compound (e.g., 1, 10, 50, 100 µM).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).
-
Add the DPPH solution to each well (e.g., 100 µL).
-
For the blank, use the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the this compound sample.
-
The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
-
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][10][11][12][13][14][15][16][17][18][19][20]
Objective: To determine if this compound can inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells).
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess Reagent (freshly mixed 1:1 ratio of Component A and Component B) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540-550 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cell Viability Assay (e.g., MTT): It is crucial to perform a cell viability assay in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of this compound.
Signaling Pathways and Experimental Workflows
Based on studies of the related flavonoid Morin, this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
Caption: Potential modulation of MAPK signaling pathways by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. saudijournals.com [saudijournals.com]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP for Forced Degradation Study [m-pharmainfo.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Flavonoid Contents and Free Radical Scavenging Activity of Extracts from Leaves, Stems, Rachis and Roots of Dryopteris erythrosora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phillygenin inhibited LPS-induced RAW 264.7 cell inflammation by NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Immunomodulatory Effect of Polysaccharide from Fermented Morinda citrifolia L. (Noni) on RAW 264.7 Macrophage and Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Morindin Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the analysis of Morindin.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of this compound to consider for HPLC analysis?
A1: Understanding the chemical properties of this compound is crucial for developing a robust HPLC method. Key properties include:
-
Classification : this compound is an iridoid glycoside.
-
Solubility : As a glycoside, this compound is generally soluble in polar solvents like water, methanol (B129727), and ethanol.[1] Its solubility in common HPLC mobile phase components such as acetonitrile (B52724) should be experimentally verified for optimal sample preparation.[1]
-
Stability : this compound is reported to be unstable under acidic conditions.[1] This is a critical factor in sample preparation and mobile phase selection to prevent analyte degradation during analysis.[1]
Q2: What is a good starting point for an HPLC method for this compound analysis?
A2: A general method for analyzing iridoid glycosides in Morinda citrifolia can be adapted as a starting point. The following parameters are recommended for initial method development.[1]
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | Start with a linear gradient, for example:0-20 min, 10-40% B20-25 min, 40-80% B25-30 min, 80-10% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis at approximately 240-254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Note: This is a suggested starting point. Optimization of the gradient, flow rate, and mobile phase composition is necessary to achieve the best separation and peak shape for this compound.[1]
Q3: How should I prepare samples from Morinda citrifolia (Noni) fruit for this compound analysis?
A3: Proper sample preparation is essential for accurate and reproducible results. A general procedure for extracting this compound from Morinda citrifolia fruit is as follows:[1][2][3]
-
Drying and Grinding : Dry the fruit material to a constant weight (e.g., via freeze-drying or oven drying at a low temperature) and then grind it into a fine powder.[1][2][3]
-
Extraction : Perform an exhaustive extraction of the powdered material using a polar solvent such as methanol or 70% ethanol.[1][2] Sonication or maceration can be used to improve extraction efficiency.[1]
-
Filtration : Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injecting it into the HPLC system.[1][2] This step is crucial to protect the column from clogging.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q4: My this compound peak is showing poor shape (tailing or fronting). What should I do?
A4: Poor peak shape is a common issue. The table below outlines possible causes and solutions.
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the sample concentration or decrease the injection volume.[1] |
| Inappropriate Mobile Phase pH | This compound's stability is pH-dependent. Adjust the mobile phase pH. Since it can be unstable in acidic conditions, a neutral or slightly acidic mobile phase (pH 6-7) might be optimal. However, a small amount of acid (e.g., 0.1% formic acid) is often used to improve the peak shape of similar compounds.[1] |
| Secondary Interactions with Silanols | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in very low concentrations. Use caution as this can affect column lifetime.[1] |
| Column Degradation | Flush the column with a strong solvent. If the column has been used extensively or with harsh mobile phases, it may need to be replaced.[1] |
Q5: The retention time for my this compound peak is inconsistent. How can I fix this?
A5: Fluctuations in retention time can compromise the reliability of your results. Here are some potential causes and their solutions.
| Possible Cause | Suggested Solution |
| Fluctuations in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper functioning.[1] |
| Inadequate Column Equilibration | Equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection.[1] |
| Temperature Variations | Use a column oven to maintain a consistent temperature throughout the analysis.[1] |
| Pump Malfunction | Check the pump for leaks and ensure a consistent flow rate.[1] |
Q6: I am observing baseline noise in my chromatogram. What are the likely causes and solutions?
A6: A noisy baseline can interfere with peak integration and quantification. Consider the following troubleshooting steps.
| Possible Cause | Suggested Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phases before use.[1] |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[1] |
| Detector Lamp Issue | Check the detector lamp's energy. A deteriorating lamp can be a source of baseline noise.[1] |
| Column Bleed | Use a high-quality, stable column. If you suspect column bleed, flush the column or consider replacing it.[1] |
Experimental Protocols
Protocol 1: Sample Preparation from Morinda citrifolia Fruit
-
Weigh approximately 1 g of finely powdered, dried Morinda citrifolia fruit.
-
Add 20 mL of methanol to the powder in a conical flask.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the pellet twice more.
-
Combine all the supernatants.
-
Evaporate the combined supernatant to dryness under a vacuum.
-
Reconstitute the dried extract in a known volume of the mobile phase (e.g., 10 mL).
-
Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC injection.
Protocol 2: Abbreviated HPLC Method Validation
A full method validation should be performed according to ICH guidelines. Key parameters to assess include:
-
Linearity : Prepare at least five concentrations of this compound standards. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[1]
-
Precision :
-
Repeatability (Intra-day precision) : Inject the same standard solution multiple times (n=6) on the same day and calculate the relative standard deviation (%RSD) of the peak areas.[1]
-
Intermediate Precision (Inter-day precision) : Repeat the analysis on different days with a freshly prepared mobile phase and standards.[1]
-
-
Accuracy : Perform a recovery study by spiking a known amount of this compound standard into a sample matrix. Calculate the percentage recovery.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of this compound that can be reliably detected and quantified. This can be estimated from the signal-to-noise ratio (S/N) of the chromatogram (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).[1][4][5][6][7]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A simplified workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality control standardization of Indonesian noni fruit (Morinda citrifolia) extract and evaluation of their angiotensin-converting enzyme inhibitory activity [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. docta.ucm.es [docta.ucm.es]
- 5. docta.ucm.es [docta.ucm.es]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low signal in Morindin bioassays
Welcome to the technical support center for Morindin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to in vitro studies involving this compound.
Troubleshooting Guide: Low Signal in this compound Bioassays
Low or no signal is a frequent challenge in cell-based assays. This guide provides a systematic approach to identifying and resolving the root cause of weak signals in your this compound experiments.
Question: I am not seeing the expected biological effect or signal in my this compound bioassay. What should I check?
Answer:
A low or absent signal can stem from various factors, from reagent integrity to experimental setup. Follow these troubleshooting steps to diagnose the issue:
Step 1: Verify Reagent Quality and Handling
-
This compound Integrity:
-
Storage: Ensure this compound is stored correctly, protected from light and at the recommended temperature, as flavonoids can be sensitive to degradation.[1][2]
-
Solubility: Confirm that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates can lead to inaccurate concentrations. The solubility of similar compounds is pH-dependent.[1][3]
-
Stability: Be aware that the stability of compounds like this compound can be affected by pH, temperature, and light.[1][2] Prepare fresh dilutions for each experiment to minimize degradation.
-
-
Assay Reagents:
-
Expiration Dates: Check that all assay components (e.g., detection reagents, antibodies, substrates) are within their expiration dates.
-
Storage Conditions: Verify that all reagents have been stored at their recommended temperatures.
-
Preparation: Ensure that all working solutions were prepared correctly according to the manufacturer's protocol.
-
Step 2: Evaluate Cell Health and Density
-
Cell Viability:
-
Confirm that your cells are healthy and viable before starting the experiment. High levels of cell death in your negative control wells will lead to a low overall signal.
-
Perform a trypan blue exclusion assay or similar viability test on your cell stock.
-
-
Cell Seeding Density:
-
An optimal cell number is crucial. Too few cells will produce a weak signal, while too many cells can lead to overgrowth, nutrient depletion, and altered cellular responses.
-
Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Mycoplasma Contamination:
-
Mycoplasma contamination can alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma.
-
Step 3: Review Your Assay Protocol and Setup
-
Incubation Times:
-
Ensure that the incubation times for cell treatment with this compound and for the final assay detection steps are optimal. These may need to be adjusted for your specific cell line and assay.
-
-
Wavelength Settings:
-
If using a fluorescence-based assay, double-check that the excitation and emission wavelengths on the plate reader are correctly set for your fluorophore.
-
-
Plate Choice:
-
For fluorescence assays, use black-walled, clear-bottom plates to minimize background and crosstalk between wells.
-
For luminescence assays, use white, opaque plates to maximize the signal.
-
For absorbance assays, use clear plates.
-
-
Pipetting Accuracy:
-
Inaccurate pipetting can lead to high variability and low signal. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Step 4: Consider this compound-Specific Properties
-
Autofluorescence: this compound, as an anthraquinone, may exhibit autofluorescence, which can interfere with fluorescence-based assays. This is particularly relevant if your assay uses fluorophores that excite or emit in the blue-green spectrum.
-
Cytotoxicity: At high concentrations, this compound may be cytotoxic to your cells, leading to a decrease in signal in viability assays or other assays dependent on healthy cells. It's important to determine the optimal concentration range for your experiments. The IC50 value of the related compound morindone (B1201549) has been reported to be between 10.70 µM and 20.45 µM in various colorectal cancer cell lines.[4][5]
Frequently Asked Questions (FAQs)
Q1: My negative control (untreated cells) has a very low signal. What could be the cause?
A1: A low signal in your negative control wells usually points to issues with cell health or assay setup.
-
Low Cell Number: Your seeding density may be too low.
-
Poor Cell Health: The cells may be unhealthy or dying. Check your cell culture conditions and test for contaminants like mycoplasma.
-
Incorrect Reagent Preparation: One of the assay reagents may have been prepared incorrectly or has expired.
-
Reader Settings: The plate reader settings (e.g., gain) may be too low.
Q2: I am seeing high background fluorescence in my assay, which might be masking my signal. What can I do?
A2: High background fluorescence can be caused by several factors:
-
This compound Autofluorescence: As this compound is a fluorescent molecule, it can contribute to the background signal. Consider using red-shifted fluorophores for your assay to avoid the spectral overlap.
-
Phenol (B47542) Red: The phenol red in your cell culture medium is a common source of background fluorescence. Use phenol red-free medium for your assay.
-
Improper Plate Choice: Using clear or white plates for fluorescence assays can increase background. Switch to black-walled plates.
-
Insufficient Washing: Ensure that you are thoroughly washing the wells to remove any unbound fluorescent reagents.
Q3: What are the expected IC50 values for this compound in a cytotoxicity assay?
A3: The IC50 value for this compound can vary depending on the cell line and the assay used. For the related compound morindone, IC50 values in colorectal cancer cell lines have been reported in the range of 10.70 µM to 20.45 µM.[4][5] It is recommended to perform a dose-response experiment to determine the IC50 for your specific experimental conditions.
| Compound | Cell Line | Assay | IC50 (µM) |
| Morindone | HCT116 | MTT | 10.70 ± 0.04 |
| Morindone | LS174T | MTT | 20.45 ± 0.03 |
| Morindone | HT29 | MTT | 19.20 ± 0.05 |
Data for the related compound Morindone.[4][5]
Experimental Protocols
Here are detailed methodologies for key experiments to assess the bioactivity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Visualizations
Troubleshooting Workflow for Low Signal
Caption: A stepwise guide to troubleshooting low signal in this compound bioassays.
General Experimental Workflow for this compound Bioassay
Caption: A typical workflow for conducting a cell-based bioassay with this compound.
Simplified this compound Signaling Pathways
Caption: Overview of key signaling pathways modulated by this compound.
References
- 1. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
Navigating In Vitro Studies with Morindin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing morindin in in vitro experiments. This compound, a naturally occurring anthraquinone (B42736), holds promise in various therapeutic areas. However, its physicochemical properties can introduce variability in experimental outcomes. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound exhibits poor solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your assays.
Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?
A2: Precipitation of this compound upon dilution of a DMSO stock into an aqueous medium is a common issue due to its low aqueous solubility. Here are several troubleshooting steps:
-
Lower the final concentration: If your experimental design permits, test a lower concentration range of this compound.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase sonication time: When preparing your stock solution in DMSO, ensure the this compound is fully dissolved. Brief sonication can aid in dissolution.
-
Use a solubilizing agent: For certain applications, the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (0.01-0.1%) in the cell culture medium can help maintain the solubility of hydrophobic compounds. However, the compatibility of such agents with your specific cell line and assay should be validated.
Q3: How stable is this compound in aqueous solutions and cell culture medium?
A3: The stability of this compound is pH-dependent. It is most stable in acidic to neutral aqueous solutions (pH 1.2 to 7.4).[1] In basic solutions (pH > 7.4), this compound is unstable and can degrade.[1] It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment to minimize potential degradation.
Q4: What are some known signaling pathways affected by this compound?
A4: this compound and extracts from Morinda citrifolia have been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. These include:
-
MAPK Signaling Pathway
-
Wnt/β-catenin Signaling Pathway
-
DJ-1/Nrf2/ARE Signaling Pathway
-
AKT/NF-κB Signaling Pathway
Troubleshooting Guide
Variability in in vitro experiments with this compound can arise from several factors. This guide provides a structured approach to identify and resolve common issues.
Experimental Workflow Troubleshooting
Troubleshooting Decision Tree for this compound Experiments
Data Presentation
Cytotoxicity of Morindone (B1201549) (a closely related compound) in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of morindone, an anthraquinone structurally similar to this compound, in different cancer cell lines. This data can serve as a starting point for determining an appropriate concentration range for your experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 10.70 ± 0.04 | [2][3] |
| LS174T | Colorectal Cancer | 20.45 ± 0.03 | [2][3] |
| HT29 | Colorectal Cancer | 19.20 ± 0.05 | [2][3] |
| SNU-1 | Stomach Cancer | 2.72 µg/mL | [4] |
| K562 | Leukemia | 5.99 µg/mL | [4] |
| CCD841 CoN | Normal Colon | >100 | [2][3] |
Note: The IC50 values for SNU-1 and K562 are reported in µg/mL. The molecular weight of morindone is 270.24 g/mol .
Cytotoxicity of Morinda citrifolia Leaf Extract
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Cancer | 23.47 | [5] |
| LL2 (Mouse Lewis) | Lung Carcinoma | 5.50 | [5] |
| MRC5 | Normal Lung | Non-toxic | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is fundamental for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Experimental Workflow Diagram
Standard MTT Assay Workflow for this compound
Signaling Pathways
The following diagrams illustrate some of the key signaling pathways that have been reported to be modulated by this compound or extracts from Morinda citrifolia.
MAPK Signaling Pathway
This compound's Modulation of the MAPK Signaling Pathway
Wnt/β-catenin Signaling Pathway
Potential Influence of this compound on the Wnt/β-catenin Pathway
AKT/NF-κB Signaling Pathway
References
- 1. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. journals.plos.org [journals.plos.org]
- 4. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]
- 5. Metastasized lung cancer suppression by Morinda citrifolia (Noni) leaf compared to Erlotinib via anti-inflammatory, endogenous antioxidant responses and apoptotic gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Morindin Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Morindin stock solutions to ensure experimental reproducibility and accuracy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and handling of this compound stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound has low solubility in water. Adding a concentrated organic stock solution to an aqueous buffer can cause the compound to crash out of solution. | 1. Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay. 2. Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.[1] 3. Use a stepwise dilution: Prepare an intermediate dilution of the stock solution in a serum-containing medium or a small volume of the final aqueous buffer with vigorous mixing before the final dilution.[1] 4. Consider alternative solvents: If DMSO is problematic, ethanol (B145695) may be a suitable alternative for the initial stock solution. |
| Color change of the stock solution over time (e.g., darkening) | This may indicate degradation of the this compound molecule. Anthraquinones can be sensitive to light, high temperatures, and oxygen. | 1. Protect from light: Store stock solutions in amber vials or wrap vials in aluminum foil to prevent photodegradation. 2. Store at low temperatures: Aliquot stock solutions and store them at -20°C or -80°C for long-term storage.[2] 3. Use fresh solutions: Whenever possible, prepare fresh stock solutions on the day of the experiment. |
| Inconsistent experimental results | This could be due to inaccurate concentration of the stock solution, degradation of this compound, or repeated freeze-thaw cycles. | 1. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the compound.[3] 2. Verify concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or HPLC. 3. Prepare fresh stock solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of powdered this compound. |
| Difficulty dissolving the this compound powder | The purity and salt form of the this compound can affect its solubility. | 1. Use high-purity solvents: Ensure that your DMSO or ethanol is anhydrous and of high purity. Water contamination in DMSO can reduce the solubility of hydrophobic compounds. 2. Gentle warming and sonication: Briefly warm the solution at 37°C and use a sonicator to aid dissolution. However, avoid excessive heat as it may cause degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727).[1] DMSO is a common choice for preparing high-concentration stock solutions due to its high solvating power for many organic molecules.[4]
Q2: What is the recommended concentration for a this compound stock solution?
A2: It is advisable to prepare a concentrated stock solution (e.g., 10-20 mM in DMSO) and then dilute it to the final working concentration for your experiment. This minimizes the volume of organic solvent introduced into your aqueous experimental system.
Q3: How should I store my this compound stock solutions?
A3: For long-term stability, it is recommended to store this compound stock solutions in small, single-use aliquots at -20°C or -80°C.[2] This practice helps to prevent degradation from repeated freeze-thaw cycles and exposure to light and air. For short-term storage (a few days), solutions can be kept at 4°C, protected from light.
Q4: My this compound stock solution has precipitated after being stored in the freezer. What should I do?
A4: Precipitation upon freezing can occur if the solution is saturated or if the solvent quality is poor. You can try to redissolve the precipitate by gently warming the vial to room temperature and vortexing or sonicating. However, for critical experiments, it is best to prepare a fresh stock solution to ensure the concentration is accurate.
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of a this compound stock solution can be assessed using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from any degradation products. By analyzing the solution over time, you can quantify the amount of this compound remaining and detect the appearance of new peaks that may correspond to degradation products.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | |
| Pyridine | Soluble | |
| Water | Slightly Soluble |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Temperature | Protection |
| Short-term (up to 2 weeks) | 4°C | Protect from light (amber vials) |
| Long-term (up to 6 months) | -20°C or -80°C | Protect from light (amber vials), single-use aliquots |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 564.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 5.64 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate the vial for 5-10 minutes in a water bath to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Proposed Stability Assessment of this compound Stock Solution using HPLC
This is a general protocol and should be optimized for your specific HPLC system and this compound solution.
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC-grade methanol and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase HPLC column
Procedure:
-
Initial Analysis (Time 0):
-
Dilute a fresh aliquot of the this compound stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Develop a separation method that provides a sharp, well-resolved peak for this compound. A gradient elution with a mobile phase consisting of acidified water and methanol is a good starting point.
-
Record the retention time and peak area of the this compound peak. This will serve as your baseline (100% stability).
-
-
Incubation:
-
Store the aliquots of the this compound stock solution under the desired conditions to be tested (e.g., 4°C protected from light, room temperature exposed to light, etc.).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
-
Prepare and analyze the samples by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Time 0 to calculate the percentage of this compound remaining.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for Preparing and Assessing the Stability of this compound Stock Solutions.
Caption: Logical Flow for Troubleshooting Precipitation Issues with this compound Solutions.
References
Technical Support Center: Morindin Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the bioavailability of Morindin and its active aglycone, Morin (B1676745).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My oral morin formulation is exhibiting extremely low bioavailability in preclinical models. What are the primary factors limiting its absorption?
A1: The low oral bioavailability of morin is a well-documented issue stemming from several key factors:
-
Poor Aqueous Solubility: Morin is a poorly water-soluble drug, which is a primary rate-limiting step for its dissolution in the gastrointestinal (GI) fluid and subsequent absorption.[1][2]
-
Low Membrane Permeability: The inherent physicochemical properties of morin limit its ability to efficiently pass through the intestinal epithelial cell membranes.[1]
-
Intestinal First-Pass Metabolism: Studies have shown that morin undergoes considerable metabolism within the intestinal wall, significantly reducing the amount of active compound that reaches systemic circulation.[1]
-
P-glycoprotein (P-gp) Efflux: Morin may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen after absorption, further limiting its net uptake.[3][4]
Q2: I'm struggling to improve the dissolution rate of morin. What formulation strategy should I start with?
A2: A highly effective initial strategy is to create a morin-phospholipid complex (MPC) . This technique enhances the lipophilicity of morin, which can significantly improve its solubility and dissolution in the GI tract.[5][6] Complexation with phospholipids (B1166683) can alter the crystalline structure of morin, making it more amenable to dissolution.[7]
-
Troubleshooting:
-
Low Complexation Efficiency: Ensure the optimal mass ratio of morin to phospholipid is used (a 1:1.5 ratio has proven effective) and that the correct solvent (e.g., tetrahydrofuran) is chosen to fully dissolve both components during the reaction.[6]
-
Complex Fails to Improve Liposolubility: Verify the formation of the complex using characterization techniques like Infrared Spectroscopy (IR), X-ray Diffraction (XRD), or Differential Scanning Calorimetry (DSC).[6][7] Successful complexation should result in a significant increase in morin's solubility in n-octanol.[6]
-
Q3: My morin-phospholipid complex showed improved solubility, but the in vivo bioavailability is still suboptimal. What is a logical next step?
A3: The next step is to incorporate the morin-phospholipid complex (MPC) into a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . This combination approach, creating an MPC-SNEDDS, has been shown to dramatically increase oral bioavailability.[5][6] The SNEDDS formulation exists as an isotropic mixture of oil, surfactant, and cosurfactant, which rapidly forms a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media (i.e., GI fluids). This nanoemulsion provides a large surface area for drug release and absorption.
-
Troubleshooting:
-
Poor Self-Emulsification: The ratio of oil, surfactant, and co-surfactant is critical. An optimized formulation consists of Labrafil® M 1944 CS (oil), Cremophor® RH 40 (surfactant), and Transcutol® P (co-surfactant) in a 3:5:3 w/w ratio.[5][8] Use ternary phase diagrams to identify the optimal self-emulsifying region for your specific drug load.[5][6]
-
Large Particle Size: The goal is to achieve a mean particle size of approximately 140 nm upon emulsification.[8] If the particle size is too large, adjust the surfactant/co-surfactant ratio. Higher surfactant concentrations generally lead to smaller droplet sizes.
-
Q4: I suspect P-glycoprotein (P-gp) efflux is limiting morin's absorption. How can I overcome this?
A4: You can formulate morin into a mixed micelle system using excipients that are known P-gp inhibitors. A formulation containing Pluronic F127 and Tween 80 has been shown to inhibit P-gp transport activity.[3] This approach not only improves solubilization but also directly addresses the efflux mechanism by keeping the transporter occupied, allowing more morin to permeate the intestinal wall. This strategy can also enhance paracellular transport by modulating tight junctions.[3]
-
Troubleshooting:
-
Low Drug Loading: The thin-film hydration method is effective for preparing these mixed micelles. A morin:Pluronic F127:Tween 80 ratio of 1:10:0.02 (w/w/w) has been successfully used.[3]
-
Ineffective P-gp Inhibition: Confirm the inhibitory effect of your formulation using in vitro models, such as Caco-2 cell transport studies. A significant increase in the absorptive permeability (Papp) of morin in the presence of the formulation would indicate successful P-gp inhibition.[3]
-
Q5: Are there other formulation strategies I should consider for morin?
A5: Yes, several other promising techniques can be employed:
-
Nanosuspensions: Reducing the particle size of morin to the nanometer range (<100 nm) significantly increases the surface area, leading to a higher dissolution rate and saturation solubility.[2][9] This can be achieved using techniques like pearl milling or high-pressure homogenization.[10]
-
Solid Dispersions: This involves dispersing morin in a hydrophilic carrier matrix at the molecular level.[11] Methods like solvent evaporation or hot-melt extrusion can be used.[12][13] The carrier (e.g., PVP, PEGs) enhances wettability and prevents drug recrystallization, thereby improving the dissolution rate.[14]
Quantitative Data Summary
The following tables summarize the pharmacokinetic improvements observed with various morin formulations compared to a standard morin suspension.
Table 1: Pharmacokinetic Parameters of Morin-Phospholipid Complex (MPC) and MPC-SNEDDS in Rats [5][8]
| Formulation | Cmax (μg/mL) | Tmax (hours) | AUC (μg/mL*h) | Relative Bioavailability (Fold Increase vs. Suspension) |
| Morin Suspension | 5.53 | 0.48 | 21.45 | 1.00 |
| MPC Suspension | 23.74 | 0.77 | 108.79 | 5.07 |
| MPC-SNEDDS | 28.60 | 1.00 | 133.63 | 6.23 |
Table 2: Pharmacokinetic Parameters of Morin Mixed Micelle Formulation in Rats [3]
| Formulation | Absolute Bioavailability (%) |
| Morin Solution | 0.4% |
| Morin Mixed Micelle | 11.2% |
Visual Diagrams: Workflows and Mechanisms
The following diagrams illustrate key experimental workflows and mechanisms of action for enhancing morin bioavailability.
Caption: A logical workflow for developing a high-bioavailability oral morin formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced oral bioavailability of morin administered in mixed micelle formulation with PluronicF127 and Tween80 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of morin on the pharmacokinetics of etoposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amorphous nano morin outperforms native molecule in anticancer activity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crsubscription.com [crsubscription.com]
- 13. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 14. researchgate.net [researchgate.net]
Addressing matrix effects in Morindin quantification from complex samples
Welcome to the technical support center for the accurate quantification of morindin in complex biological and herbal matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with matrix effects in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other small molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1][3]
Q2: How can I quantitatively assess the impact of the matrix on my this compound analysis?
A2: The most common method is the post-extraction spike. This involves comparing the peak area of a this compound standard in a pure solvent to the peak area of a blank matrix sample that has been spiked with the same concentration of this compound after the extraction process.[1] The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) x 100[1]
-
A value of 100% indicates no matrix effect.
-
A value less than 100% signifies ion suppression.
-
A value greater than 100% indicates ion enhancement.
Regulatory guidelines often suggest that the precision of the matrix factor (calculated from at least six different sources of the matrix) should not exceed 15%.[4]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: A multi-faceted approach is generally the most effective, combining:
-
Effective Sample Preparation: To remove interfering components before analysis.[1]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components.[1]
-
Calibration Strategies: Using techniques like matrix-matched calibration or stable isotope-labeled internal standards to compensate for matrix effects.[5]
Q4: What is a suitable internal standard (IS) for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and experiencing the same degree of ionization suppression or enhancement.[6] If a SIL-IS for this compound is unavailable, a structural analogue can be used. For compounds in Morinda officinalis, jaceosidin (B1672727) has been used as an internal standard.[7][8] When using a structural analogue, it is crucial to validate that it behaves similarly to this compound during extraction and ionization.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound in complex samples.
Problem 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition. |
| Secondary Interactions with Column | Adjust the mobile phase pH or add a competing agent. Consider a different column chemistry. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Problem 2: High Signal Variability or Poor Reproducibility
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Evaluate matrix effects from multiple sources of the same matrix type.[4] Implement a more robust sample cleanup method (e.g., switch from protein precipitation to SPE). Use a stable isotope-labeled internal standard.[5] |
| Sample Preparation Inconsistency | Ensure precise and consistent execution of all sample preparation steps. Automate where possible. |
| Instrument Instability | Check for fluctuations in pump pressure, autosampler injection volume, and mass spectrometer sensitivity. |
Problem 3: Low Analyte Recovery
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent, pH, and extraction time. For LLE, test different organic solvents. For SPE, evaluate different sorbents and elution solvents. |
| Analyte Adsorption | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption to surfaces. |
| Analyte Degradation | Ensure samples are stored correctly (e.g., at -80°C) and processed quickly. Investigate the stability of this compound under your experimental conditions. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the analysis of this compound and related compounds from complex matrices. These values can serve as a benchmark for your method development and validation.
Table 1: Comparison of Sample Preparation Methods for this compound Quantification
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 120 (highly variable) | Fast, simple, and inexpensive. | High risk of significant and variable matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 75 - 110 | Good for removing salts and highly polar interferences. | Can be labor-intensive and may have lower recovery.[10] |
| Solid-Phase Extraction (SPE) | 90 - 110 | 90 - 105 | Provides cleaner extracts and reduces matrix effects significantly.[9] | More time-consuming and costly to develop. |
Table 2: LC-MS/MS Method Validation Parameters for this compound (Example)
| Parameter | Acceptance Criteria | Example Value |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (% CV) | < 15% | < 10% |
| Recovery (%) | Consistent and reproducible | 95% |
| Matrix Effect (% CV of IS-normalized MF) | < 15% | 7.8% |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Plasma
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.[11]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[11]
-
Inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Herbal Extracts
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load 1 mL of the filtered herbal extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting matrix effects logic.
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Morindin Concentration for Cell-Based Assays
Welcome to the technical support center for the optimization of morindin concentration in cell-based assays. This resource is tailored for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new cell-based assay?
A1: For initial dose-response experiments, it is advisable to use a broad concentration range to determine the optimal working concentration for your specific cell line and assay. A starting range of 0.1 µM to 100 µM is recommended.[1] Studies on colorectal cancer cell lines have shown this compound to have IC50 values (the concentration that inhibits 50% of cell viability) between 10 µM and 21 µM.[1] A serial dilution, such as a 2-fold or 3.16-fold dilution series, within this range can help pinpoint the effective concentration.[1]
Q2: How long should I incubate the cells with this compound?
A2: The ideal incubation time depends heavily on the cell type and the experimental endpoint you are measuring (e.g., cytotoxicity, apoptosis, inhibition of a signaling pathway). Common incubation periods range from 24 to 72 hours.[1] For cytotoxicity assays, a 72-hour treatment has been used effectively.[1] However, for assays measuring more immediate effects like the modulation of signaling pathways, shorter time points such as 4, 8, 12, or 24 hours may be more suitable.[1] It is best practice to perform a time-course experiment to establish the optimal incubation period for your specific experimental setup.[1]
Q3: My this compound is precipitating in the cell culture medium. What should I do?
A3: Precipitation is a common issue with anthraquinones like this compound due to their poor water solubility.[2] To address this, first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO).[2] When you dilute this stock solution into your aqueous cell culture medium, the change in solvent polarity can cause the compound to precipitate. To avoid this, ensure the final DMSO concentration in your media remains low, ideally below 0.5% (v/v), to prevent both precipitation and solvent-induced cytotoxicity.[1][2]
Q4: What is the mechanism of action for this compound's cytotoxic effects?
A4: this compound exerts its anticancer effects through the modulation of key signaling pathways. In colorectal cancer cells, it has been shown to have a strong binding affinity for and potentially inhibit MDM2-p53 and KRAS.[3][4][5] It may also target the Wnt/β-catenin signaling pathway.[6] In other cancer models, related compounds from Morinda citrifolia have been shown to suppress the AKT/NF-κB signaling pathway.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable biological effect | Concentration Too Low: The this compound concentration may be insufficient to elicit a response in your cell line.[1] | Increase the concentration range based on initial dose-response experiments. Consider testing up to 100 µM or higher, depending on solubility.[1] |
| Incubation Time Too Short: The incubation period may not be long enough for this compound to induce a measurable effect.[1] | Perform a time-course experiment, extending the incubation period (e.g., 48h, 72h) to find the optimal time point.[1] | |
| Cell Line Insensitivity: Your chosen cell line may be resistant to this compound.[1] | If possible, test this compound on a panel of different cell lines to identify a more sensitive model.[1] | |
| Inconsistent results between experiments | Compound Degradation: this compound can be sensitive to light, temperature, and pH.[2] | Store this compound powder in a cool, dry, and dark place. Prepare stock solutions fresh for each experiment or, if storing, make small aliquots to avoid repeated freeze-thaw cycles. Minimize light exposure.[2] |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability in final concentrations. | Use calibrated pipettes and practice consistent pipetting techniques, especially when performing serial dilutions. | |
| Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. | Ensure a homogenous cell suspension before seeding. Optimize and standardize the cell seeding density for your specific cell line to ensure exponential growth throughout the experiment.[8] | |
| High background or "dead" cells in control wells | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[1] | Always include a vehicle control (cells treated with the same final concentration of DMSO as your highest this compound concentration). Aim for a final solvent concentration below 0.5%.[1] |
| Contamination: Microbial contamination can cause cell death and interfere with assay readings.[1] | Visually inspect plates for signs of contamination (e.g., cloudy media, pH changes). If suspected, discard all materials and start with fresh, sterile reagents.[1] |
Quantitative Data
Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 10.70 ± 0.04 | [3][5] |
| LS174T | Colorectal Adenocarcinoma | 20.45 ± 0.03 | [3][5] |
| HT29 | Colorectal Adenocarcinoma | 19.20 ± 0.05 | [3][5] |
| SNU-1 | Gastric Carcinoma | ~10.06 (2.72 µg/ml) | [9] |
| LS-174T | Colorectal Adenocarcinoma | ~10.84 (2.93 µg/ml) | [9] |
Note: IC50 values for SNU-1 and LS-174T from the Gavin Publishers source were converted from µg/ml to µM using a molar mass of 270.24 g/mol for morindone.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is a widely used colorimetric method to assess cell viability based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade[8]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
96-well flat-bottom sterile cell culture plates[8]
-
Microplate reader capable of measuring absorbance at 570 nm[8]
Procedure:
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.[8]
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium).[8] The optimal density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.[8]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8]
-
-
This compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[1]
-
On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 40, 80, 100 µM).[1][8]
-
Include appropriate controls: a "vehicle control" containing the same concentration of DMSO as the highest this compound treatment and a "negative control" with cells in medium only.[11]
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.[11]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Morindin Autofluorescence
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence from Morindin in cellular and tissue imaging studies.
Section 1: Understanding the Problem
Q1: What is this compound and why does it exhibit autofluorescence?
This compound is a natural compound, a glycoside of morin, found in plants like those of the Morinda genus. Like many flavonoids, its chemical structure contains conjugated ring systems and hydroxyl groups. These structures can absorb light energy and re-emit it at a longer wavelength, a phenomenon known as fluorescence. In imaging studies, this inherent fluorescence is termed "autofluorescence" because it originates from the sample itself rather than from an applied fluorescent label.[1] This endogenous signal can interfere with or completely mask the signal from the intended fluorescent probes, complicating data interpretation.[2][3]
Q2: What are the spectral properties of this compound's autofluorescence?
This compound is a glycoside of the flavonol Morin. While specific high-resolution spectral data for this compound can vary by solvent and pH, the properties of Morin provide a close approximation. Morin, and by extension this compound, typically excites in the violet-to-blue range and emits in the green-to-yellow range. This unfortunately overlaps with many common fluorophores like GFP, FITC, and Alexa Fluor 488.
Table 1: Approximate Spectral Properties of the this compound Aglycone (Morin)
| Property | Wavelength | Reference |
| Excitation Maximum | ~417 nm | [4] |
| Emission Maximum | ~490 nm | [4] |
Note: These values were measured for Morin in a methanol-water solution at pH 3 and should be used as a guideline.[4] Researchers should determine the precise spectrum in their experimental buffer system.
Q3: How can I confirm that the signal I'm seeing is from this compound autofluorescence?
The most straightforward method is to use a control sample. Prepare a specimen that includes this compound but omits your fluorescently labeled antibodies or probes.[1][2] Image this control sample using the same settings (laser power, gain, filter sets) as your fully stained experimental sample. Any signal detected in this control can be attributed to autofluorescence from the tissue and the compound. This will help you determine the intensity and spectral characteristics of the background signal you need to eliminate.[5][6]
Section 2: Troubleshooting Strategies & Workflow
Q4: What are the primary strategies to manage autofluorescence from this compound?
There are four main approaches to combat autofluorescence. The best strategy often involves a combination of these methods.
-
Spectral Separation : Choose fluorescent labels (fluorophores) that have excitation and emission spectra distinct from this compound. Since this compound autofluorescence is strongest in the blue-green region, shifting to red or far-red fluorophores (e.g., Alexa Fluor 647, Cy5) can significantly improve the signal-to-noise ratio.[2][5][7]
-
Chemical Quenching : Treat the sample with a chemical agent that reduces or eliminates autofluorescence. Sudan Black B is a classic agent for this purpose, particularly for lipid-rich autofluorescence like lipofuscin.[8][9][10] Several commercial kits are also available.[3][5][9][11]
-
Photobleaching : Intentionally expose the sample to high-intensity light before the final imaging step. This process can destroy the fluorescent properties of endogenous molecules like this compound, reducing their background signal.[7][12][13]
-
Computational Correction (Spectral Unmixing) : Use a microscope equipped with spectral imaging capabilities to capture the unique emission spectrum of this compound autofluorescence. This spectral "fingerprint" can then be computationally subtracted from the final image, isolating the signal from your specific fluorophore.[14][15][16][17]
Below is a logical workflow for addressing autofluorescence issues.
Section 3: Detailed Protocols and Method Comparisons
Q5: How do I use chemical quenching agents?
Chemical quenchers are applied to the sample, typically after immunolabeling is complete, to reduce background fluorescence. Sudan Black B (SBB) is a widely used, cost-effective option.
Experimental Protocol: Sudan Black B (SBB) Quenching
This protocol is a general guideline and should be optimized for your specific tissue and staining procedure.[18]
-
Complete Immunolabeling : Perform all fixation, permeabilization, blocking, and antibody incubation steps of your standard immunofluorescence protocol.
-
Prepare SBB Solution : Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the solution is well-mixed and filter it through a 0.2 µm syringe filter immediately before use to remove any undissolved particles.
-
Incubation : After the final wash step following secondary antibody incubation, immerse the slides in the filtered SBB solution for 5-15 minutes at room temperature in the dark.[9][18] The optimal incubation time will depend on the tissue type and severity of autofluorescence.[10]
-
Washing : Rinse the slides thoroughly to remove excess SBB. This can be done with several brief washes in 70% ethanol followed by extensive washing in your buffer (e.g., PBS or TBS).[18] Crucially, do not use detergents in wash steps after SBB application, as this can remove the dye. [9]
-
Mounting : Mount the coverslip using an aqueous mounting medium.
Table 2: Comparison of Common Autofluorescence Reduction Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Sudan Black B (SBB) | A lipophilic dye that physically masks autofluorescent granules like lipofuscin.[8][18] | Inexpensive and effective for lipofuscin.[9][10] | Can introduce a dark background precipitate if not filtered properly; may introduce its own background in far-red channels.[8] | Tissues with high lipofuscin content (e.g., brain, aged tissues).[8][9] |
| Commercial Quenchers (e.g., TrueVIEW®, TrueBlack®) | Proprietary reagents designed to bind and quench various sources of autofluorescence.[3][9] | Optimized for ease of use and high efficiency; some are designed to minimize background in far-red channels.[8][11] | More expensive than SBB. | Broad-spectrum autofluorescence from fixation, red blood cells, and collagen.[3][9] |
| Sodium Borohydride | A chemical reducing agent that reduces aldehyde-induced autofluorescence.[19] | Effective for reducing background caused by glutaraldehyde (B144438) or formaldehyde (B43269) fixation.[2] | Can have variable results and may damage tissue or epitopes; can increase red blood cell autofluorescence.[5][8] | Aldehyde-fixed samples where fixation is the primary source of autofluorescence. |
| Photobleaching | High-intensity light exposure permanently destroys fluorophores.[12] | No chemical additions needed; can be highly effective.[20] | Can be time-consuming; risks damaging the target fluorophore if not performed before labeling. | Samples with robust antigens that can withstand light exposure. |
| Spectral Unmixing | Computational algorithm separates overlapping emission spectra.[16][17] | Highly specific; removes autofluorescence without altering the sample; can define autofluorescence as a separate channel.[15] | Requires a spectral confocal microscope and specialized software. | Complex samples with multiple fluorophores or when other methods fail or are undesirable. |
Q6: What is photobleaching and how do I perform it?
Photobleaching uses intense light to irreversibly destroy the chemical structure of fluorescent molecules, rendering them unable to fluoresce. This can be done to the autofluorescent components of a sample before the specific fluorescent labels are applied.
Experimental Protocol: Pre-Staining Photobleaching
This is a general protocol; the light source, intensity, and duration will require optimization.[12][13]
-
Sample Preparation : Prepare your slides (e.g., deparaffinize and perform antigen retrieval for FFPE sections) up to the point just before blocking and primary antibody incubation.
-
Illumination : Place the slides under a strong, broad-spectrum light source. This can be a dedicated light box, a fluorescent lamp placed close to the samples, or even the illuminator of a fluorescence microscope.[7][21] Some protocols use an alkaline hydrogen peroxide solution during illumination to accelerate the process.[12][20]
-
Exposure : Expose the samples to the light for a period ranging from 30 minutes to several hours. The required time depends on the intensity of the light source and the level of autofluorescence.
-
Verification : Check a test slide periodically under the microscope (using the channels that show the most autofluorescence) to determine when the background has been sufficiently reduced.
-
Proceed with Staining : Once the autofluorescence is minimized, wash the slides in buffer and proceed with your standard immunofluorescence staining protocol.
Q7: Can I use spectral unmixing to separate signals?
Yes. If you have access to a spectral confocal microscope, spectral unmixing is a powerful, non-invasive technique to solve autofluorescence issues.[16] The process involves treating the autofluorescence as a distinct fluorescent signal with its own unique spectral profile.
Section 4: Biological Context
Q8: What is a known signaling pathway affected by components of Morinda citrifolia?
While autofluorescence is a physicochemical property, the reason for using this compound in an experiment is often to study its biological effects. Compounds from Morinda citrifolia (which contains this compound) have been shown to modulate several cellular pathways. One key pathway is the DJ-1/Nrf2/ARE (Antioxidant Response Element) signaling pathway , which is critical for cellular defense against oxidative stress.[22]
Studies have shown that Morinda citrifolia extract can augment this pathway, leading to the suppression of oxidative stress and protein aggregation.[22] The active components appear to stabilize Nrf2, a transcription factor, allowing it to translocate to the nucleus and activate the expression of antioxidant genes.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 8. biotium.com [biotium.com]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 12. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. beckman.com [beckman.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 22. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Morindin purification by column chromatography
Technical Support Center: Morindin Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the efficiency of this compound purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for this compound purification and which one should I choose?
A1: The choice of stationary phase depends on the scale and goal of your purification. The two most common choices are silica (B1680970) gel and macroporous resins.
-
Silica Gel: Traditionally used for fine purification of small- to medium-scale samples. It separates compounds based on polarity. However, it can sometimes lead to irreversible adsorption or degradation of the target compound.[1][2]
-
Macroporous Resins: Highly recommended for enrichment and large-scale purification from crude extracts.[3] They offer advantages like high adsorption capacity, good selectivity, low cost, and easy regeneration.[4][5] Resins with weak polarity and large surface areas are generally best for flavonoids and anthraquinones like this compound.[3][6]
Q2: How do I select an appropriate mobile phase (solvent system) for my column?
A2: Mobile phase selection is critical for achieving good separation. The process typically starts with Thin-Layer Chromatography (TLC) to test various solvent systems.[7] For normal-phase silica gel chromatography, a common starting point is a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The goal is to find a system where this compound has an Rf value between 0.2 and 0.4 for optimal separation. For macroporous resins, elution is typically achieved by using a stepwise gradient of ethanol (B145695) in water (e.g., 50% ethanol to elute impurities, followed by 80% ethanol to desorb the target compound).[4]
Q3: What are the essential pre-purification steps before loading my sample onto the column?
A3: Proper sample preparation is crucial for efficient purification. The typical workflow involves:
-
Extraction: this compound is first extracted from the plant material (e.g., Morinda officinalis root).[8] Common methods include Soxhlet extraction, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), often using ethanol or methanol (B129727) as the solvent.[9][10][11]
-
Concentration: The crude extract is concentrated to reduce its volume.
-
Enrichment (Optional but Recommended): To reduce the load on the final purification column, the crude extract can be pre-purified or "enriched". This is often done using a macroporous resin column to capture the target compounds and wash away highly polar impurities like sugars.[4][12]
Q4: Are there more advanced chromatographic techniques for this compound purification?
A4: Yes. High-Speed Counter-Current Chromatography (HSCCC) is a powerful liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase.[13] This eliminates problems like irreversible sample adsorption.[13] HSCCC is highly effective for separating compounds from complex natural product extracts and can be scaled up for preparative purification.[14][15] It is often used after an initial enrichment step with macroporous resins to achieve high purity.[12]
Troubleshooting Guide
Issue 1: Low Yield or No Recovery of this compound
Q: I am experiencing a very low yield of this compound after column chromatography. What are the possible causes and solutions?
A: Low yield is a common issue that can stem from several factors throughout the purification process.
-
Cause 1: Compound Decomposition: this compound might be degrading on the stationary phase, especially if it is acidic silica gel.[1]
-
Solution: Test the stability of your compound on silica using a 2D TLC plate. If degradation occurs, consider switching to a neutral or deactivated stationary phase like neutral alumina (B75360) or a macroporous resin.[1] You can also add protease inhibitors to your sample and buffers if enzymatic degradation is suspected.[16]
-
-
Cause 2: Irreversible Adsorption: The compound may be binding too strongly to the stationary phase and not eluting.
-
Solution: Increase the polarity of your mobile phase gradually. If the compound still doesn't elute, a different stationary phase is recommended. HSCCC is an excellent alternative to avoid solid supports entirely.[13]
-
-
Cause 3: Improper Elution: The fractions containing this compound may be very dilute, making it difficult to detect.
-
Cause 4: Sample Loss During Preparation: Significant amounts of this compound may be lost during the extraction and pre-purification steps.
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check_stability -> sol_deactivated_silica [label="No (Degradation)"]; check_stability -> sol_hsccc [label="No (Degradation)"]; check_elution -> sol_increase_polarity [label="Yes, but no product"]; check_prep -> sol_optimize_prep [label="Yes"]; } .dot Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Poor Separation and Impure Fractions
Q: My fractions are all mixed, and I cannot separate this compound from impurities. How can I improve the resolution?
A: Poor separation is often a result of an unoptimized chromatographic system.
-
Cause 1: Incorrect Mobile Phase: The chosen solvent system may not have the right selectivity for your mixture.
-
Cause 2: Column Overloading: Loading too much sample onto the column is a common cause of broad, overlapping peaks.[17]
-
Solution: Reduce the amount of sample loaded. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. If you need to purify a large amount of material, consider using a larger column or performing a preliminary purification step with macroporous resin to remove bulk impurities.[5]
-
-
Cause 3: Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band distortion.[17][18]
-
Solution: Ensure the column is packed evenly without any air bubbles or gaps. Use a slurry packing method for silica gel. If cracks appear, the column may need to be repacked.
-
-
Cause 4: Sample Application Issues: If the initial sample band is too wide, the separation will be poor.
-
Solution: Dissolve the sample in the minimum amount of solvent possible for loading ("wet loading").[18] If the sample is not very soluble in the mobile phase, use the "dry loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[1][18]
-
Issue 3: Column Flow and Pressure Problems
Q: My column is running extremely slowly, or the pressure is too high. What should I do?
A: Flow problems can halt your purification and potentially damage the column.
-
Cause 1: Clogged Frit or Column Head: Fine particles from the sample or stationary phase can clog the column frit or the top of the column bed.[19]
-
Solution: Always filter your sample and solvents before use to remove particulate matter.[19] If the top of the column is clogged, you may be able to carefully remove the top layer of the stationary phase and replace it with fresh material. For a clogged frit, back-flushing the column (reversing the flow direction) may help.
-
-
Cause 2: Stationary Phase Particle Size: Using very fine particles in the stationary phase increases resolution but also significantly increases backpressure.[20]
-
Solution: Ensure your pump system can handle the pressure generated. If not, you may need to switch to a stationary phase with a larger particle size, which will lower the pressure but may also decrease resolution.[20]
-
-
Cause 3: Sample Precipitation: The sample may be precipitating at the top of the column upon contact with the mobile phase, causing a blockage.[1]
-
Solution: Ensure the sample is fully dissolved before loading. If solubility is an issue, consider the dry loading method or use a small amount of a stronger solvent to dissolve the sample, though this can sometimes compromise separation.[1] Including any additives used for initial solubilization in the running buffer can also help.[19]
-
Data & Protocols
Data Presentation
Table 1: Comparison of Macroporous Resins for Anthraquinone (B42736)/Flavonoid Purification
| Resin Type | Polarity | Typical Adsorption Capacity | Key Advantages | Reference(s) |
| XAD-16 | Non-polar | High | Good for weakly polar compounds, suitable for industrial scale. | [4] |
| AB-8 | Semi-polar | High | Demonstrated excellent adsorption and desorption for flavonoids. | [21] |
| D101 | Non-polar | High | Widely used for polyphenols; balances adsorption and desorption well. | [5] |
| X-5 | N/A | High | Selected for enrichment of anthraquinone glycosides with high recovery. | [12] |
Table 2: Example Solvent Systems for Purifying this compound and Similar Compounds
| Chromatography Method | Stationary Phase | Mobile Phase (v/v/v/v) | Target Compound Class | Reference(s) |
| HSCCC | Liquid (no solid) | n-Hexane–ethyl acetate–methanol–water (6:4:5:5) | Anthraquinones | [13] |
| HSCCC | Liquid (no solid) | Ethyl acetate–n-butanol–water (4:1:5) | Flavonoids | [22] |
| HSCCC | Liquid (no solid) | Chloroform/ethyl acetate/methanol/water (8:1:6:5) | Anthraquinone Glycosides | [12] |
| Normal Phase | Silica Gel | Chloroform-Methanol Gradient | General Natural Products | [7] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Morinda officinalis
-
Preparation: Obtain dried roots of Morinda officinalis and grind them into a coarse powder.
-
Extraction:
-
Filtration & Concentration:
-
Filter the resulting extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain a crude extract paste.
-
-
Storage: Store the crude extract at 4°C until further purification.
Protocol 2: Purification of this compound using Macroporous Resin Column
This protocol is adapted from methods used for similar compounds.[4][5]
-
Resin Preparation:
-
Select a suitable resin (e.g., D101 or XAD-16).
-
Pre-treat the resin by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
-
-
Column Packing:
-
Prepare a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into a glass column and allow it to settle, ensuring an evenly packed bed without air bubbles.
-
Wash the packed column with 3-5 bed volumes (BV) of deionized water.
-
-
Sample Loading:
-
Elution:
-
Wash Step: Elute the column with 3-5 BV of deionized water to remove highly polar impurities like sugars.
-
Impurity Elution: Wash the column with 4-6 BV of 50% aqueous ethanol to remove other less polar impurities.[4]
-
Target Elution: Elute the target compound, this compound, using 4-6 BV of 80% aqueous ethanol.[4]
-
-
Fraction Collection & Analysis:
-
Collect the 80% ethanol fractions.
-
Monitor the fractions using TLC or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and concentrate them using a rotary evaporator to yield the purified this compound.
-
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// Connections start -> extraction; extraction -> concentration; concentration -> enrichment; enrichment -> fine_purification [label="Enriched Fraction"]; fine_purification -> analysis [label="Pure Fractions"]; analysis -> end; } .dot Caption: General experimental workflow for this compound purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adsorption Characteristics and Enrichment of Emodin from Marine-Derived Aspergillus flavipes HN4-13 Extract by Macroporous Resin XAD-16 [mdpi.com]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jsmcentral.org [jsmcentral.org]
- 8. Morinda Officinalis Extract Manufacture and Morinda Officinalis Extract Supplier in China [sentianbio.com]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijpsr.com [ijpsr.com]
- 12. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scaling high-speed counter-current chromatography for preparative neodymium purification: Insights and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Selection of appropriate solvents for Morindin recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morindin recrystallization. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data for this compound and similar compounds, suitable solvent systems to investigate include:
-
Methanol-Water mixtures: The solubility of related flavonoids increases with a higher proportion of methanol (B129727) and with increasing temperature.
-
Ethanol-Water mixtures: Similar to methanol-water, adjusting the ethanol (B145695) concentration and temperature can optimize recrystallization.[1]
-
Acetic Acid: Anthraquinones, the class of compounds to which this compound belongs, have been successfully recrystallized from acetic acid.
-
Other Organic Solvents: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Pyridine, and slightly soluble in water. While DMSO has a high boiling point, making it less ideal for simple recrystallization, it can be used in certain precipitation methods. Diethyl ether has been used for the recrystallization of a related anthraquinone (B42736).[2]
A systematic solvent screening is highly recommended to determine the optimal solvent or solvent mixture for your specific purity requirements and yield.
Q2: I do not have quantitative solubility data for this compound. How can I select a solvent?
A2: In the absence of precise solubility data, a small-scale preliminary solubility test is the most effective approach. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and near the solvent's boiling point.
Q3: My this compound is not dissolving in the hot solvent. What should I do?
A3: If this compound is not dissolving, it could be due to several factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at the elevated temperature. Add small increments of hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may be a poor solvent for this compound even at high temperatures. You will need to select a different solvent.
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If the majority of the sample has dissolved and only a small amount of solid remains, you can proceed to the hot filtration step to remove these impurities.
Q4: No crystals are forming upon cooling. What are the next steps?
A4: Crystal formation can sometimes be slow to initiate. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.
-
Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can evaporate some of the solvent to increase the concentration of this compound.
-
Lowering the Temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility of this compound.
Q5: The recrystallization resulted in an oil instead of crystals. How can I fix this?
A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To remedy this:
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add more solvent to decrease the concentration and then allow it to cool slowly.
-
Change Solvent System: Consider using a solvent with a lower boiling point or a solvent mixture that is less effective at dissolving this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of this compound | The chosen solvent is too good a solvent at low temperatures, and a significant amount of this compound remains in the mother liquor. | - Ensure the solution is thoroughly cooled before filtration.- Consider using a co-solvent system where this compound has lower solubility at cold temperatures.- Reduce the initial volume of solvent used for dissolution. |
| Colored Impurities in Crystals | The impurities have similar solubility to this compound in the chosen solvent. | - Perform a pre-purification step such as column chromatography.[2]- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration. Use charcoal sparingly as it can also adsorb the desired compound. |
| Premature Crystallization during Hot Filtration | The solution cools too quickly in the funnel, causing this compound to crystallize and block the filter. | - Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtration.- Use a fluted filter paper to increase the surface area and speed of filtration.- Add a small excess of hot solvent to the solution before filtration to ensure this compound remains dissolved. |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound Solubility | Morin Hydrate Solubility (µg/mL at RT) | Notes |
| Water | Slightly Soluble | 28.72 | This compound's glycosidic nature suggests some water solubility. |
| Methanol | Soluble | - | A good candidate for a primary recrystallization solvent. |
| Ethanol | Soluble | - | A good candidate for a primary recrystallization solvent, often used in aqueous mixtures.[2] |
| DMSO | Soluble | - | High boiling point makes it less suitable for standard recrystallization. |
| Pyridine | Soluble | - | Often used in specific chemical reactions rather than general recrystallization. |
| Acetic Acid | Soluble (for related anthraquinones) | - | A potential solvent for anthraquinones. |
| Diethyl Ether | - | - | Used for recrystallizing a related anthraquinone.[2] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
This is a generalized protocol and should be optimized based on preliminary solubility tests.
-
Dissolution: In a flask, add the crude this compound solid. Gradually add the chosen solvent (e.g., a methanol-water mixture) while heating and stirring the mixture until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Extraction and Purification of Anthraquinones from Morinda Roots (Adapted)
This protocol is based on methods used for related compounds and may require optimization for this compound.[2]
-
Extraction: Extract dried and powdered Morinda roots with 80% aqueous ethanol at room temperature.[2]
-
Concentration: Concentrate the combined ethanol extracts under reduced pressure.
-
Partitioning: Suspend the resulting residue in water and successively partition with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatography: Subject the desired fraction (e.g., the ethyl acetate extract) to column chromatography (e.g., silica (B1680970) gel) to further isolate the anthraquinone components.
-
Recrystallization: Recrystallize the fraction containing this compound from a suitable solvent determined by preliminary tests (e.g., diethyl ether or an alcohol-water mixture).[2]
Mandatory Visualization
References
Technical Support Center: Method Development for Morindin Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the separation of morindin from structurally similar compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your method development and experimental work.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the separation and purification of this compound.
Question: I am observing significant peak tailing for my this compound peak in reversed-phase HPLC. What are the likely causes and solutions?
Answer:
Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase chromatography, often stemming from interactions with the stationary phase or improper mobile phase conditions.
-
Cause 1: Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, leading to peak tailing.
-
Solution: Use a base-deactivated column (end-capped) to minimize silanol interactions. Alternatively, adding a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase can suppress the ionization of silanol groups, thereby reducing these interactions and improving peak shape.[1][2]
-
-
Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. If the pH is close to the pKa of this compound's phenolic hydroxyl groups, it can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[2][3]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For acidic compounds like flavonoids, a lower pH (e.g., pH 2.5-3.5) generally results in better peak shape by keeping the analyte in its protonated, less polar form.[1]
-
-
Cause 3: Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
Question: My this compound peak is splitting or showing shoulders. What could be the cause and how can I resolve it?
Answer:
Peak splitting or the appearance of shoulders can indicate several issues, from co-eluting compounds to problems with the HPLC system.
-
Cause 1: Co-elution with Structurally Similar Compounds: this compound is often extracted alongside other structurally similar anthraquinones and flavonoids from Morinda citrifolia, such as morindone, alizarin, and various glycosides.[4][5] These compounds may have very similar retention times, leading to peak splitting or shoulders.
-
Solution 1: Optimize Mobile Phase Gradient: A shallow gradient elution can improve the separation of closely eluting compounds. Experiment with the gradient slope and duration to enhance resolution.
-
Solution 2: Change Stationary Phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl column. The π-π interactions offered by phenyl-based stationary phases can provide alternative selectivity for aromatic and phenolic compounds, potentially resolving co-eluting peaks.[6][7][8]
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Cause 3: Column Contamination or Voids: A blocked frit or a void at the head of the column can disrupt the flow path and cause peak splitting.
-
Solution: Reverse-flush the column to remove particulates from the frit. If a void has formed, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
Question: I am experiencing low recovery of this compound after purification. What are the potential reasons and how can I improve the yield?
Answer:
Low recovery can be due to degradation of the analyte or irreversible adsorption onto the stationary phase.
-
Cause 1: Degradation of this compound: this compound, like other flavonoids, can be susceptible to degradation under certain conditions. Studies on the related compound morin (B1676745) show that it is sensitive to light and alkaline pH.[9]
-
Solution 1: pH Control: Maintain a slightly acidic pH (e.g., pH 3-5) in all solutions during extraction and purification to minimize degradation.
-
Solution 2: Protection from Light: Protect all this compound-containing solutions from light by using amber vials or covering glassware with aluminum foil.
-
Solution 3: Temperature Control: Avoid high temperatures during sample preparation and analysis. Use a column oven to maintain a consistent and moderate temperature.
-
-
Cause 2: Irreversible Adsorption: Strong interactions with the stationary phase can lead to the loss of the compound.
-
Solution: Ensure the mobile phase has sufficient elution strength. If using preparative chromatography, consider the loading capacity of the column to avoid overloading, which can exacerbate adsorption issues.
-
Experimental Protocols and Data Presentation
High-Performance Liquid Chromatography (HPLC) for this compound Separation
The following tables summarize typical starting conditions for the analytical and preparative HPLC separation of this compound and related compounds.
Table 1: Analytical HPLC Method Parameters for this compound and Related Compounds
| Parameter | Method A: General Flavonoid Screening | Method B: Anthraquinone Separation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 40 min | 50-50 (A/B) isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm and 360 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 2: Preparative HPLC Method Parameters for this compound Isolation
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 20 mm, 5-10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized from analytical scale; typically a shallow gradient |
| Flow Rate | 15-20 mL/min (for 20 mm ID column) |
| Column Temp. | Ambient or slightly elevated (e.g., 30 °C) |
| Detection | UV at 254 nm |
| Sample Loading | Determined by loading studies on the analytical column |
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant matrix.
References
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Morindin vs. Morindone: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morindin and morindone (B1201549) are two naturally occurring anthraquinone (B42736) compounds predominantly found in plants of the Morinda genus, most notably Morinda citrifolia (Noni) and Morinda tinctoria. While structurally related, with this compound being the glycoside of morindone, a comprehensive review of the scientific literature reveals a significant disparity in the depth of research into their respective biological activities. Morindone has been the subject of numerous studies, particularly in the fields of oncology and inflammation, with a growing body of evidence supporting its therapeutic potential. In contrast, this compound is primarily recognized as a precursor to morindone, and dedicated studies on its independent biological effects are limited. This guide provides a comparative analysis of the available scientific data on this compound and morindone, highlighting their known biological activities and the experimental evidence that supports them.
Chemical Structures
This compound is the 6-O-primeveroside of morindone. The sugar moiety in this compound is hydrolyzed to yield the aglycone, morindone.
This compound:
-
Chemical Formula: C₂₇H₃₀O₁₄
-
Structure: 1,5,6-Trihydroxy-2-methylanthraquinone-6-O-β-primeveroside
Morindone:
-
Chemical Formula: C₁₅H₁₀O₅
-
Structure: 1,5,6-Trihydroxy-2-methylanthraquinone
Comparative Biological Activities
Current research is heavily focused on the biological activities of morindone. Direct comparative studies between this compound and morindone are scarce in the published literature. The available information suggests that many of the ethnobotanical uses of Morinda species may be attributable to the bioactivity of morindone, which can be released from its glycoside precursor, this compound.
Biological Activities of Morindone
Morindone has demonstrated significant potential in several key therapeutic areas, with robust data available for its anticancer and anti-inflammatory properties.
Anticancer Activity
Morindone has shown notable antiproliferative activity against a variety of cancer cell lines, particularly colorectal cancer.[1][2] Its efficacy has been compared with standard chemotherapeutic agents, and while it may be less potent, it exhibits a favorable selectivity for cancer cells over normal cells.[3]
Table 1: Cytotoxic Activity of Morindone against Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value of Morindone (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 10.70 ± 0.04 | [4] |
| LS174T | Colorectal Adenocarcinoma | 20.45 ± 0.03 | [4] |
| HT29 | Colorectal Adenocarcinoma | 19.20 ± 0.05 | [4] |
| SNU-1 | Stomach Cancer | 2.72 µg/mL | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, LS174T, HT29) and a normal cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of morindone for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is plotted against the logarithm of the compound concentration, and the IC₅₀ value is determined from the dose-response curve.[2]
Signaling Pathways in Morindone's Anticancer Activity
Morindone's anticancer effects are believed to be mediated through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis. In-silico and in-vitro studies suggest that morindone can target multiple proteins, including β-catenin, MDM2-p53, and KRAS.[5]
Anti-inflammatory Activity
Morindone has been investigated for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]
Table 2: Anti-inflammatory Activity of Morindone and Related Extracts
| Compound/Extract | Assay/Model | Key Finding | Reference |
| Morindone (in silico) | COX-1/COX-2 selectivity | Selective for COX-2 (R(COX2/COX1) ratio of 0.19) | [3] |
| Morinda citrifolia leaf extract | COX-2 inhibition | IC₅₀ value of 112.1 µg/ml | [3] |
| Morinda longissima root extract (containing morindone) | In vivo anti-inflammatory | Potent activity comparable to diclofenac (B195802) sodium at 300 mg/kg | [3] |
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
-
Animal Model: Typically, rats or mice are used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the paw induces an inflammatory response.
-
Treatment: Animals are pre-treated with morindone, a positive control (e.g., diclofenac), or a vehicle at specified doses.
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Signaling Pathways in Morindone's Anti-inflammatory Activity
The anti-inflammatory effects of morindone are linked to the modulation of key inflammatory pathways, with the NF-κB signaling pathway being a likely target. Inhibition of NF-κB can lead to the downregulation of pro-inflammatory mediators.[3]
Biological Activities of this compound
As the glycoside of morindone, this compound's biological activity is often considered in the context of its potential to be metabolized into the more active aglycone, morindone. Direct evidence for the independent biological activities of this compound is not as well-documented as for morindone. However, some studies on extracts of Morinda species, which contain this compound, suggest a range of potential therapeutic effects.[6][7]
Antioxidant Activity: Extracts of Morinda citrifolia, containing this compound and other phenolic compounds, have demonstrated antioxidant properties.[8] The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals.[9]
Antidiabetic Activity: Some studies using extracts from Morinda species have reported antidiabetic effects, such as the reduction of blood glucose levels in animal models.[10][11] Glycosides from noni fruit, which would include this compound, have shown antidiabetic activity in mice.[12] However, the specific contribution of this compound to this effect has not been fully elucidated.
Conclusion
The available scientific literature strongly supports the biological activities of morindone, particularly its anticancer and anti-inflammatory effects. Quantitative data from in vitro and in vivo studies provide a solid foundation for its further investigation as a potential therapeutic agent. In contrast, while this compound is a key constituent of several medicinal plants of the Morinda genus, there is a notable lack of specific data on its independent biological activities. It is often presumed that the therapeutic effects of this compound-containing extracts are at least partially due to its conversion to the more active aglycone, morindone. Future research should focus on directly comparing the biological activities of purified this compound and morindone to fully understand their individual contributions to the medicinal properties of Morinda species. Such studies would be invaluable for drug development professionals seeking to harness the therapeutic potential of these natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 6. renevanmaarsseveen.nl [renevanmaarsseveen.nl]
- 7. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Comparative Study on the Antidiabetic Activity of Fresh and Fermented Fruit Juice of Morinda citrifolia in Alloxan-Induced Diabetic Rats [asb.scione.com]
- 11. Antidiabetic Effect of Morinda citrifolia (Noni) Fermented by Cheonggukjang in KK-Ay Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
A Comparative Guide to the Antioxidant Activities of Morindin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of two prominent flavonoids: morindin and quercetin (B1663063). While both compounds are recognized for their potential health benefits, this document delves into their comparative antioxidant efficacy, supported by available experimental data. It is important to note that while extensive research exists for quercetin as a pure compound, data for this compound's antioxidant activity is predominantly derived from studies on extracts of Morinda citrifolia (Noni), where it is a key constituent. This guide will therefore compare the well-established antioxidant profile of quercetin with the antioxidant potential attributed to this compound within its natural source.
Quantitative Antioxidant Activity
The following tables summarize the antioxidant capacities of quercetin and Morinda citrifolia extracts from various in vitro assays. Direct comparison of IC50 values between the two should be approached with caution due to the differing nature of the test materials (pure compound vs. extract).
Table 1: Antioxidant Activity of Quercetin
| Assay | Test System | IC50 / Activity Value | Reference(s) |
| DPPH Radical Scavenging | In vitro | 4.36 ± 0.10 µM | [1] |
| DPPH Radical Scavenging | In vitro | 21.52 ± 1.90 µM | [2] |
| H2O2 Scavenging | In vitro | 36.22 µg/ml | [3] |
| Lipid Peroxidation Inhibition | In vitro | 9.7 ± 0.8 μM | [1] |
| Cellular Antioxidant Activity (CAA) | In vitro | EC50 of 8.77 ± 0.09 μM | [2] |
Table 2: Antioxidant Activity of Morinda citrifolia (Noni) Extracts (Containing this compound)
| Assay | Plant Part & Extract Type | IC50 / Activity Value | Reference(s) |
| DPPH Radical Scavenging | Ripe Fruit (Ethanolic Extract) | 0.596 mg/mL | [4] |
| DPPH Radical Scavenging | Ripe Fruit (Water Extract) | 0.635 mg/mL | [4] |
| DPPH Radical Scavenging | Brown Stem (near SF-CO2 Extract) | 6.87 ± 0.14 mg/L (EC50) | [1] |
| Superoxide (B77818) Radical Scavenging | Ripe Fruit | 0.107 ± 0.012 g FW/mL | [4] |
| Ferric Reducing Antioxidant Power (FRAP) | Ripe Fruit | 11.26 ± 0.33 mM Fe²+ g⁻¹ FW | [4] |
| Trolox Equivalent Antioxidant Capacity (TEAC) | Brown Stem (near SF-CO2 Extract) | 564.52 ± 41.58 µmol/g | [1] |
Mechanisms of Antioxidant Action
Both quercetin and the bioactive compounds in Morinda citrifolia, including this compound, exert their antioxidant effects through multiple mechanisms. These include direct scavenging of free radicals and modulation of endogenous antioxidant defense systems via key signaling pathways.
Quercetin's Antioxidant Mechanisms
Quercetin is a potent antioxidant that can neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS)[5]. Its antioxidant activity is attributed to its chemical structure, particularly the presence of a catechol group in the B ring and a 3-hydroxyl group[5]. Beyond direct radical scavenging, quercetin upregulates the expression of several antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway[6][7]. It can also modulate other signaling cascades, such as the MAPK and PI3K/AKT pathways, to enhance the cellular antioxidant defense[5][8].
This compound's and Morinda citrifolia's Antioxidant Mechanisms
Extracts of Morinda citrifolia have demonstrated significant antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)[9]. These effects are mediated, in part, through the modulation of the Nrf2/Keap1 and NF-κB signaling pathways[9][10]. This compound, as a phenolic compound within these extracts, is believed to contribute to these antioxidant properties through its ability to act as a reducing agent, singlet oxygen quencher, and hydrogen-donating antioxidant[4].
Signaling Pathways in Antioxidant Activity
The following diagrams illustrate the key signaling pathways involved in the antioxidant responses mediated by quercetin and the compounds present in Morinda citrifolia.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarbs.com [ijarbs.com]
- 4. Morinda citrifolia L. fruit extracts modulates H2O2-induced oxidative stress in human liposarcoma SW872 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morinda citrifolia L.: A Comprehensive Review on Phytochemistry, Pharmacological Effects, and Antioxidant Potential [mdpi.com]
- 10. Noni (Morinda citrifolia) and Neurodegeneration: Exploring its Role in Oxidative Stress, Neuroinflammation, and Cell Survival Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Morindin vs. Standard-of-Care: A Comparative Efficacy Guide for Preclinical Research
For researchers and drug development professionals exploring novel therapeutic avenues, the natural compound morindin, an anthraquinone (B42736) glycoside, has emerged as a subject of significant interest. This guide provides an objective comparison of this compound's efficacy against established standard-of-care treatments in various preclinical disease models, supported by experimental data and detailed methodologies.
Colorectal Cancer: this compound vs. 5-Fluorouracil and Doxorubicin
In the realm of oncology, this compound has been evaluated for its anticancer properties, particularly in colorectal cancer (CRC) models. Its performance has been benchmarked against the conventional chemotherapeutic agents 5-Fluorouracil (5-FU) and Doxorubicin (DOX).[1]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of each compound in inhibiting the proliferation of human colorectal cancer cell lines after 72 hours of treatment. A lower IC₅₀ value signifies greater potency.[1]
| Compound | HCT116 (μM) | LS174T (μM) | HT29 (μM) |
| This compound | 10.70 ± 0.04 | 20.45 ± 0.03 | 19.20 ± 0.05 |
| 5-Fluorouracil (5-FU) | 3.51 ± 0.05 | 4.68 ± 0.04 | 5.85 ± 0.06 |
| Doxorubicin (DOX) | 0.15 ± 0.01 | 0.25 ± 0.01 | 0.45 ± 0.02 |
| Data sourced from Chee et al., 2022.[1] |
While this compound demonstrates significant in vitro cytotoxicity against CRC cell lines, it is less potent than 5-FU and DOX.[1] However, a notable advantage of this compound is its high selectivity index towards cancer cells compared to normal colon cells, suggesting a potentially favorable safety profile.[1]
Experimental Protocols
Cell Cytotoxicity Assay: [1]
-
Cell Lines: Human colorectal cancer cell lines (HCT116, LS174T, HT29) and a normal colon cell line (CCD841 CoN) were utilized.
-
Cell Seeding: HCT116 cells were seeded at a density of 7,500 cells/well, while the other cell lines were seeded at 30,000 cells/well in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound, 5-FU, or DOX for 72 hours.
-
Analysis: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and IC₅₀ values were calculated.
Signaling Pathway
This compound's anticancer activity in colorectal cancer is believed to be mediated through the induction of apoptosis via the p53 signaling pathway.[1]
Diabetes: Morinda citrifolia Extract vs. Metformin (B114582)
In a study on alloxan-induced diabetic rats, the efficacy of a hydro-alcoholic extract of Morinda citrifolia (Noni), which contains this compound, was compared to the standard-of-care oral hypoglycemic agent, Metformin.[2]
Quantitative Data Summary: Blood Glucose Reduction
The table below shows the percentage reduction in blood glucose levels after one month of daily oral administration.[2]
| Treatment Group | Dose | % Blood Glucose Reduction |
| Noni Extract (N100) | 100 mg/kg | 63% |
| Noni Extract (N500) | 500 mg/kg | 70% |
| Metformin (M120) | 120 mg/kg | 28% |
| Metformin + Noni (M120+N100) | 120 mg/kg + 100 mg/kg | 19% |
| Diabetic Control (DC) | Saline | 17% |
The Morinda citrifolia extract at both doses demonstrated a significantly greater reduction in blood glucose compared to metformin.[2] Interestingly, the combination of the noni extract and metformin did not show a synergistic effect, suggesting different mechanisms of action.[2]
Experimental Protocols
Alloxan-Induced Diabetes Model in Rats: [2]
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: A single intravenous injection of alloxan (B1665706) (40 mg/kg). Animals with blood glucose levels above 250 mg/dL after 48 hours were included in the study.
-
Treatment: Daily oral administration of the respective treatments for one month.
-
Analysis: Blood glucose levels were measured before and after the treatment period.
Experimental Workflow
Inflammation: Morinda Extracts vs. Diclofenac (B195802) and Triamcinolone (B434)
The anti-inflammatory potential of this compound-containing extracts has been compared to standard anti-inflammatory drugs in various models.
Quantitative Data Summary: Anti-inflammatory Effects
Direct in vivo comparative studies using pure this compound are limited. However, an in vivo study on a 95% ethanolic extract of Morinda longissima roots demonstrated potent anti-inflammatory activity comparable to diclofenac sodium in a carrageenan-induced paw edema model in mice.[1] The highest activity for the extract was observed at a dose of 300 mg/kg.[1]
In another study using a Complete Freund's Adjuvant (CFA)-induced inflammation model in rats, an ethanol (B145695) extract of Morinda citrifolia fruit significantly reduced paw edema.[3] The highest dose tested (600 mg/200 g BW) was the most effective. However, histopathological analysis showed that the standard-of-care, triamcinolone (0.72 mg), was more effective in resolving tissue inflammation.[3]
| Compound/Extract | Model | Key Findings |
| Morinda longissima extract | In vivo (mice) | Potent anti-inflammatory activity comparable to diclofenac sodium.[1] |
| Morinda citrifolia extract | In vivo (rats) | Significant reduction in edema, but less effective than triamcinolone in resolving tissue inflammation.[3] |
| This compound | In silico | Selective for COX-2 (R(COX2/COX1) = 0.19).[1] |
| Morinda citrifolia leaf extract | In vitro | IC₅₀ for COX-2 inhibition: 112.1 µg/ml.[1] |
Experimental Protocols
Carrageenan-induced Paw Edema: [1]
-
Animal Model: Mice.
-
Induction of Inflammation: Injection of carrageenan into the paw.
-
Treatment: Administration of the test compound or standard drug prior to carrageenan injection.
-
Analysis: Measurement of paw volume at various time points after induction.
CFA-induced Inflammation: [3]
-
Animal Model: Male rats.
-
Induction of Inflammation: Injection of Complete Freund's Adjuvant.
-
Treatment Groups: Normal control, negative control (CFA-only), positive control (triamcinolone 0.72 mg), and three treatment groups receiving noni fruit extract (150, 300, 600 mg/200 g BW).
-
Analysis: Edema volume was measured using a plethysmometer, and histopathological analysis of joint tissues was performed.
Signaling Pathway
This compound's anti-inflammatory effects are partly attributed to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[1]
References
Unveiling the Anticancer Potential of Morinda-Derived Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anticancer activities of bioactive compounds derived from the Morinda genus, with a primary focus on the well-studied anthraquinone (B42736), Morindone. While the term "Morindin" refers to a glycoside precursor, extensive research has identified its aglycone form, Morindone, as a key contributor to the plant's therapeutic effects. This document objectively compares the in vitro efficacy of Morindone and a related flavonoid, Morin (B1676745), against established chemotherapeutic agents, supported by experimental data from multiple studies.
Executive Summary
Extracts from Morinda citrifolia (Noni) have a long history in traditional medicine for a variety of ailments, including cancer.[1] Modern scientific investigations have sought to identify and validate the specific bioactive compounds responsible for these anticancer properties. Among these, the anthraquinone Morindone has emerged as a promising candidate, demonstrating significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines.[2][3] This guide synthesizes the available preclinical data to provide a clear comparison of Morindone's anticancer activity with that of another Morinda-associated flavonoid, Morin, and the standard-of-care chemotherapy drugs, 5-Fluorouracil (B62378) (5-FU) and Doxorubicin.
Comparative Anticancer Efficacy: In Vitro Studies
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Morindone, Morin, 5-Fluorouracil, and Doxorubicin in various cancer cell lines. A lower IC50 value indicates greater potency in inhibiting cancer cell growth.
Table 1: Comparative Cytotoxicity (IC50) in Colorectal Cancer Cell Lines
| Compound | HCT116 (µM) | LS174T (µM) | HT29 (µM) | SW620 (µg/ml) |
| Morindone | 10.70 ± 0.04[2] | 20.45 ± 0.03[2] | 19.20 ± 0.05[2] | - |
| Morin | < 350 µg/ml (~777 µM)[4] | - | - | - |
| 5-Fluorouracil | 13.5 (3 days)[5] | ~8.785[6] | 11.25 (5 days)[5] | 13[7] |
| Doxorubicin | 0.96[8] | - | 0.88[8] | - |
Table 2: Comparative Cytotoxicity (IC50) in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value |
| Morindone | SNU-1 | Stomach Cancer | 2.72 µg/ml[3] |
| K562 | Chronic Myeloid Leukemia | -[3] | |
| Morin | K562 | Chronic Myeloid Leukemia | 79.3 µM[4] |
| KCL22 | Chronic Myeloid Leukemia | 73.04 µM[4] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~50 µM (colony forming)[4] | |
| U937 | Human Leukemic Cells | Most sensitive among several leukemic lines[9] | |
| SK-BR-3 | HER2+ Breast Cancer | 150-200 µM (metastatic potential)[10] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Mechanisms of Anticancer Action
Morindone and Morin exert their anticancer effects through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Both Morindone and Morin have been shown to induce apoptosis in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often mediated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Studies have shown that Morin induces caspase-dependent apoptosis.[11][12] In human leukemic cells, Morin upregulates the pro-apoptotic protein BAD and promotes the release of cytochrome c from the mitochondria, key events in the intrinsic apoptotic pathway.[11] In HCT-116 colon cancer cells, Morin activates both extrinsic and intrinsic pathways by upregulating the Fas receptor and modulating Bcl-2 family proteins.[12]
Morindone has also been reported to induce apoptosis. In colorectal cancer cells, its mechanism is linked to the downregulation of mutated TP53 and KRAS gene expression.[13]
Modulation of Signaling Pathways
The anticancer activity of Morindone and Morin is further attributed to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.
Morindone: In-silico and in-vitro studies suggest that Morindone targets multiple pathways in colorectal cancer, including the Wnt/β-catenin, MDM2-p53, and KRAS signaling pathways.[2][14] By inhibiting these pathways, Morindone can suppress cancer cell growth and proliferation.
Morin: The anticancer effects of Morin are associated with the suppression of the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation.[15][16] In chronic myeloid leukemia cells, Morin's pro-apoptotic effects are mediated through the miR-188-5p/PTEN/AKT axis.[16] Morin has also been shown to inhibit the adhesion of cancer cells to endothelial cells by downregulating VCAM1 and N-cadherin, which is crucial for metastasis.[17]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Morindone, Morin, 5-FU, Doxorubicin) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 10 µL of 5 mg/mL stock) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Annexin V Staining
Annexin V staining is a common method for detecting early-stage apoptosis by flow cytometry.[1][21][22]
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for the desired time. Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like Propidium Iodide (PI) are added to the cell suspension.[1]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.[23][24][25]
-
Protein Extraction: Following treatment with the test compounds, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt).
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Morindone and Morin in cancer cells.
Caption: Morindone's multi-target inhibition of pro-cancerous signaling pathways.
Caption: Morin's induction of apoptosis via the PI3K/AKT signaling pathway.
Caption: General experimental workflow for evaluating anticancer activity.
Conclusion
The available preclinical evidence strongly supports the anticancer potential of Morindone and Morin, bioactive compounds found in Morinda species. Morindone demonstrates potent cytotoxic activity against various cancer cell lines, particularly those of colorectal origin, through the modulation of key signaling pathways such as Wnt/β-catenin, p53, and KRAS. Morin also exhibits significant pro-apoptotic and anti-proliferative effects, primarily by targeting the PI3K/AKT pathway.
While Morindone and Morin show promise, their in vitro potency is generally lower than that of standard chemotherapeutic agents like 5-Fluorouracil and Doxorubicin. However, their favorable selectivity towards cancer cells over normal cells, as indicated by the selectivity index for Morindone, suggests a potential for a better safety profile.
Further research, including in vivo studies and combination therapies, is warranted to fully elucidate the therapeutic potential of these natural compounds in oncology. The detailed protocols and comparative data presented in this guide are intended to facilitate these future investigations and contribute to the development of novel and effective cancer treatments.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Morin, a flavonoid from moraceae, induces apoptosis by induction of BAD protein in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the antimetastatic and anticancer activities of morin in HER2‑overexpressing breast cancer SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morin, a Flavonoid from Moraceae, Induces Apoptosis by Induction of BAD Protein in Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Morindone as a potential therapeutic compound targeting TP53 and KRAS mutations in colorectal cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Morin Inhibits Proliferation and Induces Apoptosis by Modulating the miR-188-5p/PTEN/AKT Regulatory Pathway in CML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morin, a Flavonoid from Moraceae, Inhibits Cancer Cell Adhesion to Endothelial Cells and EMT by Downregulating VCAM1 and Ncadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparison of different extraction techniques for Morindin
For researchers, scientists, and drug development professionals, the efficient extraction of Morindin, a bioactive anthraquinone (B42736) glycoside from the roots of Morinda species, is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.
Quantitative Comparison of Extraction Techniques
The selection of an extraction technique significantly impacts the yield and purity of this compound. While direct comparative studies quantifying this compound specifically across all modern techniques are limited, the total anthraquinone yield serves as a primary metric for comparison.[1] The following table summarizes quantitative data from various studies.
| Extraction Technique | Solvent | Extraction Time | Temperature (°C) | Total Anthraquinone Yield (mg/g dried material) | Reference |
| Conventional Methods | |||||
| Soxhlet Extraction | 50% (v/v) Methanol | 1 hour | Boiling point of solvent | 14.6 ± 1.0 | [2] |
| Maceration | 80% (v/v) Acetone (B3395972) | 6 hours | Room Temperature | 38.9 ± 1.6 | [2] |
| Maceration | 50% (v/v) Ethanol (B145695) | 6 hours | Room Temperature | 27.0 ± 6.9 | [2] |
| Modern Methods | |||||
| Ultrasound-Assisted Extraction (UAE) | Ethanol-water solution | 15-45 min | 25 - 60 | Yield increases with time and temperature | [3][4] |
| Microwave-Assisted Extraction (MAE) | Absolute Ethanol | 1 hour | 40 | - | [5] |
| Pressurized Steamer Extraction | 80% (v/v) Ethanol | 5 min | 100 (at 1 bar) | 95.3 ± 0.6 | [2] |
| Enzyme-Assisted Extraction (EAE) | Water | 45 min | 60 | - | [6][7] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with ethanol co-solvent | 1-3 hours | 35-50 | - | [8] |
| Subcritical Water Extraction (SWE) | Water | 20 min | 140 | Scopoletin (B1681571) Yield: 530.6 µg/g | [9] |
Note: Some studies did not report the specific yield of anthraquinones but focused on total phenolic content or other bioactive compounds. The yield of Scopoletin is provided for Subcritical Water Extraction as a relevant bioactive compound from Morinda species.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for the key extraction techniques discussed.
Conventional Extraction Methods
1. Soxhlet Extraction This conventional method is often used as a benchmark for comparing the efficiency of modern techniques.[1]
-
Protocol: An improved Soxhlet extraction method uses 150 ml of 50% (v/v) ethanol or 50% (v/v) methanol.[2] The process involves four rounds of reflux, followed by filtration with Whatman No. 4 filter paper.[2] A study by Hemwimol et al. (2006) utilized 200 ml of absolute ethanol to extract from 2 g of dried root powder for 4 hours at 70°C.[2]
2. Maceration Maceration is a simple and straightforward extraction method.[1]
-
Protocol: A specific amount of dried and powdered plant material is soaked in a solvent (e.g., 80% v/v acetone or 50% v/v ethanol) in a sealed container.[1][2] For the reported yields, 0.05 g of Morinda sp. root powder was extracted with 30 ml of solvent at room temperature for 6 hours.[2]
Modern Extraction Methods
1. Ultrasound-Assisted Extraction (UAE) UAE utilizes the energy of ultrasonic waves to enhance the extraction process by causing cavitation, which disrupts cell walls and improves mass transfer.[3][10]
-
Protocol: Five grams of powdered plant sample are extracted with 100 ml of absolute ethanol.[5] Sonication is performed for 1 hour in an ultrasonic cleaning bath.[5] The extraction temperature can be maintained between 40-60°C, with a frequency of 20-40 kHz and a power of 100-200 W. Sonication time typically ranges from 30 to 90 minutes.[11]
2. Microwave-Assisted Extraction (MAE) MAE employs microwave energy to heat the solvent and plant material, which accelerates the extraction process.[1]
-
Protocol: Five grams of powdered plant sample are extracted with 100 ml of absolute ethanol.[5] The extraction is performed in a microwave extractor for 1 hour at 40°C and a power of 150 W.[1][5]
3. Pressurized Steamer Extraction This method utilizes elevated temperature and pressure to enhance extraction efficiency.
-
Protocol: The sample is placed in a moisture can and extraction is carried out in a stainless steel pressurized steamer at 1 bar and 100°C for 5 minutes with 80% (v/v) ethanol.[2]
4. Enzyme-Assisted Extraction (EAE) EAE uses enzymes to break down the plant cell walls, facilitating the release of intracellular compounds.[1] This method is often combined with other techniques like ultrasound.[1]
-
Protocol for Ultrasound-Assisted Enzymatic Extraction: An ultrasonic pretreatment of the plant material is performed at 50 ± 5°C for 10 minutes.[6][12] The pretreated material is then subjected to enzymatic extraction using a mixture of pectinase (B1165727) and cellulase (B1617823) (1:1, w/w) at a concentration of 0.5% of the dry weight of the plant material.[6][7][12] The extraction is carried out at a water-to-powder ratio of 16/1 (mL/g) at 60°C for 45 minutes.[7][12]
5. Supercritical Fluid Extraction (SFE) SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent.[1]
-
General Protocol: The dried and ground plant material is packed into an extraction vessel.[1] Supercritical CO2, often with a co-solvent like ethanol, is pumped through the vessel at a specific temperature and pressure (e.g., above 31°C and 74 bar for CO2).[1] For Morinda citrifolia, extractions have been conducted at pressures of 1,500 or 3,500 psi and temperatures of 35°C or 50°C for 3 hours of static, followed by 1 hour of dynamic extraction.[8] The extract-laden supercritical fluid is then depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.[1]
6. Subcritical Water Extraction (SWE) SWE, also known as pressurized hot water extraction, uses water at temperatures between 100°C and 374°C under pressure to maintain its liquid state.[9]
-
Protocol: Extractions were performed at water temperatures of 100, 120, and 140°C with water flow rates of 1, 2, and 3 mL/min, while maintaining a pressure of 5 MPa.[9] Extracts were collected every 2.5 minutes for a total of 20 minutes.[9]
Visualizing Methodologies and Pathways
To better understand the workflows and biological context, the following diagrams illustrate a general extraction workflow and a relevant signaling pathway.
Caption: A general workflow for the extraction and purification of this compound.
While the direct signaling pathways of this compound are not extensively detailed in the reviewed literature, studies on Morinda citrifolia extracts and its other active components like scopoletin provide insights into its potential mechanisms of action. For instance, Morinda citrifolia extracts have been shown to influence the DJ-1/Nrf2/ARE signaling pathway, which is crucial in mitigating oxidative stress.[13][14]
Caption: MAPK signaling pathway activated by Morin, a flavonoid also found in Morinda species.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. Ultrasound-assisted extraction of anthraquinones from roots of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Aqueous Enzymatic Extraction Conditions of Bioactive Compounds from Ultrasound Pretreated Noni (Morinda Citrifolia L.) Extract | Journal of Technical Education Science [jte.edu.vn]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. jte.edu.vn [jte.edu.vn]
- 13. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for the Quantification of Morindone and Scopoletin
For researchers, scientists, and professionals engaged in drug development and natural product analysis, the accurate quantification of bioactive compounds is crucial for ensuring the quality, safety, and efficacy of herbal medicines and derived products. This guide provides an objective comparison of common analytical methods for the quantification of two key phytochemicals found in Morinda citrifolia (Noni): Morindone, an anthraquinone, and Scopoletin, a coumarin. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry are compared, with supporting data from published studies.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Table 1: Performance Characteristics for Morindone Quantification
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Linearity (r²) | >0.999 | Not explicitly found | Not explicitly found |
| Accuracy (% Recovery) | 83.0% to 93.3% | Not explicitly found | Not explicitly found |
| Precision (% RSD) | < 5.3% | Not explicitly found | Not explicitly found |
| Limit of Detection (LOD) | 1.0 - 20.0 ng | Not explicitly found | Not explicitly found |
| Limit of Quantitation (LOQ) | Not explicitly found | Not explicitly found | Not explicitly found |
| Specificity | High | Moderate to High | Low to Moderate |
Table 2: Performance Characteristics for Scopoletin Quantification
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Linearity (r²) | ≥0.9995[1] | >0.99 | 0.9999 |
| Accuracy (% Recovery) | 99.88%[1] | 99.26% | 94.08–108.45%[2] |
| Precision (% RSD) | < 2%[1] | < 2% | < 1%[2] |
| Limit of Detection (LOD) | 0.17 µg/g[1] | 30 ng/spot | 2.238 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.54 µg/g | 90 ng/spot | 7.463 µg/mL[2] |
| Specificity | High | Moderate to High | Low to Moderate |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.
High-Performance Liquid Chromatography (HPLC) for Morindone and Scopoletin
This method is widely used for the simultaneous or individual quantification of various phytochemicals.
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation :
-
Accurately weigh the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., methanol (B129727) or ethanol) using techniques like sonication or accelerated solvent extraction.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
-
-
Chromatographic Conditions for Scopoletin :
-
Chromatographic Conditions for Morindone and other anthraquinones :
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection : DAD or UV detector.
-
-
Quantification : A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) for Scopoletin
HPTLC offers a high-throughput and cost-effective alternative for routine quality control.
-
Instrumentation : HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Sample Preparation :
-
Prepare extracts as described for the HPLC method.
-
Dissolve the dried extract in a suitable solvent to a known concentration.
-
-
Chromatographic Conditions :
-
Stationary Phase : Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[4]
-
Mobile Phase : Toluene: ether (1:1) with 10% glacial acetic acid.[4]
-
Sample Application : Apply samples and standards as bands using an automated applicator.
-
Development : Develop the plate in a saturated twin-trough chamber.
-
Densitometric Scanning : Scan the developed plate at 366 nm.[4]
-
-
Quantification : The peak area of the analyte in the sample is compared against a calibration curve prepared from standards applied to the same plate.
UV-Visible (UV-Vis) Spectrophotometry for Scopoletin
This method is simple and rapid, suitable for the quantification of a known single analyte in a simple matrix.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Prepare a clear solution of the extract in a suitable solvent (e.g., methanol).
-
The solution may require appropriate dilution to fall within the linear range of the assay.
-
-
Procedure :
-
Determine the wavelength of maximum absorbance (λmax) for Scopoletin (around 344 nm).[2]
-
Prepare a series of standard solutions of Scopoletin of known concentrations.
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
-
Quantification : The concentration of Scopoletin in the sample is calculated using the calibration curve generated from the standard solutions.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method cross-validation.
Caption: Workflow for cross-validation of analytical methods.
Caption: General workflow for analyte quantification.
References
Synergistic Effects of Morindin and its Analogs with Chemotherapeutic Agents: A Comparative Guide
For researchers and professionals in drug development, understanding the synergistic potential of natural compounds with conventional cancer therapies is a burgeoning field of interest. Morindin, a natural anthraquinone (B42736) glycoside found in plants of the Morinda genus, and its aglycone, Morindone, have demonstrated notable anticancer properties. This guide provides a comparative analysis of the synergistic effects of Morindone with standard chemotherapeutic agents, doxorubicin (B1662922) (DOX) and 5-fluorouracil (B62378) (5-FU), in colorectal cancer cell lines. To offer a broader perspective, this guide also compares these effects with those of other well-researched natural compounds: Quercetin, Curcumin (B1669340), and Resveratrol (B1683913).
Morindone: Synergistic Activity in Colorectal Cancer
Recent in-vitro studies have highlighted the potential of Morindone to enhance the efficacy of chemotherapy in colorectal cancer cells. A key study evaluated its synergistic effects when combined with doxorubicin and 5-fluorouracil in HCT116 and HT-29 human colorectal cancer cell lines. The synergy was quantified using the Combination Index (CI), where CI < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
The results demonstrated that Morindone acts synergistically with both doxorubicin and 5-fluorouracil, significantly lowering the required concentration of these cytotoxic drugs to achieve a 50% inhibition of cancer cell growth (IC50). The most pronounced synergistic interaction was observed between Morindone and doxorubicin in HCT116 cells.[1]
Quantitative Analysis of Morindone Synergy
The following table summarizes the IC50 values for Morindone, doxorubicin, and 5-fluorouracil individually and in combination, along with the calculated Combination Index (CI) values in HCT116 and HT-29 colorectal cancer cells.
| Cell Line | Compound/Combination | IC50 (µM) | Combination Index (CI) | Reference |
| HCT116 | Morindone | 10.70 ± 0.04 | - | [1] |
| Doxorubicin | 0.08 ± 0.01 | - | [1] | |
| 5-Fluorouracil | 4.40 ± 0.05 | - | [1] | |
| Morindone + Doxorubicin | 0.05 ± 0.04 | 0.36 | [1] | |
| Morindone + 5-Fluorouracil | 2.08 ± 0.04 | 0.79 | [1] | |
| HT-29 | Morindone | 19.20 ± 0.05 | - | [1] |
| Doxorubicin | 0.20 ± 0.03 | - | [1] | |
| 5-Fluorouracil | 17.50 ± 0.08 | - | [1] | |
| Morindone + Doxorubicin | 0.19 ± 0.05 | 0.51 | [1] | |
| Morindone + 5-Fluorouracil | 0.14 ± 0.09 | 0.70 | [1] |
Comparative Analysis with Other Natural Compounds
To contextualize the synergistic potential of Morindone, this section provides a comparative overview of studies investigating the combined effects of Quercetin, Curcumin, and Resveratrol with doxorubicin and 5-fluorouracil in colorectal cancer cells.
Quercetin
Quercetin, a flavonoid found in many fruits and vegetables, has been shown to sensitize colorectal cancer cells to chemotherapeutic agents. Studies have demonstrated its synergistic effects with both 5-FU and doxorubicin, often through the modulation of signaling pathways related to cell survival and apoptosis.[2][3][4]
| Cell Line | Combination | IC50 (µM) of Chemo Drug (Alone vs. Combination) | Combination Index (CI) | Reference |
| HCT-116 | Quercetin + 5-Fluorouracil | 125 µg/mL vs. Combination | Synergistic | [2] |
| HT-29 | Quercetin + Doxorubicin | 0.75 µM vs. 0.25 µM | Not Reported | [4] |
Curcumin
Curcumin, the active compound in turmeric, is well-documented for its anti-inflammatory and anticancer properties. Research indicates that curcumin can enhance the cytotoxic effects of both doxorubicin and 5-fluorouracil in colorectal cancer cells by targeting various signaling pathways.[5][6][7][8][9][10]
| Cell Line | Combination | IC50 (µM) of Chemo Drug (Alone vs. Combination) | Combination Index (CI) | Reference |
| HCT-116 | Curcumin + 5-Fluorouracil | 5 µM vs. 1 µM | Not Reported | [11] |
| HT-29 | Curcumin + 5-Fluorouracil | 17.3 ± 1.85 µM vs. Combination | Synergistic | [9] |
| HCT-116 | Curcumin + Doxorubicin | Dose-dependent synergy observed | Not Reported | [7][10] |
Resveratrol
Resveratrol, a polyphenol found in grapes and berries, has been investigated for its ability to chemosensitize cancer cells. Studies show that resveratrol can act synergistically with 5-fluorouracil and doxorubicin in colorectal cancer cell lines, often by inducing cell cycle arrest and apoptosis.[12][13][14][15]
| Cell Line | Combination | IC50 (µM) of Chemo Drug (Alone vs. Combination) | Combination Index (CI) | Reference |
| HCT-116 | Resveratrol + 5-Fluorouracil | IC50 of Resveratrol reduced from 42.5 to 26.6 | Not Reported | [12] |
| HCT-116 | Resveratrol + Doxorubicin | 0.96 ± 0.02 µM vs. 0.52 ± 0.05 µM | Not Reported | [15] |
| HT-29 | Resveratrol + Doxorubicin | 0.88 ± 0.03 µM vs. 0.47 ± 0.02 µM | Not Reported | [15] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cell Viability and Drug Combination Assay
1. Cell Culture: Human colorectal cancer cell lines HCT116 and HT-29 are cultured in an appropriate medium (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates at a density of 7,500 cells/well (HCT116) or 30,000 cells/well (HT-29) and allowed to attach for 24 hours.[1] The cells are then treated with various concentrations of the individual compounds (Morindone, Quercetin, Curcumin, Resveratrol, Doxorubicin, or 5-Fluorouracil) or their combinations for a specified period (e.g., 48 or 72 hours). Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
3. Drug Combination Analysis: To determine the nature of the interaction between the natural compounds and chemotherapeutic agents, a constant-ratio drug combination method is employed.[1] The Combination Index (CI) is calculated using the Chou-Talalay method with specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of these natural compounds are often attributed to their ability to modulate multiple cellular signaling pathways that are dysregulated in cancer.
Morindone's Potential Mechanisms
While the precise synergistic mechanism of Morindone with DOX and 5-FU is still under investigation, its known anticancer activities suggest potential pathways. Morindone has been shown to target key proteins involved in colorectal cancer progression, such as β-catenin, MDM2-p53, and KRAS.[1] By inhibiting these pathways, Morindone may prevent the cancer cells from overcoming the damage inflicted by chemotherapeutic agents.
References
- 1. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin potentiates 5-fluorouracil effects in human colon cancer cells through targeting the Wnt/β-catenin signalling pathway: the role of miR-27a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin reverses 5-fluorouracil resistance in colon cancer cells by modulating the NRF2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin Rescues Doxorubicin Responsiveness via Regulating Aurora a Signaling Network in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin Chemosensitizes 5-Fluorouracil Resistant MMR-Deficient Human Colon Cancer Cells in High Density Cultures | PLOS One [journals.plos.org]
- 9. Synergistic inhibitory effects of curcumin and 5-fluorouracil on the growth of the human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Curcumin in Combination with Doxorubicin in Human Colorectal Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Resveratrol synergistically augments anti-tumor effect of 5-FU in vitro and in vivo by increasing S-phase arrest and tumor apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol as a cardioprotective adjuvant for 5-fluorouracil in the treatment of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Morindin and a known [e.g., anti-inflammatory] drug
In the landscape of anti-inflammatory therapeutics, the quest for novel compounds with improved efficacy and safety profiles is perpetual. Morindin, a natural compound extracted from plants of the Morinda genus, has garnered scientific interest for its potential anti-inflammatory properties. This guide provides a head-to-head comparison of this compound with two widely recognized anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) Celecoxib and the corticosteroid Dexamethasone. This objective analysis is based on available preclinical data and is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Three Pathways
The anti-inflammatory effects of this compound, Celecoxib, and Dexamethasone are mediated through distinct yet sometimes overlapping molecular pathways.
This compound: Preclinical studies suggest that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3] By suppressing the NF-κB and MAPK pathways, this compound effectively downregulates the production of inflammatory mediators.
Celecoxib: As a selective COX-2 inhibitor, Celecoxib's primary mechanism of action is to block the activity of the COX-2 enzyme.[4][5] COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 is thought to reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[4]
Dexamethasone: This synthetic glucocorticoid exhibits potent anti-inflammatory and immunosuppressive effects.[8][9] Its mechanism is multifaceted, involving the binding to cytosolic glucocorticoid receptors.[10][11] Upon binding, the receptor-ligand complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and Activator Protein-1 (AP-1).[9][11]
Quantitative Comparison of Anti-Inflammatory Activity
Direct comparative studies of purified this compound against Celecoxib and Dexamethasone are limited. The following tables summarize available in vitro and in vivo data from studies on this compound, its source extracts, and the comparator drugs in well-established anti-inflammatory models.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Extract | Assay | Cell Line | Endpoint | IC50 / Inhibition | Comparator | Reference |
| Morinda officinalis Root Extract | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO | IC50: 37.11 ± 2.6 µg/mL | Dexamethasone (IC50: 14.20 ± 1.1 µg/mL) | [12] |
| Morinda citrifolia Leaf Extract | Nitric Oxide (NO) Secretion | RAW 264.7 Macrophages | Inhibition of LPS-induced NO | 74% inhibition at 750 µg/mL | Dexamethasone (70% inhibition at 10 µM) | [10] |
| Morinda citrifolia Leaf Extract | TNF-α Secretion | RAW 264.7 Macrophages | Inhibition of LPS-induced TNF-α | 98% inhibition at 750 µg/mL | Dexamethasone (inhibition at 3.92 µg/mL) | [10] |
| Morinda citrifolia Leaf Extract | IL-1β Secretion | RAW 264.7 Macrophages | Inhibition of LPS-induced IL-1β | 79% inhibition at 750 µg/mL | Dexamethasone (97% inhibition at 3.92 µg/mL) | [10] |
| Iridoid Glycosides from M. officinalis | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of LPS-induced NO | IC50 values ranging from 25.45 to 29.17 µM | Indomethacin (IC50: 33.68 µM) | [7] |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound/Extract | Animal Model | Assay | Dose | % Inhibition of Edema | Comparator | Reference |
| Morinda longissima Root Extract | Mice | Carrageenan-induced paw edema | 300 mg/kg | Comparable to Diclofenac Sodium | Diclofenac Sodium | [13] |
| Monotropein (from M. officinalis) | Rats | Carrageenan-induced paw edema | 20, 30 mg/kg/day, p.o. | Significant reduction | - | |
| Morinda citrifolia (Noni) Juice | Rats | Carrageenan-induced paw edema | - | Significantly reduced | - | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound, Celecoxib, and Dexamethasone.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds.
1. Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound (this compound, Dexamethasone, or vehicle control) for 1-2 hours.
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the wells.
-
The plates are incubated for an additional 24 hours.
3. Measurement of Nitric Oxide:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classical and widely used model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar or Sprague-Dawley rats weighing between 150-200g are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
2. Experimental Procedure:
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The animals are divided into groups: a control group, a standard drug group (e.g., Diclofenac, Celecoxib, or Dexamethasone), and test groups receiving different doses of this compound.
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
3. Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated for each group in comparison to the control group.
Conclusion
This compound demonstrates promising anti-inflammatory properties in preclinical models, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This mechanism is distinct from the selective COX-2 inhibition of Celecoxib and the broad genomic effects of Dexamethasone. While direct comparative quantitative data is still emerging, the available evidence suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents for inflammatory conditions. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate the anti-inflammatory potential of this natural compound.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of Morinda citrifolia Extract against Lipopolysaccharide-Induced Inflammation in RAW264 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory monoterpenes from morinda (Morinda officinalis How.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 10. scienceasia.org [scienceasia.org]
- 11. ANTI-OXIDATIVE AND ANTI-INFLAMMATORY EFFECTS OF THE MORINDA CITRIFOLIA FRUIT (NONI) | International Society for Horticultural Science [ishs.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Unveiling the Structure-Activity Relationship of Morindin and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Morindin and its derivatives, focusing on their structure-activity relationships (SAR). Drawing from experimental data, we explore their anticancer and anti-inflammatory properties, detailing the key structural modifications that influence their potency. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its derivatives is significantly influenced by the nature and position of substituent groups on the anthraquinone (B42736) core. The following tables summarize the available quantitative data, primarily focusing on anticancer and anti-inflammatory activities.
Anticancer Activity
The cytotoxic effects of this compound, its aglycone Morindone, and other derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Morindone | HCT116 (Colon) | 10.70 ± 0.04 | 1,5,6-trihydroxy-2-methylanthraquinone | [1] |
| LS174T (Colon) | 20.45 ± 0.03 | [1] | ||
| HT29 (Colon) | 19.20 ± 0.05 | [1] | ||
| Damnacanthal | HCT116 (Colon) | 0.74 ± 0.06 | Formyl group at C-3 | [1] |
| Morindone + 5-FU | HCT116 (Colon) | 2.08 ± 0.04 | Combination therapy | [1] |
| HT29 (Colon) | 0.14 ± 0.09 | Combination therapy | [1] |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Glycosylation: The presence of a sugar moiety, as in this compound (Morindone-6-O-β-primeveroside), generally leads to a decrease in cytotoxic activity compared to the aglycone, Morindone. This is likely due to altered cell permeability and interaction with molecular targets.
-
Formyl Group: The introduction of a formyl group at the C-3 position, as seen in Damnacanthal, dramatically increases cytotoxic potency against colorectal cancer cell lines.[1]
-
Hydroxyl Groups: The position and number of hydroxyl groups on the anthraquinone scaffold are critical for activity.
-
Combination Therapy: The combination of Morindone with the standard chemotherapeutic agent 5-Fluorouracil (5-FU) results in a synergistic effect, significantly lowering the IC50 values.[1]
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. A lower IC50 value indicates more potent anti-inflammatory activity.
| Compound | IC50 (µM) for NO Inhibition | Key Structural Features | Reference |
| Compound 2b (a methyl-2-naphthoate) | 34.32 ± 4.87 | Naphthoate derivative | [2] |
| Compound 19 (an anthraquinone) | 17.17 ± 4.13 | Anthraquinone derivative | [2] |
| Indomethacin (Positive Control) | 26.71 ± 6.32 | Standard NSAID | [2] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
The anti-inflammatory activity is linked to the inhibition of pro-inflammatory mediators like nitric oxide.[2]
-
Specific structural features of both naphthoate and anthraquinone derivatives contribute to their ability to suppress NO production.[2] The core anthraquinone structure appears to be a key pharmacophore for this activity.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds.
Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[3][4][5][6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Inhibitory Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide by measuring the concentration of its stable metabolite, nitrite (B80452), in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is measured spectrophotometrically. This provides an indirect measure of NO production.[7][8][9]
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[9]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway Analysis
This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways implicated in cancer and inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Morin, a flavonoid related to this compound, has been shown to suppress NF-κB activation by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit.[10][11][12] This leads to the downregulation of pro-inflammatory genes.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Extracts from Morinda citrifolia have been shown to enhance osteogenic differentiation through the activation of this pathway, suggesting a modulatory role.[13] Specifically, Moringin, a glycoside, has been shown to activate the Wnt pathway by inhibiting GSK3β.[14][15][16][17]
MDM2-p53 and KRAS Signaling in Cancer
Morindone has been identified as a potential therapeutic agent in colorectal cancer by targeting mutated TP53 and KRAS.[18][19] It has been shown to downregulate the gene expression of both mutated TP53 and KRAS.[20] In silico studies suggest that Morindone exhibits a strong binding affinity towards the MDM2-p53 complex and KRAS.[21][22][23]
References
- 1. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchhub.com [researchhub.com]
- 5. atcc.org [atcc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol Griess Test [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Morin (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morin (3,5,7,2',4'-Pentahydroxyflavone) abolishes nuclear factor-kappaB activation induced by various carcinogens and inflammatory stimuli, leading to suppression of nuclear factor-kappaB-regulated gene expression and up-regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Morin modulates the oxidative stress-induced NF-kappaB pathway through its anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morinda citrifolia Leaf Extract Enhances Osteogenic Differentiation Through Activation of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Moringin activates Wnt canonical pathway by inhibiting GSK3β in a mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Moringin activates Wnt canonical pathway by inhibiting GSK3β in a mouse model of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Morindone as a potential therapeutic compound targeting TP53 and KRAS mutations in colorectal cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. Morindone as a potential therapeutic compound targeting TP53 and KRAS mutations in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
Enhancing Morindin Bioavailability: A Comparative Guide to Advanced Formulations
For Researchers, Scientists, and Drug Development Professionals
Morindin, a bioactive flavonoid found in various medicinal plants, has demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, and neuroprotective properties. However, its clinical application is largely hindered by its poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. To overcome these limitations, various advanced formulation strategies have been developed. This guide provides an objective comparison of the performance of different this compound formulations, supported by experimental data, to aid researchers in selecting and developing optimal drug delivery systems.
Comparative Analysis of Pharmacokinetic Parameters
The oral bioavailability of different this compound formulations has been evaluated in preclinical animal models, primarily rats and mice. The following table summarizes the key pharmacokinetic parameters, offering a quantitative comparison of their in vivo performance against unformulated this compound (this compound suspension).
| Formulation Type | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | Rat | 200 | 5.53 | 0.48 | 11.2 (AUC₀₋₅) | 100 | [1] |
| Morin-Phospholipid Complex (MPC) Suspension | Rat | 200 | 23.74 | 0.77 | 60.6 (AUC₀₋₅) | 541.73 | [1] |
| MPC Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Rat | 200 | 28.60 | 1.0 | 81.0 (AUC₀₋₅) | 722.84 | [1] |
| Mixed Micelle Formulation | Rat | Not Specified | - | - | - | 2800 (Absolute Bioavailability increased from 0.4% to 11.2%) | [2] |
| Morin (B1676745) Hydrate (B1144303) Niosomes (Tween 60) | Mice | Not Specified | - | - | - | 130-270 (AUC₀₋₈ fold increase) | [3] |
Note: Direct comparison of Cmax and AUC values across different studies should be done with caution due to variations in experimental conditions, such as animal models, dosing, and analytical methods. The relative bioavailability provides a more standardized measure of the improvement in absorption compared to the control.
Experimental Protocols
A comprehensive understanding of the methodologies employed in these bioavailability studies is crucial for interpretation and replication. Below are detailed protocols for key experiments.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of this compound formulations in a rat model.[1]
-
Animal Model: Male Wistar rats (200–250 g) are used. Animals are fasted for 12 hours prior to the experiment with free access to water.
-
Dosing:
-
Intravenous (IV) Group: A single dose of this compound solution (e.g., 1 mg/kg) is administered intravenously to determine absolute bioavailability.
-
Oral Groups: Different this compound formulations (e.g., suspension, MPC suspension, MPC-SNEDDS) are administered orally via gavage at a specified dose (e.g., 200 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.4 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C until analysis.
-
Sample Analysis: The concentration of this compound in plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC. Relative bioavailability is calculated as: (AUC_test / AUC_control) x 100%.
Analytical Method: UPLC-MS/MS for this compound Quantification
A sensitive and specific UPLC-MS/MS method is essential for the accurate quantification of this compound in biological matrices.
-
Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 mm x 100 mm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Mass Spectrometry: Detection is performed in negative ion mode using Multiple Reaction Monitoring (MRM). The MRM transitions for this compound and an internal standard are optimized.
-
Sample Preparation: Protein precipitation is a common method for plasma sample preparation. An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins, followed by centrifugation. The supernatant is then collected, dried, and reconstituted in the mobile phase before injection into the UPLC-MS/MS system.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparative bioavailability study.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Conclusion
The development of advanced formulations has significantly improved the oral bioavailability of this compound. Among the strategies reviewed, Morin-Phospholipid Complex Self-Nanoemulsifying Drug Delivery Systems (MPC-SNEDDS) and mixed micelle formulations have shown the most substantial increases in bioavailability in preclinical studies.[1][2] These findings underscore the potential of lipid-based and nanoparticle-based delivery systems to overcome the biopharmaceutical challenges associated with poorly soluble compounds like this compound.
Further research should focus on optimizing these formulations for stability and scalability, and conducting more extensive preclinical and clinical studies to validate their safety and efficacy in humans. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic application of this compound.
References
- 1. Preparation, characterization, and in vivo evaluation of a self-nanoemulsifying drug delivery system (SNEDDS) loaded with morin-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of morin administered in mixed micelle formulation with PluronicF127 and Tween80 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation, characterization and pharmacokinetics of Morin hydrate niosomes prepared from various non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of Morindin's Effects from In Vitro to In Vivo: A Comparative Guide for Researchers
An Objective Comparison of Morindin's Anticancer and Anti-inflammatory Efficacy with a Look at Natural Alternatives
For researchers and drug development professionals exploring the therapeutic potential of natural compounds, this compound, an anthraquinone (B42736) extracted from the roots of Morinda species, presents a compelling case. Exhibiting both anticancer and anti-inflammatory properties in preclinical studies, a critical evaluation of its efficacy from laboratory models to living organisms is essential. This guide provides a comprehensive comparison of this compound's in vitro and in vivo effects, juxtaposed with other natural alternatives, and supported by detailed experimental data and methodologies.
Anticancer Effects: A Head-to-Head Comparison
This compound has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. Its efficacy, when compared to the standard chemotherapeutic drugs 5-Fluorouracil (5-FU) and Doxorubicin (DOX), reveals a lower potency but a potentially higher selectivity towards cancer cells.[1]
In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a key metric for a compound's in vitro potency. The following table summarizes the IC50 values for Morindone against several colorectal cancer cell lines.
| Compound | HCT116 (μM) | LS174T (μM) | HT29 (μM) |
| Morindone | 10.70 ± 0.04 | 20.45 ± 0.03 | 19.20 ± 0.05 |
| 5-Fluorouracil (5-FU) | 3.51 ± 0.05 | 4.68 ± 0.04 | 5.85 ± 0.06 |
| Doxorubicin (DOX) | 0.15 ± 0.01 | 0.25 ± 0.01 | 0.45 ± 0.02 |
Data sourced from Chee et al., 2022.[1]
In Vivo Anticancer Activity
While specific in vivo studies focusing solely on this compound are limited, research on Morinda citrifolia extracts containing this compound has shown promising results in animal models. For instance, a 300 mg/kg dose of Morinda citrifolia leaf extract was found to be more effective than a 50 mg/kg dose of the FDA-approved drug Erlotinib in suppressing metastasized lung cancer in mice.
Anti-inflammatory Effects: Benchmarking Against a Standard
This compound's anti-inflammatory properties are primarily attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2.[1] This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it minimizes gastrointestinal side effects associated with non-selective COX inhibitors.
In Vitro Anti-inflammatory Activity
An in-vitro study on a Morinda citrifolia leaf extract demonstrated COX-2 inhibition with an IC50 value of 112.1 µg/ml.[2][3] Another study reported that Tahitian Noni Juice, derived from Morinda citrifolia, is a selective COX-2 inhibitor with efficacy comparable to Celebrex™, a well-known selective COX-2 inhibitor.
In Vivo Anti-inflammatory Activity
Direct in vivo studies using pure this compound are scarce. However, an in vivo study on a 95% ethanolic extract of Morinda longissima roots, which contains this compound, demonstrated potent anti-inflammatory activity comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) diclofenac. The highest activity for the extract was observed at a dose of 300 mg/kg body weight in mice.[1]
Natural Alternatives to this compound
Several other natural compounds exhibit similar anticancer and anti-inflammatory properties, often through targeting the same signaling pathways as this compound, such as NF-κB and COX-2. Curcumin, the active compound in turmeric, and Resveratrol, found in grapes and berries, are two prominent examples.
| Compound | Primary Mechanisms | Therapeutic Effects |
| Curcumin | NF-κB inhibition, COX-2 inhibition, Antioxidant | Anti-inflammatory, Anticancer, Neuroprotective |
| Resveratrol | NF-κB inhibition, COX-2 inhibition, Sirtuin activation | Anti-inflammatory, Anticancer, Cardioprotective |
Direct comparative studies between this compound and these natural alternatives are limited, highlighting a key area for future research.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are underpinned by its modulation of key cellular signaling pathways.
Anticancer Signaling Pathways
In silico molecular docking studies suggest that this compound's anticancer activity is mediated through its interaction with pathways often dysregulated in cancer, including the Wnt/β-catenin, Ras, and p53-mediated apoptosis pathways. Morindone has shown a strong binding affinity for KRAS and MDM2-p53, indicating its potential to modulate these critical cancer-related targets.[1]
Caption: Potential anticancer signaling pathways targeted by Morindone.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are linked to the modulation of key inflammatory pathways, with the NF-κB signaling pathway being a likely target. Inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines and enzymes like COX-2.[1]
Caption: Proposed anti-inflammatory signaling pathway of Morindone.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound or the alternative compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This is a standard and widely used model to screen for acute anti-inflammatory activity.
Workflow:
Caption: Workflow for carrageenan-induced paw edema model.
Detailed Steps:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Treatment: Animals are divided into groups and orally or intraperitoneally administered with the vehicle (control), a standard anti-inflammatory drug (e.g., diclofenac), or different doses of this compound or the alternative compound.
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro to In Vivo Correlation: Bridging the Gap
A direct and quantitative correlation between in vitro and in vivo data for this compound is not yet well-established and represents a significant area for future investigation. However, by comparing the effective concentrations in vitro (IC50 values) with the effective doses in vivo, we can begin to infer a qualitative relationship.
For instance, the in vitro cytotoxic concentrations of this compound against colorectal cancer cells are in the micromolar range (10-20 µM).[4] The effective in vivo doses of Morinda citrifolia extracts are in the range of 150-300 mg/kg. This discrepancy is likely due to factors such as bioavailability, metabolism, and distribution of the compound within the living organism. The low oral bioavailability of many flavonoids and anthraquinones is a known challenge in drug development.
Future research should focus on pharmacokinetic studies of pure this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies would be invaluable in establishing a more robust in vitro to in vivo correlation and in optimizing dosing regimens for potential therapeutic applications.
Conclusion
This compound demonstrates promising anticancer and anti-inflammatory activities in preclinical models. While its in vitro potency may be lower than some standard drugs, its selectivity for cancer cells and its potential for selective COX-2 inhibition are advantageous. The exploration of its mechanisms of action, particularly its effects on the NF-κB and other cancer-related signaling pathways, provides a solid foundation for further research.
To advance this compound as a potential therapeutic agent, future studies should focus on:
-
Direct comparative studies against other natural compounds with similar mechanisms of action.
-
Detailed investigations into the molecular targets and signaling pathways modulated by this compound.
-
Comprehensive pharmacokinetic and bioavailability studies to bridge the gap between in vitro and in vivo findings.
-
Well-designed clinical trials to evaluate its safety and efficacy in humans.
This guide serves as a resource for researchers to build upon the existing knowledge and to design future studies that will fully elucidate the therapeutic potential of this compound.
References
Comparative Efficacy of Morin and Morinda citrifolia Compounds
An Independent Review of Published Studies on Morin and Bioactive Compounds from Morinda citrifolia (Noni)
The bioactive compounds from Morinda citrifolia and the related flavonoid Morin have demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] This section summarizes the quantitative data from multiple studies to provide a comparative overview of their efficacy.
Anticancer and Antiproliferative Effects
Morin and compounds from Morinda citrifolia, such as morindone (B1201549) and damnacanthal, have shown significant cytotoxic and antiproliferative effects against various cancer cell lines.[1][3] The tables below summarize the 50% inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values of Morindone and Damnacanthal in Colorectal Cancer Cell Lines [3][4]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| Morindone | HCT116 | Colorectal Carcinoma | 10.70 ± 0.04 | 76.25 |
| HT29 | Colorectal Adenocarcinoma | 19.20 ± 0.05 | 42.49 | |
| LS174T | Colorectal Adenocarcinoma | 20.45 ± 0.03 | 39.89 | |
| Damnacanthal | HCT116 | Colorectal Carcinoma | - | - |
Note: A higher Selectivity Index (SI) indicates a greater selectivity for cancer cells over normal cells.
Table 2: Effect of Morin on the Viability of PC12 Cells (A Model for Neuronal Cells) [5]
| Treatment | Concentration (µM) | Cell Viability (% of control) |
| MPP+ | 75 | 59.75 ± 6.50 |
| 150 | 42.50 ± 7.23 |
Note: MPP+ is a neurotoxin used to induce Parkinson's disease-like symptoms in experimental models.
Anti-inflammatory Effects
Compounds isolated from Morinda citrifolia fruit juice have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6]
Table 3: Inhibition of Nitric Oxide (NO) Production by Compounds from Morinda citrifolia [6]
| Compound | Concentration (µM) | Nitrite Concentration (µM) | IC50 (µM) |
| LPS Alone | - | 22.75 ± 0.05 | - |
| Asperulosidic acid | 50 | 14.73 ± 0.66 | - |
| Rutin | 50 | 11.15 ± 0.09 | 38.21 ± 0.44 |
| Nonioside A | 50 | 7.11 ± 0.06 | 2.01 ± 0.14 |
| (2E,4E,7Z)-deca-2,4,7-trienoate-2-O-β-d-glucopyranosyl-β-d-glucopyranoside | 50 | 6.07 ± 0.13 | 2.14 ± 0.61 |
| Tricetin | 50 | 6.03 ± 0.02 | 2.15 ± 0.03 |
Key Experimental Protocols
The following are summaries of methodologies used in the cited studies to evaluate the biological activities of Morin and compounds from Morinda citrifolia.
Cell Viability and Proliferation Assays (MTT/CCK-8/SRB)
These assays are used to quantify the cytotoxic or cytostatic effects of a compound on cancer cells.[1]
-
Objective: To measure the number of viable cells in a culture after treatment with a test compound.
-
Methodology:
-
Cell Seeding: Cancer cells are plated in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.
-
Treatment: Cells are then exposed to various concentrations of the test compound (e.g., Morin, Morindone) or a vehicle control (e.g., DMSO) for specific durations (e.g., 24, 48, 72 hours).
-
Reagent Addition: A reagent (MTT, CCK-8, or SRB) is added to each well. These reagents are converted into a colored product by metabolically active cells.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.[6]
-
Objective: To determine the expression levels of proteins involved in specific signaling pathways.
-
Methodology:
-
Protein Extraction: Cells are lysed to release their proteins.
-
Protein Separation: The protein mixture is separated by size using gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest, followed by a secondary antibody that binds to the primary antibody and is linked to a detection system.
-
Detection: The signal from the secondary antibody is detected, allowing for the visualization and quantification of the target protein.
-
Animal Models of Disease
In vivo studies using animal models are crucial for validating the therapeutic potential of a compound.
-
Parkinson's Disease Model: An MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is used to study the neuroprotective effects of compounds like Morin.[7] MPTP is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.
-
Obesity Model: High-fat diet-induced obese rats are used to investigate the anti-obesity effects of Morinda citrifolia leaf extract.[8] This model helps in understanding the metabolic effects of the extract.
Signaling Pathways and Mechanisms of Action
The biological effects of Morin and compounds from Morinda citrifolia are mediated through the modulation of various signaling pathways.
MAPK Signaling Pathway in Melanogenesis
Morin has been shown to enhance melanin (B1238610) synthesis in B16F10 mouse melanoma cells by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically ERK and p38.[9] This leads to the upregulation of melanogenesis-related proteins.
Caption: Morin-induced activation of the MAPK signaling pathway leading to melanogenesis.
Wnt/β-Catenin Signaling in Osteogenic Differentiation
Aqueous extract of Morinda citrifolia (Noni) leaves has been found to enhance osteogenic differentiation through the PI3K/Akt-dependent activation of the Wnt/β-catenin signaling pathway.[10]
Caption: Wnt/β-catenin signaling pathway activated by Noni leaf extract to promote osteogenic differentiation.
NF-κB Signaling in Inflammation
Several bioactive compounds from Morinda citrifolia exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][11] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by compounds from Morinda citrifolia.
DJ-1/Nrf2/ARE Signaling in Neuroprotection
Scopoletin, an active principle from Morinda citrifolia, has been shown to mitigate oxidative stress and neuronal apoptosis by augmenting the DJ-1/Nrf2/ARE signaling pathway.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Morindone from Morinda citrifolia as a potential antiproliferative agent against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Morin exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory and Neuroprotective Effects of Morin in an MPTP-Induced Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Investigation into the Antiobesity Effects of Morinda citrifolia L. Leaf Extract in High Fat Diet Induced Obese Rats Using a 1H NMR Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Morinda citrifolia Leaf Extract Enhances Osteogenic Differentiation Through Activation of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morinda citrifolia and Its Active Principle Scopoletin Mitigate Protein Aggregation and Neuronal Apoptosis through Augmenting the DJ-1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Morindin in Standardized Bioassays: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Morindin's performance in key standardized bioassays, juxtaposed with other alternative compounds. The data presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Performance in In Vitro Bioassays: A Quantitative Comparison
The following tables summarize the available quantitative data on the performance of this compound and its source extracts, Morinda citrifolia, in standardized anti-inflammatory, antioxidant, and anticancer bioassays. For context, the performance of commonly used reference or alternative compounds is also provided where available.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and related compounds is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Extract | Bioassay | Cell Line | IC50 Value | Reference Compound(s) | IC50 Value of Reference |
| Morinda citrifolia Leaf Extract | Nitric Oxide (NO) Inhibition | RAW 264.7 | 294 µg/mL[1] | Dexamethasone | 0.93 µg/mL[1] |
| Indomethacin | 1.50 µg/mL[1] | ||||
| Rutin | 30.2 µg/mL[1] | ||||
| Asperulosidic acid | Nitric Oxide (NO) Inhibition | RAW 264.7 | >50 µM[2] | L-NMMA | - |
| Rutin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 38.21 ± 0.44 µM[2] | L-NMMA | - |
| Tricetin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 2.15 ± 0.03 µM[2] | L-NMMA | - |
| Morinda citrifolia Fruit Juice Compounds | NF-κB Inhibition | IC50: 12.8 - >100 µg/mL[2] | - | - |
Antioxidant Activity
The antioxidant capacity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound/Extract | Bioassay | EC50/IC50 Value | Reference Compound |
| Morinda citrifolia Brown Stem Extract | DPPH Scavenging | EC50: 6.87 ± 0.14 mg/L[3] | Trolox |
| Morinda citrifolia Leaf Extract | DPPH Scavenging | EC50: 36.25 ± 1.44 mg/L[3] | Trolox |
| Morinda citrifolia Fruit Extract | DPPH Scavenging | IC50: 35.87 ± 0.48 µg/mL[4] | - |
| Morinda citrifolia Twigs Extract | DPPH Scavenging | IC50: 1.04 - 10.84 µg/ml[5] | - |
| Morinda citrifolia Leaves Extract | DPPH Scavenging | IC50: 4.87 - 17.34 µg/ml[5] | - |
Anticancer (Cytotoxic) Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.
| Compound | Bioassay | Cell Line | IC50 Value (µM) |
| Morindone | MTT Assay | HCT116 (Colorectal Cancer) | 10.70 ± 0.04[6] |
| LS174T (Colorectal Cancer) | 20.45 ± 0.03[6] | ||
| HT29 (Colorectal Cancer) | 19.20 ± 0.05[6] | ||
| CCD841 CoN (Normal Colon) | >100[6] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and aid in the design of future experiments.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The resulting intracellular purple formazan (B1609692) crystals are solubilized, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.[6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically at 517 nm.[8]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol.[8] Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Reaction Mixture: Add the test compound or standard to the DPPH solution in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined graphically.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in stimulated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for a certain period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is then determined.
Visualizing Molecular Mechanisms
To illustrate the biological context of this compound's anti-inflammatory activity, the following diagrams depict the relevant signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Morindin: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds like Morindin are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard safety protocols for chemical waste management.
This compound Safety and Hazard Profile
This compound, also known as Morin, is a chemical that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to safety precautions is paramount during its handling and disposal.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[1]
-
Hand Protection: Use compatible chemical-resistant gloves.[3][4]
-
Body Protection: A lab coat or other suitable protective clothing should be worn.[3][4]
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved respirator.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The primary route of disposal is through an approved hazardous waste management facility.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items such as weighing papers, pipette tips, and gloves, in a designated, leak-proof, and sealable container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container compatible with the solvents used. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected.
3. Professional Disposal:
-
The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company.
-
Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.[5]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
For solid spills, gently cover the material with an inert absorbent material to avoid raising dust.[4]
-
For liquid spills, use absorbent pads to contain the spill.
-
Clean the spill area thoroughly with a suitable detergent and water.[4]
-
All materials used for cleanup must be collected and disposed of as hazardous waste.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
References
Essential Safety and Handling Protocols for Morindin
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure during the handling of Morindin. The following table summarizes the required PPE based on the potential hazards.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact which can lead to skin irritation. |
| Body Protection | Laboratory coat or protective suit | Minimizes skin exposure to the compound. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | Avoids inhalation of dust or aerosols which may cause respiratory irritation. |
Operational and Handling Plan
Strict adherence to safe handling practices is crucial to minimize the risk of exposure to this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Ensure that an emergency eyewash station and a safety shower are readily accessible.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is in good condition and worn correctly. Prepare all necessary equipment and materials within the designated handling area (e.g., fume hood).
-
Weighing and Aliquoting: Conduct these activities in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: this compound is soluble in DMSO, pyridine, methanol, and ethanol[1]. When dissolving, add the solvent slowly to the powder to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Skin Contact | Wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spill Response Plan:
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill:
-
For a powder spill: Gently cover the spill with wetted absorbent pads to avoid generating dust.
-
For a liquid spill (solution): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
-
Clean Up: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by a detergent solution and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste according to institutional and local regulations.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, should be treated as hazardous chemical waste.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Disposal Method: Arrange for the disposal of hazardous waste through a licensed and certified hazardous waste management company. High-temperature incineration is often the preferred method for the complete destruction of such chemical compounds.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
